Oxazolo[4,5-C]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-3-5-6(1)9-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXVRSLQDRAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562782 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-56-3 | |
| Record name | [1,3]Oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Oxazolo[4,5-c]pyridine Core for Researchers, Scientists, and Drug Development Professionals
The oxazolo[4,5-c]pyridine scaffold is a compelling heterocyclic system that has garnered increasing interest in medicinal chemistry. As a "privileged scaffold," its derivatives have shown potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the fundamental structure, physicochemical properties, synthesis, and biological activities of the this compound core.
Core Structure and Nomenclature
The foundational structure of this compound consists of a pyridine ring fused to an oxazole ring. The nomenclature "[4,5-c]" precisely defines the fusion, indicating that the oxazole ring is attached to the 'c' face of the pyridine ring at the 4 and 5 positions.[1] The parent, unsubstituted this compound has the chemical formula C₆H₄N₂O and a molecular weight of 120.11 g/mol .[2]
Diagram 1: Basic Structure and Numbering of this compound
Physicochemical Properties
Understanding the physicochemical properties of the this compound core is fundamental for predicting its behavior in biological systems and for guiding drug design efforts.
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O | [2] |
| Molecular Weight | 120.11 g/mol | [2] |
| XLogP3 | 0.7 | [2] |
| pKa (Predicted for 2-phenyl derivative) | 1.17 ± 0.50 |
While experimental data for the unsubstituted core is limited, computational methods provide valuable insights. The positive XLogP3 value suggests a degree of lipophilicity, which is a critical parameter for membrane permeability. The predicted pKa of a substituted derivative indicates that the pyridine nitrogen is weakly basic, a characteristic that will influence its ionization state at physiological pH and its potential for forming salt-based drugs. Further experimental determination of properties like solubility and dipole moment is warranted to build a more complete profile of this scaffold.
Synthesis of the this compound Scaffold
The synthesis of oxazolo[4,5-c]pyridines and their derivatives typically involves the construction of the oxazole ring onto a pre-existing pyridine core. While specific protocols for the parent compound are not extensively detailed in publicly available literature, general strategies can be extrapolated from the synthesis of related isomers and derivatives.
A common approach involves the cyclization of an appropriately substituted aminopyridine precursor. For instance, the synthesis of oxazolo[4,5-c]pyridin-2(3H)-one derivatives often starts from a 3-amino-4-hydroxypyridine.[1]
General Synthetic Workflow:
The following diagram illustrates a conceptual synthetic pathway for constructing the this compound core, based on established methods for related heterocyclic systems.
Diagram 2: Conceptual Synthetic Pathway
More specific synthetic routes often employ polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE) to facilitate the cyclization of a substituted aminopyridinol with a carboxylic acid.[3] The choice of reagents and reaction conditions can be tailored to introduce various substituents at the 2-position of the oxazole ring, providing a diverse library of compounds for biological screening.
Spectroscopic Characterization
¹³C NMR Spectroscopy:
The carbon chemical shifts in the ¹³C NMR spectrum are highly characteristic of the heterocyclic system. For example, in 4,6-Dichloro-2-methyl-oxazolo[4,5-c]pyridine, the chemical shifts provide a fingerprint of the carbon skeleton. The carbonyl carbon in oxazolone derivatives typically appears significantly downfield, in the range of 150-170 ppm.[1]
¹H NMR Spectroscopy:
Proton NMR provides information on the substitution pattern of the pyridine ring. The chemical shifts and coupling constants of the aromatic protons are indicative of their positions on the ring.
Mass Spectrometry:
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[1]
Biological Activities and Therapeutic Potential
The oxazolopyridine scaffold, in its various isomeric forms, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Derivatives of oxazolopyridines have been explored for a wide range of biological activities.
Anticancer Activity:
Several studies have highlighted the potential of oxazolo-fused heterocyclic systems as anticancer agents. For instance, replacing an oxazolo[5,4-d]pyrimidine moiety with an this compound ring has been shown to enhance Janus kinase 1 (JAK1) inhibitory activity.[4] This suggests that the this compound core can serve as a valuable scaffold for the development of novel kinase inhibitors for cancer therapy.
Anti-inflammatory Activity:
Derivatives of the related oxazolo[4,5-b]pyridine scaffold have been investigated as inhibitors of glycogen synthase kinase-3β (GSK-3β), a pro-inflammatory enzyme.[5] This highlights the potential of the broader oxazolopyridine class in the development of anti-inflammatory agents.
Antimicrobial and Antiviral Activities:
The pyridine ring is a common feature in many antimicrobial and antiviral drugs.[6][7][8] The incorporation of an oxazole ring to form the this compound system can modulate these activities. Although specific studies on the antimicrobial and antiviral properties of this compound derivatives are not abundant, the general promise of pyridine-containing heterocycles in this area suggests that this is a worthwhile avenue for future research.[9]
Reactivity and Chemical Space for Drug Discovery
The reactivity of the this compound core dictates the possibilities for chemical modification and the exploration of its chemical space for drug discovery.
Electrophilic Substitution:
The pyridine ring within the this compound scaffold can undergo electrophilic substitution. However, its reactivity is generally lower than that of benzene due to the electron-withdrawing effect of the nitrogen atom.[1] The fused oxazole ring further modulates this reactivity. Studies on the related 2-diethylaminooxazolo[4,5-b]pyridine system have shown that electrophilic reagents react regiospecifically at the 6-position.[10]
Diagram 3: Reactivity of the this compound Core
The ability to selectively introduce functional groups onto the pyridine ring through electrophilic substitution provides a powerful tool for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.
Future Directions and Conclusion
The this compound core represents a promising scaffold for the development of novel therapeutic agents. While research on this specific isomer is still emerging compared to its [4,5-b] and [5,4-d] counterparts, the available data suggests significant potential in oncology, inflammation, and infectious diseases.
Future research should focus on:
-
Development of robust and scalable synthetic routes to the unsubstituted this compound core and its derivatives.
-
Comprehensive experimental characterization of the physicochemical properties of the parent scaffold.
-
Systematic exploration of the biological activities of diverse libraries of this compound derivatives against a wide range of therapeutic targets.
-
In-depth structure-activity relationship studies to guide the optimization of lead compounds.
References
-
PubChem. This compound | C6H4N2O | CID 14666223. Available from: [Link]
-
ResearchGate. Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. Available from: [Link]
-
Optional[13C NMR]. 4,6-Dichloro-2-methyl-oxazolo(4,5-C)pyridine - Chemical Shifts. Available from: [Link]
- Lever, O. W., Werblood, H. M., & Russell, R. K. (1993). Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. Journal of Heterocyclic Chemistry, 30(5), 1315-1317.
-
ARKIVOC. SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Available from: [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available from: [Link]
-
MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Available from: [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available from: [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
PMC. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
PubMed. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Available from: [Link]
-
Arkivoc. Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. tandfonline.com [tandfonline.com]
The Emerging Potential of Oxazolo[4,5-c]pyridine Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
A Deep Dive into the Synthesis, Characterization, and Therapeutic Promise of a Novel Heterocyclic Core
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer unique pharmacological profiles is paramount. Among the myriad of heterocyclic systems, the oxazolopyridines have garnered significant attention due to their structural similarity to purine bases, suggesting a potential for interaction with a wide array of biological targets. While the oxazolo[4,5-b]pyridine and oxazolo[5,4-d]pyrimidine isomers have been more extensively explored, this technical guide focuses on the burgeoning potential of the lesser-studied oxazolo[4,5-c]pyridine scaffold. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and prospective biological applications of this promising heterocyclic core.
The this compound Core: A Scaffold of Untapped Potential
The this compound scaffold is a fused heterocyclic system where an oxazole ring is fused to the 'c' face of a pyridine ring at the 4 and 5 positions. This unique arrangement of nitrogen and oxygen atoms imparts specific electronic and steric properties to the molecule, making it a compelling starting point for the design of novel therapeutic agents. While research on this specific isomer is still in its nascent stages compared to its counterparts, the foundational principles of medicinal chemistry suggest its potential for development in various therapeutic areas, including oncology, inflammation, and infectious diseases.[1]
The core structure, oxazolo[4,5-c]pyridin-2(3H)-one, presents a versatile platform for chemical modification, allowing for the introduction of diverse substituents to modulate its physicochemical properties and biological activity. The strategic exploration of this scaffold could unlock new avenues for the development of drugs with improved efficacy, selectivity, and pharmacokinetic profiles.
Navigating the Synthetic Landscape: Pathways to the this compound Core
The construction of the this compound ring system can be approached through several synthetic strategies, primarily involving the formation of the oxazolone ring from a suitably substituted pyridine precursor.
Cyclization of Aminopyridinols
A foundational approach to the synthesis of the oxazolo[4,5-c]pyridin-2(3H)-one core involves the cyclization of 3-amino-4-pyridinol. This method typically employs a carbonylating agent to form the oxazolone ring.
Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one from 3-Amino-4-pyridinol
-
Starting Material: 3-Amino-4-pyridinol.
-
Reagent: 1,1'-Carbonyldiimidazole (CDI) or a similar phosgene equivalent.
-
Solvent: A suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: a. Dissolve 3-Amino-4-pyridinol in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon). b. Add 1,1'-Carbonyldiimidazole portion-wise to the solution at room temperature. c. Stir the reaction mixture at room temperature for a designated period (e.g., 2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC). d. Upon completion, the product can be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.
The causality behind this experimental choice lies in the reactivity of CDI as a safe and effective carbonylating agent. It reacts with the amino and hydroxyl groups of the aminopyridinol to form the cyclic carbamate, which is the oxazolone ring.
Illustrative Analogy from a Related Scaffold:
Multi-Component Reactions (MCRs)
Although not yet explicitly reported for the this compound scaffold in the provided literature, it is worth noting that multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, have been successfully utilized for the synthesis of related fused imidazole and furanopyridine systems.[3] The exploration of MCRs for the synthesis of oxazolo[4,5-c]pyridines could offer a more efficient and diversity-oriented approach to novel derivatives.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the this compound core.
Structural Elucidation and Characterization
The unambiguous identification and characterization of novel this compound derivatives are crucial for establishing their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The chemical shifts, coupling constants, and integration of proton signals, along with the number and types of carbon environments, provide a detailed map of the molecule. For instance, in related thiazolo[4,5-b]pyridin-2-ones, the NH proton typically appears as a broad peak around 12 ppm, and the carbonyl carbon signal is observed in the range of 160.6–162.0 ppm.[4] Similar characteristic shifts would be expected for the this compound core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the synthesized compounds by providing a highly accurate mass measurement.
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the connectivity of atoms and determining the precise bond lengths, bond angles, and overall molecular geometry. While a specific X-ray crystal structure for an this compound derivative was not found in the provided search results, studies on the isomeric 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated the utility of this technique in confirming the quasi-planar nature of the fused ring system.[5]
Diagram: Characterization Workflow
Caption: A typical workflow for the structural characterization of novel compounds.
Biological Evaluation and Therapeutic Potential
The therapeutic potential of this compound derivatives can be explored across various disease areas, leveraging the biological activities observed in their isomeric counterparts.
Anticancer Activity
Many oxazolopyrimidine and oxazolopyridine derivatives have demonstrated significant anticancer properties. For example, oxazolo[5,4-d]pyrimidines have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[6][7] The structural similarity of the this compound core to these active compounds suggests that it could also serve as a scaffold for the development of novel anticancer agents.
Table 1: Examples of Biological Targets for Related Oxazolopyridine/pyrimidine Scaffolds
| Scaffold | Biological Target | Therapeutic Area |
| Oxazolo[5,4-d]pyrimidine | VEGFR-2 | Oncology |
| Oxazolo[5,4-d]pyrimidine | Adenosine Kinase, Aurora A Kinase, JAK1/2 | Oncology |
| Oxazolo[4,5-b]pyridine | SIRT1 | Metabolic Diseases |
| Oxazolo[4,5-b]pyridine | Topoisomerase IIα | Oncology |
Anti-inflammatory and Antimicrobial Activities
Derivatives of oxazolo[4,5-b]pyridines have been reported to possess anti-inflammatory and antibacterial activities.[8] The mechanism of action for their antimicrobial effects is hypothesized to involve the inhibition of nucleic acid synthesis or DNA gyrase, owing to their resemblance to adenine and guanine bases.[8] This provides a strong rationale for screening novel this compound derivatives for similar biological activities.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. SAR studies on related scaffolds have provided valuable insights. For instance, in a series of oxazolo[5,4-d]pyrimidines, the nature of the substituent at the C(2) position was found to be critical for activity.[9] Similarly, for the this compound core, exploring a variety of substituents at different positions of the pyridine and oxazole rings will be essential to identify potent and selective drug candidates.
Future Directions and Conclusion
The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. While the existing body of research on this specific isomer is limited, the extensive studies on its related scaffolds provide a solid foundation and a compelling rationale for its investigation. Future research efforts should focus on:
-
Developing robust and efficient synthetic routes to access a diverse library of this compound derivatives.
-
Conducting comprehensive biological screening of these compounds against a wide range of therapeutic targets.
-
Performing detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.
-
Investigating the mechanism of action of active compounds to understand their molecular interactions with biological targets.
References
-
Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available from: [Link]
-
In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. ResearchGate. Available from: [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available from: [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Semantic Scholar. Available from: [Link]
-
Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one. PrepChem.com. Available from: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. Available from: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available from: [Link]
-
Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed. Available from: [Link]
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. PubMed. Available from: [Link]
-
One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate. Available from: [Link]
-
Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. ResearchGate. Available from: [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available from: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate. Available from: [Link]
-
Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. IRIS Unife. Available from: [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. Available from: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org. Available from: [Link]
-
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available from: [Link]
-
Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. PubMed. Available from: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
(PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. iris.unife.it [iris.unife.it]
- 4. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Synthesis of Novel Oxazolo[4,5-c]Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Oxazolo[4,5-c]Pyridine Scaffold - An Emerging Privileged Structure in Medicinal Chemistry
The quest for novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the oxazolopyridine scaffold has garnered significant attention as a "privileged structure," capable of interacting with a diverse array of biological targets.[1] While extensive research has focused on the oxazolo[4,5-b] and oxazolo[5,4-d] pyridine isomers, the this compound core represents a less explored, yet highly promising, frontier for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis of novel this compound derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The fusion of an oxazole ring to the [c] face of a pyridine ring at the 4 and 5 positions creates a unique electronic and steric environment, influencing the molecule's reactivity and its potential for targeted biological interactions.[1] This guide will delve into the key synthetic strategies for constructing this core, with a focus on the causality behind experimental choices and the establishment of self-validating protocols.
Core Synthetic Strategies: Building the this compound Nucleus
The synthesis of the this compound scaffold primarily relies on the cyclization of appropriately substituted pyridine precursors. The choice of synthetic route is often dictated by the desired substitution pattern on both the pyridine and oxazole rings.
Strategy 1: Cyclization of 3-Amino-4-hydroxypyridine Precursors
A direct and efficient approach to the oxazolo[4,5-c]pyridin-2(3H)-one core involves the cyclization of 3-amino-4-hydroxypyridine (also known as 3-amino-4-pyridinol). This method leverages the adjacent amino and hydroxyl functionalities to construct the oxazolone ring.
Reaction Workflow: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one
Caption: General workflow for the synthesis of the core oxazolo[4,5-c]pyridin-2(3H)-one scaffold.
Causality Behind Experimental Choices:
-
1,1'-Carbonyldiimidazole (CDI): CDI serves as a safe and effective phosgene equivalent for the carbonyl insertion required to form the oxazolone ring. Its reaction with the hydroxyl and amino groups of the pyridine precursor proceeds under mild conditions, avoiding the use of harsh reagents.
-
Solvent System: A mixture of N,N-dimethylformamide (DMF) and acetonitrile provides good solubility for the reactants and facilitates the reaction at room temperature.[2]
-
Temperature and Time: The reaction proceeds efficiently at ambient temperature (20 °C) over a short period (2 hours), making it a practical and scalable method.[2]
Detailed Experimental Protocol: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one [2]
-
To a solution of 3-Amino-4-pyridinol (1.0 eq) in a mixture of N,N-dimethylformamide and acetonitrile, add 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at 20 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Oxazolo[4,5-c]pyridin-2(3H)-one.
Quantitative Data Summary:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-4-pyridinol | 1,1'-Carbonyldiimidazole | DMF/Acetonitrile | 20 | 2 | 80 | [2] |
Strategy 2: Cyclocondensation with Carboxylic Acid Derivatives for 2-Substituted Analogs
To introduce diversity at the 2-position of the this compound core, a common strategy involves the cyclocondensation of 3-amino-4-hydroxypyridine with various carboxylic acids or their activated derivatives. This approach allows for the incorporation of a wide range of functional groups, which is crucial for structure-activity relationship (SAR) studies.
Reaction Mechanism: Cyclocondensation for 2-Aryl-oxazolo[4,5-c]pyridines
Sources
physicochemical properties of oxazolo[4,5-c]pyridine isomers
An In-Depth Technical Guide to the Physicochemical Properties of Oxazolo[4,5-c]pyridine Isomers
Executive Summary
The oxazolopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1] This versatility has driven significant interest in its derivatives for conditions ranging from metabolic disorders to cancer.[2][3] However, the therapeutic potential of any scaffold is fundamentally governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The fusion of the oxazole and pyridine rings can occur in several isomeric forms, each possessing a unique electronic distribution and three-dimensional shape, leading to distinct physicochemical characteristics.
This technical guide provides an in-depth analysis of the physicochemical properties of the this compound isomer, with comparative insights from related isomers such as oxazolo[4,5-b]pyridine. We will explore the causality behind experimental and computational approaches to characterization, offering field-proven insights into structure-property relationships (SPR). This document is designed to serve as a foundational resource for researchers aiming to harness the full potential of this promising heterocyclic system in drug discovery and development.
The Oxazolopyridine Scaffold: A Framework of Therapeutic Potential
Isomeric Landscape of Oxazolopyridines
The fusion of an oxazole ring with a pyridine ring gives rise to four principal isomers, distinguished by the position of the nitrogen atom in the pyridine ring and the points of fusion. The specific arrangement of heteroatoms critically influences the molecule's electronic properties, hydrogen bonding capacity, and overall topology, which in turn dictates its interaction with biological macromolecules and its pharmacokinetic profile.
Caption: The primary constitutional isomers of the oxazolopyridine scaffold.
Focus on this compound: Rationale and Significance
While significant research has been devoted to the oxazolo[4,5-b] isomer, particularly as SIRT1 activators[3], the oxazolo[4,5-c] scaffold represents a less explored but equally promising chemical space. Its unique arrangement of nitrogen atoms influences its dipole moment and hydrogen bonding potential, offering a different set of tools for achieving target affinity and selectivity. Understanding its fundamental physicochemical properties is the first step in rationally designing novel therapeutics.
Core Molecular and Physicochemical Properties
The foundational properties of a molecule provide the basis for its behavior in both chemical and biological systems. For the parent this compound ring system, many of these properties can be reliably predicted using computational methods, which are then validated experimentally.
Comparative Analysis of Isomeric Properties
The subtle shift in heteroatom positions between isomers leads to measurable differences in their physicochemical profiles. These differences, while seemingly small, can have profound impacts on a molecule's developability as a drug candidate. Below is a comparative summary of computed properties for the oxazolo[4,5-c] and oxazolo[4,5-b] isomers.
| Property | This compound | oxazolo[4,5-b]pyridine | Rationale for Importance |
| Molecular Formula | C₆H₄N₂O[4] | C₆H₄N₂O[5] | Defines the elemental composition and molar mass. |
| Molecular Weight | 120.11 g/mol [4] | 120.11 g/mol [5] | A key parameter in Lipinski's Rule of Five for druglikeness. |
| XLogP3 (Lipophilicity) | 0.7[4] | 1.1[5] | Governs membrane permeability and solubility. The [4,5-c] isomer is slightly more polar. |
| H-Bond Acceptors | 3[4] | 3[5] | Influences solubility and target binding interactions. |
| H-Bond Donors | 0[4] | 0[5] | The parent scaffolds lack donor groups, a property altered by substitution. |
| Polar Surface Area | 38.9 Ų[4] | 38.9 Ų[5] | Correlates with transport properties across biological membranes. |
| CAS Number | 273-56-3[4] | 273-97-2[5] | Unique identifier for substance registration. |
Data sourced from PubChem and computed using standard algorithms.[4][5]
Ionization, Lipophilicity, and Solubility
pKa: The Influence of Nitrogen Position
The basicity of the pyridine nitrogen is a critical parameter, as the ionization state of a molecule at physiological pH (typically 7.4) dictates its solubility, permeability, and potential for ionic interactions with a target. The pKa is highly sensitive to the electronic environment. In the oxazolo[4,5-c] isomer, the pyridine nitrogen is further from the electron-withdrawing oxygen of the oxazole ring compared to the oxazolo[4,5-b] isomer. This subtle electronic difference is expected to render the [4,5-c] isomer slightly more basic.
Causality: The fusion of the electron-rich oxazole ring modulates the electron density of the pyridine ring. The precise pKa value will be a balance between the inductive effects of the heteroatoms and the overall aromatic system. Experimental determination via potentiometric titration or UV-spectrophotometry is essential for lead optimization.
Lipophilicity (LogP) and Distribution (LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most important physicochemical parameters in drug design.
-
LogP (Partition Coefficient): Measures the distribution of the neutral species between octanol and water. The computed XLogP3 value for this compound is 0.7, suggesting a relatively balanced hydrophilic-lipophilic character.[4]
-
LogD (Distribution Coefficient): A pH-dependent measure that accounts for both neutral and ionized species. Given the basicity of the pyridine nitrogen, the LogD will be significantly lower than the LogP at acidic pH values, enhancing the aqueous solubility of the protonated form.
Expert Insight: For oral drug candidates, a LogP value between 1 and 3 is often considered optimal. The parent this compound scaffold (LogP 0.7) provides an excellent starting point, allowing for the addition of lipophilic substituents to modulate this property and fine-tune the ADME profile without starting from an overly greasy core.
Spectroscopic and Optical Properties
Characterization of novel compounds relies on a suite of spectroscopic techniques. The oxazolopyridine scaffold possesses inherent chromophores and fluorophores that give rise to distinct spectral signatures.
UV-Visible Absorption and Fluorescence
Derivatives of oxazolopyridines are known to exhibit fluorescence.[6] Studies on the related oxazolo[5,4-b]pyridine isomers have shown that they luminesce with a bluish color, with maximum absorption wavelengths in the range of 280–330 nm, corresponding to π–π* electronic transitions.[7][8]
Key Findings from Related Isomers:
-
Charge Transfer Character: The introduction of electron-donating and electron-withdrawing groups can induce a strong charge-transfer character in the excited state, leading to fluorescence that is highly sensitive to solvent polarity.[6]
-
High Quantum Yields: Symmetrical bis-oxazolopyridine structures have been reported to exhibit high quantum yields (up to 0.82), making them suitable for applications as fluorophores.[7][8]
While specific data for the [4,5-c] isomer is sparse, these findings suggest that it is a promising scaffold for the development of fluorescent probes and that its optical properties can be tuned through synthetic modification.
Methodologies for Physicochemical Profiling
A trustworthy physicochemical dataset is built upon robust and reproducible methodologies. We advocate for a dual approach, combining high-throughput experimental assays with predictive computational modeling.
Experimental Workflow: HPLC-Based LogP Determination
This protocol provides a self-validating system for determining the lipophilicity of this compound derivatives. The use of a calibration curve with known standards ensures the accuracy and reproducibility of the measurement.
Caption: High-level workflow for LogP determination using reverse-phase HPLC.
Step-by-Step Protocol:
-
Preparation of Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Standard Preparation: Create a stock solution containing a series of compounds with well-documented LogP values. Dilute to an appropriate concentration (~0.5 mg/mL).
-
Sample Preparation: Dissolve the synthesized this compound derivative in the initial mobile phase composition or a compatible solvent.
-
HPLC Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a relevant wavelength (e.g., 254 nm).
-
-
Analysis:
-
Inject the standard mixture and record the retention time (t_R) for each compound.
-
Inject the test compound and record its t_R.
-
Plot the known LogP values of the standards against their t_R.
-
Perform a linear regression to generate a calibration curve. The system is validated if the correlation coefficient (R²) is >0.98.
-
Use the equation of the line to calculate the LogP of the test compound from its t_R.
-
Computational Workflow: Predicting Properties with DFT
Density Functional Theory (DFT) is a powerful computational tool for predicting electronic structure and related properties, providing insights that guide synthetic efforts.
Caption: A typical DFT workflow for calculating molecular properties.
Step-by-Step Protocol:
-
Structure Input: Build the 3D structure of the this compound derivative using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and robust method is the ωB97XD functional with a 6-311++G(d,p) basis set.[9] This combination is effective for non-covalent interactions.
-
Frequency Calculation: Run a frequency calculation at the same level of theory. A true energy minimum is confirmed by the absence of imaginary frequencies. This step is a critical self-validation check.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to derive properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP), and the dipole moment.
-
Analysis: Visualize the results. An ESP map, for instance, will visually identify the most electron-rich regions (e.g., the pyridine nitrogen), which are the likely sites of protonation and hydrogen bond acceptance.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the development of novel therapeutics. This guide has detailed its core physicochemical properties, highlighting its balanced lipophilicity and potential for chemical modification. By understanding the interplay between isomeric structure and properties like pKa, solubility, and spectroscopic behavior, researchers can more effectively design and optimize drug candidates.
The path forward requires a synergistic approach. Systematic synthesis of substituted [4,5-c] derivatives, coupled with the robust experimental and computational workflows outlined herein, will be crucial for building comprehensive Structure-Property Relationship (SPR) models. Such models will ultimately accelerate the translation of this versatile scaffold from a chemical curiosity into a source of next-generation medicines.
References
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
-
ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. From The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available at: [Link]
-
MDPI. (n.d.). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Available at: [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprint. Available at: [Link]
-
Zadroga-Korpas, A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(13), 3971. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem Compound Database. CID=10103159. Available at: [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprint. Available at: [Link]
-
Zimecki, M., et al. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 22(12), 2291. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=14666223. Available at: [Link]
-
Palamarchuk, I.V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
-
Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Available at: [Link]
-
Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 190(1), 13-21. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 9. preprints.org [preprints.org]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of Novel Oxazolopyridine Compounds
Foreword: Beyond the Spectrum
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the oxazolopyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activity and intriguing photophysical properties. The journey from a synthetic concept to a validated lead compound or a functional material is, however, entirely dependent on our ability to unambiguously determine its chemical structure and characterize its properties. This is the domain of spectroscopic analysis.
This guide is not a mere collection of standard operating procedures. It is a distillation of field-proven insights designed for the discerning researcher. We will not only detail the "how" but, more critically, the "why" behind the spectroscopic workflows. We will explore the causal chain of experimental choices, from sample preparation to data interpretation, providing a self-validating framework for the structural elucidation of novel oxazolopyridine derivatives. Our objective is to empower you, the researcher, to navigate the analytical process with the confidence of an expert, ensuring the integrity and reproducibility of your findings.
The Integrated Spectroscopic Workflow: A Holistic Approach
The characterization of a novel molecule is never reliant on a single technique. Instead, it is a puzzle solved by the convergence of evidence from multiple, complementary spectroscopic methods. Each technique provides a unique piece of information, and only by integrating them can a complete, validated picture of the molecule's identity and properties be formed. The typical workflow is a logical progression from establishing the fundamental structure to characterizing its specific physical and electronic properties.
Caption: Integrated workflow for novel oxazolopyridine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[1] It provides unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Expertise & Causality
For novel oxazolopyridine compounds, NMR is non-negotiable. It is the only technique that provides direct evidence of the covalent bonding framework (the atom-to-atom connectivity).
-
Why ¹H and ¹³C NMR? ¹H NMR reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, defining the relative positions of hydrogen atoms. ¹³C NMR complements this by showing the number of unique carbon environments, indicating the molecule's symmetry and carbon skeleton.[2]
-
The Choice of Solvent: The solubility of the oxazolopyridine derivative dictates the solvent choice. Deuterated dimethyl sulfoxide (DMSO-d₆) is frequently used for highly polar, crystalline compounds, while deuterated chloroform (CDCl₃) is suitable for less polar analogues.[3][4] The choice is critical as the solvent's residual peak must not obscure key signals from the analyte.
-
The Power of 2D NMR: For complex structures where ¹D spectra are crowded or ambiguous, 2D NMR techniques are essential.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence) correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between ¹H and ¹³C, which is invaluable for piecing together the entire molecular puzzle, especially for connecting different ring systems or substituents.[2]
-
Protocol: ¹H NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 2-5 mg of the purified, dry novel oxazolopyridine compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Acquisition: On the spectrometer's software (e.g., Bruker TopSpin), load standard acquisition parameters. Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Execution: Acquire the ¹H NMR spectrum. A typical experiment involves 16-64 scans, depending on the sample concentration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Set the reference peak (e.g., TMS at 0.00 ppm or residual DMSO at ~2.50 ppm).
Data Interpretation: Hallmarks of the Oxazolopyridine Core
The chemical shifts (δ) are highly diagnostic. While exact values depend on substituents, characteristic regions can be defined.
| Proton/Carbon Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Rationale |
| Pyridine Ring Protons | 7.0 - 9.0 | 110 - 155 | Protons on an aromatic, electron-deficient ring are deshielded and appear downfield. |
| Oxazole Ring Proton | 7.5 - 8.5 | 140 - 160 | The proton on the oxazole ring is in a distinct electronic environment. |
| Substituent Protons (Alkyl) | 0.8 - 4.0 | 10 - 60 | Protons on aliphatic chains attached to the core structure. |
| Substituent Protons (Aryl) | 6.5 - 8.0 | 120 - 140 | Protons on attached aromatic rings. |
Note: Data is illustrative. Actual shifts are highly dependent on the specific molecular structure.
Mass Spectrometry (MS): The Molecular Formula Gatekeeper
Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules, which is fundamental for confirming the identity of a compound.[5]
Expertise & Causality
For novel compounds, High-Resolution Mass Spectrometry (HRMS) , often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the gold standard.
-
Why HRMS? Low-resolution MS gives the nominal mass (to the nearest integer). HRMS, however, provides the exact mass with high precision (typically to four or five decimal places).[4] This precision is critical because it allows for the unambiguous determination of the compound's elemental formula. For example, C₁₀H₇N₃O (exact mass 185.0589) can be distinguished from C₁₁H₉NO (exact mass 185.0684), which would both appear at m/z 185 in a low-resolution spectrum.
-
Ionization Method: ESI is a "soft" ionization technique, meaning it minimizes fragmentation. This is advantageous as it typically produces a strong signal for the protonated molecular ion, [M+H]⁺, making the primary determination of molecular weight straightforward.[3]
Protocol: High-Resolution LC/MS (ESI-QTOF) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
System Setup: The sample is injected into a liquid chromatography (LC) system, which separates the analyte from any minor impurities before it enters the mass spectrometer.
-
Ionization: As the sample elutes from the LC column, it enters the ESI source. A high voltage is applied, causing the solvent to nebulize and form charged droplets. The solvent evaporates, leaving behind gas-phase ions of the analyte (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into the Quadrupole Time-of-Flight (QTOF) mass analyzer. The TOF analyzer measures the precise time it takes for ions to travel a fixed distance, which is directly related to their m/z ratio.
-
Data Acquisition: The detector records the arrival time and abundance of the ions, generating a high-resolution mass spectrum.
Data Interpretation
The primary piece of data is the exact mass of the molecular ion. For a hypothetical novel compound C₂₁H₁₈N₅O₂⁺, the analysis would look like this:
-
Calculated Exact Mass: 372.1455
-
Observed (Found) m/z: 372.1453[4] The extremely close match between the calculated and observed mass (a difference of only 0.0002) provides high confidence in the proposed elemental formula.
Vibrational and Electronic Spectroscopy: Probing Functionality and Properties
While NMR and MS establish the core structure, vibrational (FT-IR) and electronic (UV-Vis, Fluorescence) spectroscopies provide crucial information about the functional groups present and the compound's electronic behavior.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[7] This provides a "fingerprint" of the functional groups present.
-
Expert Insight: FT-IR is excellent for quickly confirming the presence or absence of key functional groups. For example, in the synthesis of an oxazolopyridine, the disappearance of a precursor's -NH₂ or -OH stretch and the appearance of characteristic C=N and C-O-C stretches of the oxazole ring provide strong evidence of a successful cyclization reaction.[8] Attenuated Total Reflectance (ATR) is the preferred method for solids as it requires minimal sample preparation.
Protocol: ATR-FTIR Analysis
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum. The instrument's software automatically subtracts the background.
Key FT-IR Absorptions for Oxazolopyridines
| Functional Group | Characteristic Frequency Range (cm⁻¹) | Vibration Type |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| C=N (Pyridine & Oxazole) | 1650 - 1550 | Stretching |
| C-O-C (Oxazole Ether) | 1250 - 1050 | Asymmetric/Symmetric Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
UV-Vis and Fluorescence Spectroscopy
These techniques probe the electronic transitions within the molecule. UV-Vis measures the absorption of light, while fluorescence measures the emission of light following excitation.[9] They are particularly important for oxazolopyridines being developed as fluorophores or biological probes.[10]
-
Expert Insight: The absorption maxima (λ_max) are typically due to π–π* electronic transitions within the conjugated aromatic system.[3][10] The position and intensity of these bands are highly sensitive to the substituents on the oxazolopyridine core and the polarity of the solvent. Electron-donating groups or extended conjugation often lead to a bathochromic (red) shift to longer wavelengths. The difference between the absorption and emission maxima is the Stokes shift, a key parameter for fluorescent materials.[11]
Protocol: UV-Vis and Fluorescence Measurement
-
Prepare a dilute solution (e.g., 1x10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., acetonitrile, chloroform) using a quartz cuvette.[4]
-
UV-Vis: Place the cuvette in a spectrophotometer and scan a range (e.g., 200-600 nm) to record the absorption spectrum.[12]
-
Fluorescence: Place the cuvette in a spectrofluorometer. Set the excitation wavelength (often at the λ_max from the UV-Vis spectrum) and scan the emission wavelengths to record the fluorescence spectrum.
-
Quantum Yield: The fluorescence quantum yield (Φ), a measure of emission efficiency, is typically determined relative to a known standard like quinine sulfate.[12]
Illustrative Photophysical Data for Oxazolopyridine Derivatives
| Compound Class | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Oxazolo[5,4-b]pyridines | Acetonitrile | 299–333 | - | 83–128 | - |
| Bis-oxazolo[5,4-b]pyridines | Acetonitrile | - | - | - | ~0.70–0.82 |
| Bis-oxazolo[5,4-b]pyridines | Chloroform | 323–357 | - | - | ~0.32–0.84 |
Data compiled from published research.[3][4][11]
The Synthesis of Evidence: A Unified Conclusion
No single spectrum tells the whole story. The power of this multi-technique approach lies in the integration of all data points to build an unshakeable structural assignment.
Caption: Logical flow for integrating multi-spectroscopic data.
A proposed structure is first cross-referenced with HRMS to confirm its elemental formula. Simultaneously, NMR data is used to piece together the exact connectivity of the C-H framework. FT-IR serves as a rapid check to ensure the expected functional groups are present, and UV-Vis data confirms that the electronic properties are consistent with the proposed conjugated system. When all lines of evidence converge and are self-consistent, the structure is considered validated.
References
-
Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. Available at: [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace, The University of Queensland. Available at: [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available at: [Link]
-
Kulakov, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available at: [Link]
-
Kulakov, I. V., et al. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine. Preprints.org. Available at: [Link]
-
Grabchev, I., et al. (2025). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. ResearchGate. Available at: [Link]
-
Ahmed, F. (2025). Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. ResearchGate. Available at: [Link]
-
Mass spectrometry of oxazoles. (n.d.). Universidade de Lisboa. Available at: [Link]
-
Dicks, A. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]
-
Spectroscopic Techniques. (n.d.). SciSpace. Available at: [Link]
-
Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. (n.d.). MDPI. Available at: [Link]
-
Al-Dies, A. M. (2014). Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities. American Journal of Organic Chemistry, 4(2), 25-32. Available at: [Link]
-
Zevnik, L., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4583. Available at: [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2025). ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2023). Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review. Critical Reviews in Analytical Chemistry, 53(2), 360-373. Available at: [Link]
-
NMR Spectroscopic Data for Compounds 1−4. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Fourier Transforms Infrared Spectral Study of New Heterocyclic Oxazinane and Oxazepine Compounds. (n.d.). ResearchGate. Available at: [Link]
-
Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Ahmed, F., et al. (2025). Non-destructive FT-IR analysis of mono azo dyes. ResearchGate. Available at: [Link]
-
Van den Berg, F., et al. (2019). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Pharmaceutics, 11(11), 599. Available at: [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). PMC - NIH. Available at: [Link]
Sources
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release | MDPI [mdpi.com]
- 8. Synthesis and Spectral Characterization of Novel Pyridotriazolo-, Pyridothiazolo-, Pyridotetrazolopyrimidines and Pyridopyrimidotriazepine Derivatives for Potential Pharmacological Activities [article.sapub.org]
- 9. scispace.com [scispace.com]
- 10. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 11. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 12. preprints.org [preprints.org]
Structural Characterization of Oxazolo[4,5-c]Pyridine Analogues: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Drug Development Professionals
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant therapeutic potential. Its unique electronic and steric properties make it a cornerstone in medicinal chemistry for developing novel kinase inhibitors, anti-cancer agents, and other targeted therapies.[1] However, the successful progression of these candidates from discovery to clinical application hinges on unambiguous and comprehensive structural characterization. The isomeric nature of the pyridyl ring and the potential for substitution on both the oxazole and pyridine moieties demand a rigorous, multi-technique approach to ensure absolute certainty of structure, purity, and stability.
This guide provides an in-depth, field-proven strategy for the structural characterization of novel this compound analogues. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative methodologies.
An Integrated Workflow for Unambiguous Characterization
The confirmation of a novel chemical entity is not a linear process but an integrated system where each analytical technique provides a piece of a larger puzzle. The choice and sequence of experiments are critical. A typical workflow begins with chromatography to ensure sample purity, followed by mass spectrometry for molecular weight confirmation, and finally, a suite of NMR experiments for definitive structural elucidation. For absolute stereochemical and regiochemical confirmation, single-crystal X-ray crystallography serves as the ultimate arbiter.
Caption: Integrated workflow for structural characterization.
Chromatographic Purity: The Essential First Step
Expertise & Experience: Before any advanced spectroscopic analysis, establishing the purity of the analyte is paramount. Co-eluting impurities can introduce extraneous signals in NMR and MS spectra, leading to erroneous structural assignments. For polar heterocyclic systems like oxazolo[4,5-c]pyridines, reversed-phase high-performance liquid chromatography (RP-HPLC) is the workhorse method. The choice of a C18 column is standard, but the key to a robust, self-validating method lies in the mobile phase composition. A simple isocratic method using a buffered aqueous phase and an organic modifier like acetonitrile is often sufficient for purity assessment.[2][3] The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial; it protonates the basic pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing tailing.[4]
Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Acetonitrile) to a concentration of ~1 mg/mL.
-
Column: Use a standard C18 column (e.g., LiChrosorb 100 RP-18, 4.6 x 150 mm, 5 µm).[2][5]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a gradient suitable for screening, such as 5% to 95% B over 10 minutes, to accommodate analogues with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: Use a Diode Array Detector (DAD) or UV detector. Oxazolopyridine systems typically show strong absorbance around 250-350 nm.[2][6] Recording the full UV spectrum helps in peak tracking and identification.
-
Validation: A pure sample should yield a single major peak (>95% by area integration) with a consistent spectrum across the peak.
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately polar aromatic compounds. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Acid ensures protonation of pyridine nitrogen for better peak shape.[4] |
| Detection | UV/DAD at 250-350 nm | Conjugated heterocyclic systems have strong UV absorbance in this range.[2][6] |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
Mass Spectrometry: Confirming the Molecular Formula
Expertise & Experience: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for confirming the elemental composition of a new compound. For oxazolo[4,5-c]pyridines, ESI in positive ion mode is highly effective due to the basicity of the pyridine nitrogen, which is readily protonated to form the [M+H]⁺ ion. The trustworthiness of this measurement comes from its precision; an observed mass within 5 ppm of the calculated mass for the proposed formula provides strong evidence for its correctness.[7]
Fragmentation patterns observed in MS/MS experiments can also offer structural clues. The oxazole ring is known to undergo characteristic cleavages, such as the loss of CO or HCN, which can help differentiate isomers.[8]
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the HPLC-purified compound in an appropriate solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Use an ESI source coupled to a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Analysis: Infuse the sample directly or use LC-MS with the HPLC method described previously.
-
Data Validation:
-
Identify the [M+H]⁺ ion.
-
Compare the measured exact mass to the theoretical exact mass for the expected molecular formula. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern to confirm the presence and number of atoms like chlorine or bromine, if applicable.
-
NMR Spectroscopy: The Definitive Structural Arbiter
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive connectivity map of the molecule. A full suite of 1D (¹H, ¹³C) and 2D experiments is non-negotiable for the de novo characterization of a novel this compound analogue.
-
¹H NMR: Gives the number of distinct protons, their chemical environment, and their coupling (connectivity to adjacent protons). The aromatic region (typically 7.0-9.0 ppm) is particularly diagnostic for this scaffold.[9][10]
-
¹³C NMR: Reveals the number of unique carbon atoms. The chemical shifts of the carbons in the fused heterocyclic core are characteristic.[11][12]
-
2D Experiments (COSY, HSQC, HMBC): These are essential for assembling the structure. They establish proton-proton correlations (COSY), direct proton-carbon one-bond correlations (HSQC), and long-range (2-3 bond) proton-carbon correlations (HMBC), which are critical for linking substituted fragments to the core.
Caption: Relationship between 2D NMR experiments for structure assembly.
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts; DMSO is often excellent for these types of compounds.[9]
-
¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Analyze chemical shifts, integration (proton count), and coupling constants.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
COSY Acquisition: This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing out the connectivity of the pyridine ring protons.
-
HSQC Acquisition: This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It is the most reliable way to assign the signals for protonated carbons.
-
HMBC Acquisition: This is arguably the most critical experiment for this scaffold. It shows correlations between protons and carbons over 2-3 bonds. This allows for the unambiguous placement of substituents by observing correlations from the protons of the substituent to the quaternary carbons of the heterocyclic core, and vice versa.
| Nucleus/Experiment | Typical Chemical Shift Range (ppm) | Information Gained |
| ¹H NMR | Aromatic Protons: 7.0 - 9.0 | Number of protons, electronic environment, proton-proton connectivity.[7] |
| ¹³C NMR | Aromatic Carbons: 110 - 165 | Number of unique carbons, presence of quaternary carbons.[11] |
| HMBC | N/A | Long-range (2-3 bond) H-C correlations, key for connecting substituents. |
X-Ray Crystallography: The Gold Standard
Expertise & Experience: When an unambiguous 3D structure is required, or when persistent ambiguities in regiochemistry cannot be resolved by NMR, single-crystal X-ray crystallography is the definitive technique.[13] Its primary limitation is the requirement for high-quality, single crystals, which can be challenging to grow. However, a successful crystal structure provides irrefutable proof of connectivity, regiochemistry, and relative/absolute stereochemistry.
Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is the most critical and often trial-and-error step. Slowly evaporate a solution of the pure compound in a suitable solvent system (e.g., dichloromethane/heptane, ethanol/water). Vapor diffusion techniques are also commonly employed.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and irradiated with X-rays. Diffraction data are collected as the crystal is rotated.
-
Structure Solution & Refinement: The collected data are processed to solve the phase problem and generate an electron density map, from which the atomic positions are determined and refined to yield the final structure.
Conclusion
The structural characterization of novel this compound analogues is a systematic process that relies on the synergistic application of multiple analytical techniques. By following an integrated workflow that prioritizes purity assessment (HPLC), confirms molecular formula (HRMS), and then meticulously maps molecular connectivity (NMR), researchers can establish a self-validating system for structural confirmation. For ultimate proof, X-ray crystallography provides an unparalleled level of detail. This rigorous approach not only ensures scientific integrity but is a fundamental requirement for the successful advancement of these promising therapeutic agents in the drug development pipeline.
References
- Chemical Shifts of 4,6-Dichloro-2-methyl-oxazolo(4,5-C)pyridine. (n.d.). Google Vertex AI Search.
- One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. (n.d.). ResearchGate.
- Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. (2007). Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196.
- Oxazolo[4,5-c]pyridin-2(3H)-one synthesis. (n.d.). ChemicalBook.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Journal of Chemistry and Technologies.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
- Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2025). Journal of Chemistry and Technologies.
- Mass spectrometry of oxazoles. (n.d.). HETEROCYCLES, 14(6).
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
- 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). (n.d.). Human Metabolome Database.
- This compound. (n.d.). PubChem.
- Oxazolopyridines. (n.d.). Fisher Scientific.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. (n.d.). SIELC Technologies.
-
Synthesis of 1H-[9][11][13]triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.). National Institutes of Health. Retrieved January 7, 2026, from
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. (2005). Acta Poloniae Pharmaceutica, 62(1), 3-10.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
- 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. (2014). European Journal of Medicinal Chemistry, 76, 497-507.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (n.d.). MDPI.
- 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum. (n.d.). ChemicalBook.
Sources
- 1. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. helixchrom.com [helixchrom.com]
- 5. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 7. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. hmdb.ca [hmdb.ca]
- 11. spectrabase.com [spectrabase.com]
- 12. 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Oxazolo[4,5-c]pyridine Scaffold for Drug Discovery
Abstract
The oxazolo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its rigid, planar structure, combined with its capacity for critical hydrogen bonding interactions, makes it a privileged scaffold for targeting a range of biological macromolecules. This guide provides an in-depth technical overview of the this compound scaffold, designed for researchers and drug development professionals. We will explore its fundamental chemical properties, detail robust synthetic strategies for accessing the core and its analogs, and survey its application in key therapeutic areas, with a particular focus on neurodegenerative diseases and oncology. This document is structured to provide not only procedural knowledge but also the causal, field-proven insights necessary for making informed decisions in a drug discovery program. Detailed experimental protocols and visual workflows are provided to ensure the translation of this knowledge into practice.
Introduction: The this compound Core - A Privileged Scaffold
The fusion of an oxazole ring with a pyridine ring gives rise to several isomers, with the this compound system emerging as a particularly valuable framework in drug design. Its structure offers a unique combination of features that medicinal chemists can exploit.
Chemical Structure and Physicochemical Properties
The core structure of this compound is a bicyclic heteroaromatic system. The pyridine nitrogen and the oxazole oxygen act as hydrogen bond acceptors, while the oxazole nitrogen can act as a hydrogen bond donor after tautomerization in certain derivatives. This electronic distribution is crucial for establishing specific interactions with biological targets, such as the hinge region of kinases or the active sites of receptors. Its inherent rigidity reduces the entropic penalty upon binding, often leading to higher affinity interactions.
Caption: Core structure of the this compound scaffold.
Emergence in Drug Discovery
While pyridine-based structures are staples in pharmacology, the focused exploration of the this compound scaffold is more recent. Its rise can be attributed to its role in the development of highly selective agents. A prime example is Tavapadon (CVL-751) , a compound under development for Parkinson's disease.[1] This molecule's efficacy and selectivity underscore the potential of the scaffold to produce finely tuned pharmacological agents. The pyridine and related heterocyclic scaffolds are found in numerous FDA-approved drugs, highlighting their therapeutic importance.[2]
Synthetic Strategies: Building the Core
Accessing the this compound core and its derivatives requires robust synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the scale of the synthesis.
Foundational Synthetic Routes
A common and reliable method for constructing the this compound ring system starts from substituted 2-amino-4-halopyridines or 3-amino-4-pyridinols.[3] The cyclization to form the oxazole ring is typically achieved by reacting the aminopyridine precursor with a carboxylic acid derivative under dehydrating conditions. The use of coupling agents or the conversion of the carboxylic acid to a more reactive species (like an acid chloride) is common.
For instance, heating a 3-amino-4-pyridinol with a suitable carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE) is an effective method for forming the oxazole ring.[4]
Diversification and Functionalization
Once the core is synthesized, diversification is key to exploring the structure-activity relationship (SAR). If the starting materials contain functionalities like bromine or iodine, modern cross-coupling reactions are the tools of choice. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, alkyl, and alkyne groups, enabling a systematic exploration of chemical space.[4]
Caption: General workflow for synthesis and diversification.
Medicinal Chemistry Landscape: Key Therapeutic Applications
The this compound scaffold has been successfully employed to develop agents for a variety of diseases, demonstrating its versatility.
Central Nervous System (CNS) Disorders: Parkinson's Disease
Parkinson's disease is characterized by the degeneration of dopamine-producing neurons.[5] A leading therapeutic strategy involves the use of dopamine receptor agonists.
-
Mechanism of Action: Tavapadon is a selective partial agonist for the D1 and D5 dopamine receptors.[1][5] Unlike older dopamine agonists that often target D2/D3 receptors and can cause significant side effects, Tavapadon's selectivity for D1/D5 offers a more targeted approach to restoring motor control.[6] By partially activating these receptors, it aims to provide a more balanced and steady dopaminergic stimulation, potentially reducing side effects like impulse control disorders.[5][7]
-
Key Example (Tavapadon): Developed by Cerevel Therapeutics after being acquired from Pfizer, Tavapadon has advanced to late-stage clinical trials.[1][8] Phase III trials have evaluated its efficacy in improving motor symptoms and activities of daily living.[7] It has been studied both as a monotherapy and as an adjunctive treatment with levodopa, where it has been shown to increase "on" time without troublesome dyskinesia.[7]
Caption: Mechanism of action for Tavapadon in Parkinson's disease.
Table 1: Key Data for Tavapadon
| Parameter | Value | Reference |
|---|---|---|
| Development Code | CVL-751, PF-06649751 | [1] |
| Mechanism | D1/D5 Dopamine Receptor Partial Agonist | [5][6] |
| Target Indication | Parkinson's Disease | [1] |
| Development Stage | Phase III Completed, NDA Submitted | [1][7] |
| Binding Affinity (Ki) | D1: 9 nM, D5: 13 nM |[1] |
Oncology
The scaffold is also being explored for its potential as an anti-cancer agent, often by designing derivatives that function as kinase inhibitors or inhibitors of other key cellular processes.
-
Mechanism of Action: Many kinases are validated targets in oncology. The this compound core can serve as an effective "hinge-binding" motif, mimicking the adenine portion of ATP. This competitive inhibition blocks the kinase's activity, disrupting downstream signaling pathways that are critical for cancer cell proliferation and survival.[9] Derivatives have been investigated as inhibitors of Janus kinase (JAK), Heat shock protein 90 (Hsp90), and human dihydroorotate dehydrogenase (hDHODH), all of which are important targets in cancer therapy.[9][10][11][12]
-
SAR Insights: Structure-activity relationship studies have shown that substitution at the 2-position of the oxazole ring and various positions on the pyridine ring can be used to tune the potency and selectivity of these inhibitors.[9][11] For example, linking the core to a 1,2,3-triazole moiety has produced compounds with promising activity against prostate, lung, and breast cancer cell lines.[11][12]
Table 2: Example Anticancer Activity of Oxazolo[4,5-b]pyridine-Triazole Hybrids
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 18a | PC3 (Prostate) | 1.05 ± 0.09 | [11] |
| 18b | A549 (Lung) | 1.16 ± 0.14 | [11] |
| 18c | MCF-7 (Breast) | 1.21 ± 0.11 | [11] |
| Etoposide (Control) | PC3 (Prostate) | 1.28 ± 0.15 |[11] |
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, a drug discovery workflow must be a self-validating system. The following protocols provide a framework for the synthesis, purification, and biological evaluation of novel this compound derivatives.
Protocol: General Synthesis of a 2-Aryl-oxazolo[4,5-c]pyridin-2(3H)-one
This protocol is adapted from general procedures for the synthesis of related oxazolopyridinones.[3]
-
Reaction Setup: To a solution of 3-Amino-4-pyridinol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature (approx. 20°C) for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the solvent is typically removed under reduced pressure. The residue is then purified.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired oxazolo[4,5-c]pyridin-2(3H)-one.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC.
Protocol: In Vitro Kinase Inhibition Assay (Example: JAK1)
This protocol describes a representative biochemical assay to determine the IC50 value of a test compound.
-
Reagents: Recombinant human JAK1 enzyme, appropriate peptide substrate (e.g., a poly-GT-biotin), ATP, and a detection reagent (e.g., HTRF or AlphaScreen).
-
Compound Preparation: Prepare a serial dilution of the test compound (synthesized in 4.1) in DMSO, typically starting from 10 mM.
-
Assay Plate Setup: In a 384-well assay plate, add the test compound dilutions, the JAK1 enzyme, and the peptide substrate in an appropriate assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP (at its Km concentration). Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol. Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (MTT Assay)
This protocol validates the biochemical activity in a cellular context.
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the GI50 (concentration for 50% growth inhibition).
Future Directions and Outlook
The this compound scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Expanding Therapeutic Targets: Exploring the scaffold against new target classes, including epigenetic modifiers and protein-protein interaction stabilizers.
-
Novel Modalities: Incorporating the scaffold into newer therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), where it could serve as a highly selective warhead for E3 ligase recruitment.
-
Computational Design: Utilizing AI and machine learning to predict novel derivatives with enhanced potency, selectivity, and ADME properties, accelerating the design-make-test-analyze cycle.
The proven success of this scaffold, exemplified by molecules like Tavapadon, ensures that it will remain a high-priority framework for medicinal chemists aiming to tackle complex diseases.
References
- Patsnap Synapse. (2024). What is Tavapadon used for? Retrieved from Patsnap Synapse. [URL: https://www.patsnap.
- The Michael J. Fox Foundation for Parkinson's Research. (2025). New Parkinson's Drug Tavapadon Submitted for FDA Review. [URL: https://www.michaeljfox.org/news/new-parkinsons-drug-tavapadon-submitted-fda-review]
- Wikipedia. Tavapadon. [URL: https://en.wikipedia.org/wiki/Tavapadon]
- Dr.Oracle. (2025). What is the role of Tavapadon in treating Parkinson's disease? Retrieved from Dr.Oracle. [URL: https://droracle.
- AdisInsight. (2025). Tavapadon - Cerevel Therapeutics. [URL: https://adisinsight.springer.com/drugs/800043105]
- Arkivoc. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. [URL: https://www.
- ChemicalBook. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis. [URL: https://www.chemicalbook.com/synthesis/59851-50-2.htm]
- MDPI. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(19), 6965. [URL: https://www.mdpi.com/1420-3049/28/19/6965]
- PubMed. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [URL: https://pubmed.ncbi.nlm.nih.gov/36232997/]
- National Institutes of Health (NIH). (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9569971/]
- ResearchGate. (2023). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [URL: https://www.researchgate.net/publication/371510497_The_Expanding_Role_of_Pyridine_and_Dihydropyridine_Scaffolds_in_Drug_Design]
- PubMed. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 76, 443-455. [URL: https://pubmed.ncbi.nlm.nih.gov/24565573/]
- Taylor & Francis Online. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). [URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.2021256]
- PubMed. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [URL: https://pubmed.ncbi.nlm.nih.gov/28543883/]
- PubMed. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Expert Opinion on Therapeutic Patents, 31(10), 917-937. [URL: https://pubmed.ncbi.nlm.nih.gov/34232857/]
- ResearchGate. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [URL: https://www.researchgate.net/publication/364205565_New_Oxazolo54-dpyrimidines_as_Potential_Anticancer_Agents_Their_Design_Synthesis_and_In_Vitro_Biological_Activity_Research]
- ResearchGate. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. [URL: https://www.researchgate.net/figure/Oxazolo54-dpyrimidines-reported-as-anticancer-agents-with-identified-molecular_fig2_364205565]
- Eurasian Journal of Chemistry. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. [URL: https://dergipark.org.tr/en/pub/eurasianjchem/issue/85660/1449492]
- Taylor & Francis Online. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds. [URL: https://www.tandfonline.com/doi/abs/10.1080/10406638.2021.2021256]
- MDPI. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. International Journal of Molecular Sciences, 24(13), 10893. [URL: https://www.mdpi.com/1422-0067/24/13/10893]
- MDPI. (2015). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 20(9), 16646-16677. [URL: https://www.mdpi.com/1420-3049/20/9/16646]
- PubMed. (2018). Polyheteroaryl Oxazole/Pyridine-Based Compounds Selected in Vitro as G-Quadruplex Ligands Inhibitor Rock Kinase and Exhibit Antiproliferative Activity. Journal of Medicinal Chemistry, 61(24), 11213-11228. [URL: https://pubmed.ncbi.nlm.nih.gov/30457335/]
- ResearchGate. (2023). Design, synthesis and biological evaluation of aryl isoxazole incorporated pyrimidin-2-yl)oxazolo[4,5-b]pyridine derivatives as anticancer agents. [URL: https://www.researchgate.
- ResearchGate. Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. [URL: https://www.researchgate.
- ResearchGate. (2015). Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. [URL: https://www.researchgate.net/figure/Comparison-of-various-protocols-for-the-synthesis-of-2-phenyl-oxazolo-4-5-b-pyridine_tbl1_281273902]
- National Institutes of Health (NIH). (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222049/]
- ResearchGate. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. [URL: https://www.researchgate.
- National Institutes of Health (NIH). (2019). Old Drugs as New Treatments for Neurodegenerative Diseases. Molecules, 24(7), 1365. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6480004/]
- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4788753.htm]
- National Institutes of Health (NIH). Oxazolo(4,5-b)pyridine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10103159]
Sources
- 1. Tavapadon - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. What is Tavapadon used for? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. New Parkinson’s Drug Tavapadon Submitted for FDA Review | Parkinson's Disease [michaeljfox.org]
- 8. Tavapadon - Cerevel Therapeutics - AdisInsight [adisinsight.springer.com]
- 9. mdpi.com [mdpi.com]
- 10. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for Substituted Oxazolopyridines in Drug Discovery
Part 1: Conceptual Foundations & Strategic Planning
The oxazolopyridine core is a "privileged scaffold" in medicinal chemistry, appearing in molecules targeting a wide array of enzymes and receptors.[1] Understanding how substituent modifications on this core influence its electronic structure, reactivity, and intermolecular interactions is paramount for rational drug design.[2][3] Quantum chemical calculations offer a powerful in silico lens to probe these properties at a sub-atomic level, providing insights that are often inaccessible through purely experimental means.[4]
Our primary goal is to translate quantum mechanical observables into tangible chemical intuition. Key questions we can address include:
-
How does a substituent alter the electron distribution and electrostatic potential of the oxazolopyridine ring system?
-
What are the most stable conformations of a flexible substituted oxazolopyridine?
-
Which sites on the molecule are most susceptible to electrophilic or nucleophilic attack?
-
How will the molecule's electronic properties change in a solvated (biological) environment versus the gas phase?
Answering these questions requires a carefully planned computational strategy. The choice of theoretical method and basis set is not arbitrary; it is a balance between desired accuracy and available computational resources.[5][6]
The Hierarchy of Methods: Choosing the Right Tool
For drug-like organic molecules such as oxazolopyridines, Density Functional Theory (DFT) offers the best price-to-performance ratio.[7][8] It provides a sufficiently accurate description of electron correlation—a quantum mechanical effect crucial for describing chemical bonds—at a fraction of the cost of more complex methods.[7]
-
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates complex electron-electron interactions by considering each electron in an average field of all others.[9][10][11] While computationally efficient, HF systematically neglects electron correlation, which can lead to inaccuracies in predicting properties like bond lengths and reaction energies.[10][12] It serves as an excellent starting point for more advanced calculations but is rarely sufficient on its own for high-accuracy studies.[12]
-
Density Functional Theory (DFT): DFT methods include the effects of electron correlation through an "exchange-correlation functional."[13] Hybrid functionals, such as the widely used B3LYP , incorporate a portion of the exact exchange from HF theory, often yielding highly accurate results for molecular geometries, vibrational frequencies, and electronic properties of organic molecules.[14][15]
Basis Sets: The Language of Electrons
A basis set is a collection of mathematical functions used to construct the molecular orbitals.[16] The size and complexity of the basis set directly impact the accuracy of the calculation.[6]
-
Pople-style basis sets (e.g., 6-31G(d,p)) : These are computationally efficient and widely used. The "6-31G" part describes how core and valence electrons are treated. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are critical as they allow orbitals to change shape and polarize in the molecular environment, which is essential for accurately describing chemical bonds.[17]
-
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) : These are designed for systematically approaching the complete basis set limit. The "aug-" prefix indicates the addition of diffuse functions , which are vital for describing systems with anionic character, weak non-covalent interactions, or excited states.[17]
For routine geometry optimizations and electronic property analysis of substituted oxazolopyridines, the B3LYP/6-31G(d,p) level of theory provides a robust and well-validated starting point. For higher accuracy, especially when studying reaction barriers or non-covalent interactions, upgrading to a larger basis set like aug-cc-pVTZ may be warranted.[18]
The strategic selection of a computational model is a critical first step that dictates the quality and relevance of the resulting data.
Caption: Decision workflow for selecting a computational method and basis set.
Part 2: The Self-Validating Computational Workflow
A trustworthy computational protocol is a self-validating one. Each step must confirm the physical and chemical soundness of the result before proceeding to the next. This section details a step-by-step workflow for a substituted oxazolopyridine, from initial structure to final property analysis.
Protocol 1: Geometry Optimization and Vibrational Analysis
The first objective is to find the lowest energy structure (the most stable conformation) of the molecule on its potential energy surface.
Step 1: Initial Structure Preparation
-
Build the 3D structure of the substituted oxazolopyridine using molecular building software (e.g., GaussView, Avogadro).[19][20][21]
-
Perform a preliminary geometry cleanup using molecular mechanics to resolve any unrealistic bond lengths or angles.[19] This provides a reasonable starting point for the more computationally expensive quantum chemical calculation.
Step 2: Geometry Optimization
-
Set up the calculation using a computational chemistry package (e.g., Gaussian, Q-Chem).[22][23]
-
Input Specification:
-
Route Section: #p B3LYP/6-31G(d,p) Opt
-
#p: Requests enhanced print output.
-
B3LYP/6-31G(d,p): Specifies the level of theory.
-
Opt: Keyword to perform a geometry optimization.
-
-
Charge and Multiplicity: Specify the molecule's total charge (e.g., 0 for a neutral molecule) and spin multiplicity (e.g., 1 for a singlet ground state, which is typical for such molecules).[22]
-
-
Run the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy until convergence criteria are met.[23]
Step 3: Verification with Vibrational Frequency Analysis (Trustworthiness Check)
-
Rationale: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state (a saddle point), not a stable structure.[24][25] This step is non-negotiable for validating an optimized geometry.
-
Input Specification: Following the optimization, perform a frequency calculation at the same level of theory.
-
Route Section: #p B3LYP/6-31G(d,p) Freq
-
-
Analysis:
-
Examine the output file for the calculated vibrational frequencies.
-
Confirmation: All frequencies should be positive numbers.
-
Troubleshooting: If one imaginary frequency is found, it signifies the structure is a transition state. Visualize the vibrational mode corresponding to this imaginary frequency to understand the motion; this often reveals the path to the true minimum (e.g., a bond rotation).[24] Re-optimize the geometry starting from a structure distorted along this mode.
-
This two-step optimization and frequency validation ensures that all subsequent electronic property calculations are performed on a physically meaningful, stable structure.[26]
Caption: A self-validating workflow for obtaining a stable molecular geometry.
Part 3: From Quantum Data to Chemical Insight
With a validated geometry, we can now calculate a suite of electronic properties to inform drug design. These properties help rationalize the molecule's behavior and predict its interactions with biological targets.[2][27]
Electron Distribution and Reactivity
The distribution of electrons governs a molecule's electrostatic interactions and chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is mapped onto the molecule's electron density surface. It visually identifies regions of positive and negative electrostatic potential.
-
Red/Yellow regions: Electron-rich, negative potential. These are sites prone to electrophilic attack and are likely to act as hydrogen bond acceptors.
-
Blue regions: Electron-poor, positive potential. These are sites prone to nucleophilic attack and can act as hydrogen bond donors.
-
Application: For an oxazolopyridine, the MEP can highlight the hydrogen-bonding potential of the pyridine nitrogen versus the oxazole nitrogen and oxygen, providing crucial information for predicting binding modes in a protein active site.[4]
-
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions.[15]
-
HOMO: Represents the outermost electrons; its location indicates the site of electron donation (nucleophilicity).
-
LUMO: Represents the lowest energy site to accept electrons; its location indicates the site of electron acceptance (electrophilicity).
-
HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's chemical reactivity and kinetic stability.[15] A smaller gap suggests the molecule is more easily excitable and more reactive.[15][28]
-
Incorporating the Biological Environment: Solvent Effects
Calculations performed in the gas phase neglect the significant influence of the surrounding solvent (e.g., water in a biological system). The properties of a molecule can change substantially in solution.[29]
-
Implicit Solvent Models: A computationally efficient way to account for solvent effects is through Polarizable Continuum Models (PCM) .[30] In this approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent.[30][31] The solvent polarizes in response to the solute's charge distribution, and this interaction is included in the calculation.
-
Implementation: To include this effect, a keyword like SCRF=(PCM, Solvent=Water) is added to the route section of the input file.
-
Impact: Solvation can significantly alter conformational energies, dipole moments, and electronic properties.[32][33] Comparing gas-phase and solvated results is crucial for building a realistic model of the molecule's behavior in a biological context.
Data Presentation and Interpretation
To make the computational data useful for a drug development team, it must be presented clearly.
Table 1: Hypothetical Calculated Properties for a Substituted Oxazolopyridine (Calculated at the B3LYP/6-31G(d,p) level of theory)
| Property | Gas Phase | Water (PCM) | Significance for Drug Design |
| Total Energy (Hartree) | -985.12345 | -985.13567 | Provides relative stability between different isomers or conformers. |
| Dipole Moment (Debye) | 2.51 | 3.89 | Indicates overall molecular polarity; influences solubility and membrane permeability. |
| EHOMO (eV) | -6.21 | -6.35 | Relates to the molecule's ionization potential and susceptibility to oxidation. |
| ELUMO (eV) | -1.15 | -1.20 | Relates to the molecule's electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap (eV) | 5.06 | 5.15 | Correlates with chemical reactivity and stability.[15] |
Analysis: In this hypothetical example, moving to a polar solvent (water) stabilizes the molecule (lower total energy) and significantly increases its dipole moment, suggesting stronger interactions with the polar environment. This kind of analysis is vital for developing accurate Quantitative Structure-Activity Relationship (QSAR) models and for parameterizing molecular mechanics force fields for subsequent molecular docking or dynamics simulations.[4][5]
Conclusion
Quantum chemical calculations, when applied thoughtfully and rigorously, are an indispensable tool in modern drug discovery. For substituted oxazolopyridines, these methods provide a detailed roadmap of their electronic landscapes, guiding the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties. By adhering to a self-validating workflow and carefully interpreting the rich data produced, computational scientists can provide critical, high-fidelity insights that accelerate the journey from hit to lead and beyond.
References
-
Hartree–Fock method . Wikipedia. Available from: [Link]
-
Quantum Chemistry in Drug Discovery . Rowan Scientific. Available from: [Link]
-
Solvent Distribution Effects on Quantum Chemical Calculations with Quantum Computers . ACS Publications. Available from: [Link]
-
Methods of Quantum Chemical Calculations in Drug Discovery and Applications . Research and Reviews. Available from: [Link]
-
Hartree-Fock and Post-HF Methods . Fiveable. Available from: [Link]
-
Hartree-Fock . chemeurope.com. Available from: [Link]
-
Intro to Gaussian for Beginners . Scribd. Available from: [Link]
-
Hartree–Fock — Computational Chemistry from Laptop to HPC . VeloxChem. Available from: [Link]
-
Quantum Chemistry Simulations: Accelerating Drug Discovery . Azo Quantum. Available from: [Link]
-
Frequencies and Thermochemistry . Rowan Scientific. Available from: [Link]
-
Choosing the Right Basis Set . ChemistryViews. Available from: [Link]
-
Solvent Effects in Quantum Chemistry . ResearchGate. Available from: [Link]
-
Quantum mechanics implementation in drug-design workflows: does it really help? . National Institutes of Health (NIH). Available from: [Link]
-
Selection Method of Basis Set in Quantum Chemistry . CD ComputaBio. Available from: [Link]
-
Applications of Density Functional Theory to Theoretical Organic Chemistry . CORE. Available from: [Link]
-
A mathematical and computational review of Hartree–Fock SCF methods in quantum chemistry . Taylor & Francis Online. Available from: [Link]
-
On basis set optimisation in quantum chemistry . ESAIM: Proceedings and Surveys. Available from: [Link]
-
density functional theory - What considerations must be made when selecting a basis set? . Chemistry Stack Exchange. Available from: [Link]
-
Computational Modeling of Solvent Effects . University of Jyväskylä. Available from: [https://www.jyu.fi/science/en/chemistry/staff-and-administration/research-staff/lappi-an ORGANIC/teaching/computational-chemistry-tutorials/solvent-effects]([Link] ORGANIC/teaching/computational-chemistry-tutorials/solvent-effects)
-
Introduction to Basis Sets . Q-Chem Manual. Available from: [Link]
-
Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView . YouTube. Available from: [Link]
-
Vibrational Analysis . Q-Chem Manual. Available from: [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix . ACS Publications. Available from: [Link]
-
GAUSSIAN 09W TUTORIAL . Barrett Research Group, McGill University. Available from: [Link]
-
Gaussian tutorial-1|Structure Builder| . YouTube. Available from: [Link]
-
Chemical Solvent Models . Q-Chem Manual. Available from: [Link]
-
Computational Analysis of Vibrational Sum Frequency Generation Spectroscopy . Annual Reviews. Available from: [Link]
-
Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix . National Institutes of Health (NIH). Available from: [Link]
-
Gaussian Tutorial (Lec-1) Gaussian Job Submission . YouTube. Available from: [Link]
-
Density functional theory across chemistry, physics and biology . PubMed Central. Available from: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores . ResearchGate. Available from: [Link]
-
computational study of small organic molecular using density functional theory (DFT) . University of Lucknow. Available from: [Link]
-
Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin . ACS Publications. Available from: [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine . Preprints.org. Available from: [Link]
-
CoMFA and docking studies on triazolopyridine oxazole derivatives as p38 MAP kinase inhibitors . PubMed. Available from: [Link]
-
Examples of biologically active oxazolopyridines . ResearchGate. Available from: [Link]
-
Orbitals and Electronic Properties Calculation . Rowan Documentation. Available from: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis . MDPI. Available from: [Link]
-
What is Density Functional Theory and How Does It Work? . Synopsys. Available from: [Link]
-
Benzoxazoles and oxazolopyridines in medicinal chemistry studies . PubMed. Available from: [Link]
-
ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies . ResearchGate. Available from: [Link]
-
Understanding and Interpreting Molecular Electron Density Distributions . ACS Publications. Available from: [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine . Springer. Available from: [Link]
-
Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol . Austin Publishing Group. Available from: [Link]
-
Understanding Current Density in Molecules Using Molecular Orbitals . PubMed Central. Available from: [Link]
-
Orbital energies and nuclear forces in DFT: Interpretation and validation . Semantic Scholar. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 6. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]
- 7. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Density Functional Theory and How Does It Work? | Synopsys [synopsys.com]
- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 10. fiveable.me [fiveable.me]
- 11. Hartree-Fock [chemeurope.com]
- 12. Hartree–Fock — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 13. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. austinpublishinggroup.com [austinpublishinggroup.com]
- 16. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. Selection Method of Basis Set in Quantum Chemistry - CD ComputaBio [computabio.com]
- 19. youtube.com [youtube.com]
- 20. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. scribd.com [scribd.com]
- 23. youtube.com [youtube.com]
- 24. Frequencies and Thermochemistry | Rowan [rowansci.com]
- 25. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 27. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]
- 28. Understanding Current Density in Molecules Using Molecular Orbitals - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 32. Computational Modeling of Solvent Effects [people.chem.ucsb.edu]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Fluorescence Properties of Oxazolo[4,5-b]pyridines
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and materials science.[1] Its rigid, planar framework and rich electron system make it an excellent candidate for the development of novel fluorophores. This guide provides a comprehensive technical overview of the fluorescence properties of oxazolo[4,5-b]pyridine derivatives. We will explore the fundamental principles governing their photophysical behavior, delve into synthetic strategies that modulate their emission characteristics, and present detailed protocols for their characterization. Furthermore, this whitepaper will highlight key applications in bioimaging and chemical sensing, offering researchers and drug development professionals a thorough understanding of this versatile class of fluorescent molecules.
Introduction: The Oxazolo[4,5-b]pyridine Core
The oxazolo[4,5-b]pyridine system consists of an oxazole ring fused to a pyridine ring.[2] This fusion creates a conjugated system that is fundamental to its electronic and photophysical properties. The incorporation of nitrogen atoms into the aromatic framework, a concept sometimes called the "nitrogen effect," can significantly influence a molecule's bioavailability, metabolic stability, and binding to biological targets.[3] Pyridine-containing ring systems are among the most widely used heterocycles in drug design.[3]
The fluorescence of these compounds typically arises from π-π* electronic transitions within the conjugated system.[4] The true power of this scaffold lies in its synthetic tractability; the core can be readily functionalized at various positions, allowing for precise tuning of its absorption and emission properties. This ability to create derivatives with tailored photophysical characteristics is central to their application as specialized probes and sensors.
Photophysical Principles and Structure-Property Relationships
The fluorescence of an oxazolo[4,5-b]pyridine derivative is dictated by its electronic structure and its interaction with the surrounding environment. Key properties include the absorption and emission maxima (λ_abs and λ_em), Stokes shift (the difference between λ_em and λ_abs), and fluorescence quantum yield (Φ_F), which measures the efficiency of the fluorescence process.[4][5]
2.1. The Role of Substituents
The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) into the oxazolo[4,5-b]pyridine molecule is a primary strategy for tuning its fluorescence.[6] This often creates a "push-pull" system, where an intramolecular charge transfer (ICT) occurs upon photoexcitation.[7]
-
Electron-Donating Groups (EDGs): Groups like amines (-NR₂) or methoxy (-OCH₃) increase the electron density of the π-system, typically leading to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. A study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) demonstrated this effect.[8]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density, which can also lead to significant spectral shifts.
This strategic placement of substituents causes an increase in both the ground and excited state dipole moments, making the resulting fluorophores sensitive to their local environment.[6]
2.2. Solvatochromism
Many oxazolo[4,5-b]pyridine derivatives exhibit solvatochromism, a phenomenon where the color of their emission changes with the polarity of the solvent.[7][9] This occurs because the change in dipole moment upon excitation alters the interaction between the fluorophore and the surrounding solvent molecules.[10] In polar solvents, the excited state is stabilized, leading to a larger Stokes shift and red-shifted emission.[6] This property is particularly valuable for developing environment-sensitive probes that can report on the polarity of microenvironments, such as biological membranes.[11][12]
The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides a quantitative measure of this effect.[6]
2.3. Excited-State Intramolecular Proton Transfer (ESIPT)
Another important mechanism observed in specific derivatives is ESIPT. For example, 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine (HPOP) can undergo proton transfer from the hydroxyl group to a nitrogen atom in the excited state.[13] This process results in a tautomeric form that has a distinct, large Stokes-shifted emission. Such dual fluorescence makes ESIPT probes highly sensitive to hydrogen bonding and pH.[13]
The following table summarizes the photophysical properties of several oxazolo[5,4-b]pyridine derivatives, a closely related isomer, illustrating the impact of structural modifications.
| Compound ID | Substituents | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| 4a | Symmetrical bis-oxazolo[5,4-b]pyridine | Acetonitrile | 333 | 425 | 92 | 0.82 |
| 4b | Symmetrical bis-oxazolo[5,4-b]pyridine | Acetonitrile | 323 | 417 | 94 | 0.70 |
| 4c | Symmetrical bis-oxazolo[5,4-b]pyridine | Acetonitrile | 326 | 425 | 99 | 0.79 |
| 4a-d (general) | bis(oxazolo[5,4-b]pyridin-2-yl)pyridines | Various | 323-357 | 323-347 | - | 0.32–0.84 |
Data compiled from references[4][14]. Note that compound series 4a-d from reference[14] shows emission in the deep-blue region.
Experimental Design & Protocols
A systematic investigation of a new fluorophore involves synthesis, photophysical characterization, and application-specific testing.
Protocol 1: Synthesis of 2-Substituted Oxazolo[4,5-b]pyridines
The synthesis of the oxazolo[4,5-b]pyridine core often involves the condensation of 2-amino-3-hydroxypyridine with various reagents.[15]
-
Starting Materials: 2-amino-3-hydroxypyridine and a suitable carboxylic acid or its derivative.
-
Condensation: Heat the starting materials in the presence of a condensation agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE).[15]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 150-200 °C) for several hours.
-
Workup: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
Purification: The crude product is extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization.[6][16]
Causality: The choice of condensation agent and reaction temperature is critical. PPA and PPSE act as dehydrating agents, facilitating the cyclization to form the oxazole ring. The specific carboxylic acid used determines the substituent at the 2-position, which is a key modulator of the final fluorescence properties.
Protocol 2: Determination of Relative Fluorescence Quantum Yield (Φ_F)
The relative method, comparing the sample to a known standard, is the most common approach for determining Φ_F.[17][18]
-
Select a Standard: Choose a fluorescence standard with a known quantum yield and absorption/emission properties similar to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.55) is a common standard for blue-emitting compounds.[4][14]
-
Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same spectroscopic-grade solvent.[17]
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. Absorbance values should be kept below 0.1 to minimize inner filter effects.[18]
-
Measure Fluorescence: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope (gradient) of each line is determined.
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:[18][19]
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference.
-
Grad_s and Grad_r are the gradients for the sample and reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents.[19]
-
Self-Validation: This protocol is self-validating because it relies on a linear relationship between absorbance and fluorescence intensity. A plot with a high correlation coefficient (R² > 0.99) confirms that the measurements were made in a concentration range free of aggregation or quenching effects.[19]
Applications in Research and Development
The tunable and environment-sensitive nature of oxazolo[4,5-b]pyridine derivatives makes them powerful tools for various applications.
4.1. Fluorescent Probes for Bioimaging
Their small size, potential for cell permeability, and bright fluorescence are advantageous for live-cell imaging.[20] Solvatochromic derivatives can be used to visualize changes in local polarity within cellular compartments or to monitor membrane dynamics.[7] For example, a related thiazolo[4,5-b]pyridine probe was successfully used to image Zn²⁺ concentration changes in living cells and even in the nematode C. elegans, demonstrating high selectivity and membrane permeability.[20]
4.2. Chemosensors for Ion Detection
The pyridine and oxazole nitrogen atoms can act as chelating sites for metal ions.[21] This interaction can modulate the electronic properties of the fluorophore, leading to a change in fluorescence intensity or wavelength.[22] This "turn-on" or "turn-off" response allows for the sensitive and selective detection of specific cations. For example, pyridine derivatives have been developed into sensors for toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺.[21]
The following diagram illustrates the general mechanism of a chemosensor based on fluorescence quenching.
Conclusion and Future Outlook
The oxazolo[4,5-b]pyridine scaffold represents a highly versatile and powerful platform for the development of advanced fluorescent materials. Through rational synthetic design, researchers can precisely control their photophysical properties, leading to fluorophores with tailored absorption/emission wavelengths, high quantum yields, and sensitivity to their local environment. The structure-property relationships discussed herein provide a roadmap for creating next-generation probes for high-resolution bioimaging and selective chemosensors for environmental and diagnostic applications. Future work will likely focus on expanding the library of derivatives, exploring their use in multiplexed imaging, and developing probes for super-resolution microscopy techniques.
References
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366-375. Available from: [Link]
-
Datta, A., et al. (2022). Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ACS Omega, 7(42), 37841-37851. Available from: [Link]
-
Sinha, H. S., et al. (2001). Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. Journal of Photochemistry and Photobiology A: Chemistry, 138(2), 145-153. Available from: [Link]
-
Wang, C., et al. (2024). Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science, 11(17), e2309721. Available from: [Link]
-
Ramesan, S., et al. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. Available from: [Link]
-
Casey, J. R., et al. (2010). Monitoring protein interactions and dynamics with solvatochromic fluorophores. Molecular BioSystems, 6(8), 1333-1343. Available from: [Link]
-
Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. Available from: [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2547-2569. Available from: [Link]
-
Williams, A. T. R., et al. (1983). A Guide to Recording Fluorescence Quantum Yields. Journal of Research of the National Bureau of Standards, 88(6), 373-381. Available from: [Link]
-
Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Sakshat Virtual Labs. Available from: [Link]
-
Suder, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. Available from: [Link]
-
Chipem, F. A. S., et al. (2015). Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state. Photochemical & Photobiological Sciences, 14(3), 546-553. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4, 25-36. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Fluorescence Properties of Oxazolo[5,4‐b]quinolines: Exploring Structure‐Property Relationships and Design Strategies for Tailored Photophysical Characteristics. ChemistrySelect, 8(29), e202301550. Available from: [Link]
-
An-Nabil, A., et al. (2007). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. Journal of Heterocyclic Chemistry, 44(4), 815-821. Available from: [Link]
-
Yilmaz, I., et al. (2018). A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells. Journal of the Iranian Chemical Society, 15, 2373-2381. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Preprints.org. Available from: [Link]
-
Singh, R. P., et al. (2023). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available from: [Link]
-
El-Guesmi, N., et al. (2022). Pyridine Derivatives as Fluorescent Sensors for Cations. Chemosensors, 10(9), 369. Available from: [Link]
-
ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. Available from: [Link]
-
Palamarchuk, I. V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4(25), 15. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Oxazolo(4,5-b)pyridine. PubChem Compound Database. Available from: [Link]
-
Li, M., et al. (2018). A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging. Talanta, 185, 396-404. Available from: [Link]
-
Bemis, J. E., et al. (2009). Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. Bioorganic & Medicinal Chemistry Letters, 19(8), 2350-2353. Available from: [Link]
Sources
- 1. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells [pubmed.ncbi.nlm.nih.gov]
- 13. Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.uci.edu [chem.uci.edu]
- 19. agilent.com [agilent.com]
- 20. A thiazolo[4,5-b]pyridine-based fluorescent probe for detection of zinc ions and application for in vitro and in vivo bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A fluorescent sensor-based tripodal-Bodipy for Cu (II) ions: bio-imaging on cells - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism and Isomerism in Oxazolo[4,5-c]pyridine Systems: A Technical Guide for Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its therapeutic potential is intrinsically linked to its subtle yet complex structural chemistry, particularly the phenomena of tautomerism and isomerism. These structural variations can profoundly influence a molecule's physicochemical properties, target binding affinity, and metabolic stability. This in-depth technical guide provides a comprehensive exploration of tautomerism and isomerism within the this compound framework. It is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical insights into the characterization and strategic manipulation of these structural features to advance drug discovery programs.
Introduction: The this compound Core - A Scaffold of Therapeutic Promise
The fusion of an oxazole ring with a pyridine ring gives rise to several constitutional isomers, with the this compound system being of significant interest.[1] This heterocyclic core is a key structural component in a variety of biologically active molecules. The arrangement of nitrogen and oxygen atoms within this fused system imparts a unique electronic distribution and hydrogen bonding capability, making it an attractive scaffold for interacting with diverse biological targets.[1] Derivatives of the broader oxazolopyridine class have been explored for their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other therapeutic applications.
A critical aspect of the this compound system that demands careful consideration during drug design and development is its capacity to exist in different tautomeric and isomeric forms. Understanding and controlling these forms is paramount for ensuring consistent biological activity, optimizing pharmacokinetic profiles, and securing intellectual property.
Tautomerism in this compound Systems: A Dynamic Equilibrium
Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. In the context of oxazolo[4,5-c]pyridines, the most prevalent form of tautomerism is prototropic tautomerism, which involves the migration of a proton.
Principal Tautomeric Forms
For a representative oxazolo[4,5-c]pyridin-2(3H)-one, three primary tautomeric forms can be envisioned: the amide (lactam), the iminol (lactim), and a zwitterionic form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, pH, and the electronic nature of substituents on the heterocyclic core.
Caption: Prototropic tautomerism in oxazolo[4,5-c]pyridin-2(3H)-one.
While the amide form often predominates in the solid state and in nonpolar solvents, the iminol form can be significantly populated in certain environments, contributing to the molecule's overall chemical reactivity and biological interactions. The iminol form benefits from the aromaticity of the oxazole ring.
Experimental and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of the tautomeric equilibrium.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the predominant tautomer in solution.[2][3] In cases of slow interconversion on the NMR timescale, distinct signals for each tautomer may be observed. More commonly, a time-averaged spectrum is obtained, and the chemical shifts can be compared to those of "fixed" derivatives (e.g., N-methylated for the amide form and O-methylated for the iminol form) to infer the position of the equilibrium.[2]
-
UV-Vis Spectroscopy: The different electronic conjugation in each tautomer results in distinct absorption spectra. By comparing the spectrum of the compound of interest with those of its fixed derivatives, the tautomeric ratio can be estimated. Studies on the related 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine have successfully used UV-visible absorption to identify different tautomers in the ground state.[4]
-
Infrared (IR) Spectroscopy: The presence of characteristic vibrational bands, such as the C=O stretch in the amide form (typically around 1650-1700 cm⁻¹) and the C=N stretch in the iminol form, can provide evidence for the existence of different tautomers.
-
Density Functional Theory (DFT) Calculations: DFT methods are invaluable for predicting the relative stabilities of different tautomers.[5] By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using continuum solvation models like PCM), a quantitative prediction of the tautomeric equilibrium constant can be obtained.[5] These calculations can also predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for each tautomer, which can then be compared with experimental data to aid in spectral assignment.
Table 1: Hypothetical Relative Energies of Oxazolo[4,5-c]pyridin-2(3H)-one Tautomers
| Tautomer | Gas Phase ΔG (kcal/mol) | Water ΔG (kcal/mol) |
| Amide | 0.00 | 0.00 |
| Iminol | +2.5 | -1.2 |
Note: These are illustrative values. Actual values would need to be determined by specific DFT calculations.
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve the this compound derivative in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Synthesis of Fixed Derivatives: Synthesize the N-methyl and O-methyl derivatives of the compound to serve as standards for the amide and iminol forms, respectively.
-
Spectral Comparison: Compare the chemical shifts of the parent compound in each solvent with those of the fixed derivatives.
-
Quantitative Analysis: If separate signals are observed for each tautomer, integrate the signals to determine the tautomeric ratio. If a time-averaged spectrum is observed, the position of key chemical shifts can be used to estimate the equilibrium position.
Isomerism in this compound Systems: Navigating Structural Diversity
Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of the this compound scaffold, both constitutional isomerism and stereoisomerism are important considerations.
Constitutional Isomerism
Constitutional isomers have different connectivity of atoms. For the oxazolopyridine core, several constitutional isomers exist, including oxazolo[4,5-b]pyridine, oxazolo[5,4-b]pyridine, and oxazolo[5,4-c]pyridine, in addition to the [4,5-c] isomer. Each of these isomers exhibits a unique electronic landscape and three-dimensional shape, leading to distinct biological activities.
Furthermore, for a substituted this compound, the position of the substituent on the ring system gives rise to a multitude of constitutional isomers. The choice of synthetic route is critical in selectively preparing the desired constitutional isomer.
Caption: Workflow for the chiral separation and analysis of enantiomers.
Implications for Drug Development
A thorough understanding and control of tautomerism and isomerism in this compound systems are not merely academic exercises; they have profound practical implications for drug development.
-
Target Affinity and Selectivity: Different tautomers and isomers will present distinct pharmacophores to a biological target, leading to variations in binding affinity and selectivity.
-
ADME Properties: Physicochemical properties such as solubility, lipophilicity, and pKa are influenced by the predominant tautomeric and isomeric form, which in turn affects absorption, distribution, metabolism, and excretion (ADME).
-
Intellectual Property: The ability to isolate and characterize a specific, more active tautomer or isomer can be a key component of a strong patent position.
-
Manufacturing and Formulation: The stability of the desired tautomeric or isomeric form under manufacturing and storage conditions is a critical consideration for developing a robust and reliable drug product.
Conclusion
The structural nuances of tautomerism and isomerism are central to unlocking the full therapeutic potential of the this compound scaffold. By employing a synergistic combination of advanced spectroscopic techniques, computational modeling, and strategic synthetic chemistry, drug development professionals can navigate this complex chemical landscape. A proactive approach to characterizing and controlling these structural features will ultimately lead to the development of safer, more effective, and more successful drug candidates.
References
-
Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, Vol. 32, No. 2, 1991. [Link]
-
Density functional theory (DFT) studies on the tautomerism of Cyanuric acid in gas phase and in different solvents. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1155-1160. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2025. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2025. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org, 2025. [Link]
-
Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state. Photochem Photobiol, 2015 Mar-Apr;91(2):298-305. [Link]
-
Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. [Link]
-
Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI, 2020. [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. ResearchGate, 2025. [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate, 2025. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 2024. [Link]
-
The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate, 2025. [Link]
-
Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace, 2010. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Preprints.org, 2025. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY, 2025. [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 2018. [Link]
-
Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate, 2024. [Link]
-
Synthesis of Triazolo[4',5':4,5]furo[2,3- c]pyridine via Post Modification of an Unusual Groebke-Blackburn-Bienaymé Multicomponent Reaction. PubMed, 2024. [Link]
-
Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. ResearchGate, 2021. [Link]
-
Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes. Chemical Communications, 2011. [Link]
-
Shape‐Shifting Molecules: Unveiling the Valence Tautomerism Phenomena in Bare Barbaralones. Angewandte Chemie International Edition, 2022. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate, 2013. [Link]
-
Shape‐Shifting Molecules: Unveiling the Valence Tautomerism Phenomena in Bare Barbaralones. UVaDOC Principal, 2022. [Link]
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 2022. [Link]
-
DFT studies od tautomerism of C5-substituted 1,2,3-triazoles. ResearchGate, 2025. [Link]
-
Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH 2 CHCO. MDPI, 2023. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI, 2022. [Link]
-
DFT calculations of the tautomerization and NLO properties of 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC). ResearchGate, 2025. [Link]
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. PubMed, 2024. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Intramolecular proton transfer in 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine: evidence for tautomer in the ground state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Methodological & Application
Synthetic Strategies for Substituted Oxazolo[4,5-b]pyridine Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The oxazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its unique structural features and electronic properties have led to the discovery of numerous derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticoagulant effects.[1] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing substituted oxazolo[4,5-b]pyridine derivatives, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the oxazolo[4,5-b]pyridine ring system predominantly relies on the cyclization of a suitably substituted pyridine precursor, typically a 2-amino-3-hydroxypyridine derivative. The choice of cyclizing agent dictates the nature of the substituent at the 2-position of the final product. The following sections delineate the most common and effective synthetic routes.
I. Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
A reliable supply of the starting material is paramount for any synthetic campaign. 2-Amino-3-hydroxypyridine can be efficiently prepared from commercially available 2-hydroxy-3-nitropyridine via catalytic hydrogenation.
Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine
This protocol details the reduction of 2-hydroxy-3-nitropyridine to 2-amino-3-hydroxypyridine.
Materials:
-
2-Hydroxy-3-nitropyridine
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Argon (Ar) or Nitrogen (N₂)
-
Hydrogen (H₂) gas
-
Celite®
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a suitable reaction vessel, dissolve 2-hydroxy-3-nitropyridine (e.g., 5 g, 45.4 mmol) in methanol (250 ml).[2]
-
To this solution, carefully add 10% Pd/C (e.g., 1 g).[2]
-
Flush the reaction vessel with an inert gas (argon or nitrogen).
-
Bubble hydrogen gas through the solution for approximately 10 minutes, then maintain a hydrogen atmosphere using a balloon.[2]
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the resulting solid by silica gel column chromatography using a suitable eluent system (e.g., 5% MeOH in CH₂Cl₂) to afford pure 2-amino-3-hydroxypyridine.[2] A typical yield for this reaction is around 89%.[2]
Expert Insight: The choice of a palladium catalyst is crucial for the efficient reduction of the nitro group without affecting the pyridine ring. Careful monitoring of the reaction by thin-layer chromatography is recommended to determine the point of complete consumption of the starting material.
II. Cyclization Strategies for the Oxazolo[4,5-b]pyridine Core
The condensation of 2-amino-3-hydroxypyridine with various electrophilic partners is the most direct approach to the oxazolo[4,5-b]pyridine scaffold.
A. Condensation with Carboxylic Acids using Polyphosphoric Acid (PPA) or Polyphosphoric Acid Trimethylsilyl Ester (PPSE)
This is a widely employed method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines. PPA and PPSE act as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization of the intermediate amide.
Protocol 2: Synthesis of 2-(4-Cyanophenyl)oxazolo[4,5-b]pyridine
This protocol exemplifies the synthesis of a 2-aryl substituted oxazolo[4,5-b]pyridine.
Materials:
-
2-Amino-5-bromo-3-hydroxypyridine
-
4-Cyanobenzoic acid
-
Polyphosphoric acid trimethylsilyl ester (PPSE) or Polyphosphoric acid (PPA)
-
Appropriate work-up and purification solvents
Procedure:
-
In a reaction vessel, combine 2-amino-5-bromo-3-hydroxypyridine and 4-cyanobenzoic acid.[1]
-
Add PPSE or PPA to the mixture.
-
Heat the reaction mixture to a high temperature (e.g., 200°C) and maintain for a specified period.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. A high yield (around 93%) can be expected for this type of reaction.[1]
Expert Insight: PPSE is often considered a milder alternative to PPA and can sometimes lead to cleaner reactions and higher yields.[1] The high reaction temperature is necessary to drive the dehydration and cyclization. The work-up procedure must be performed with caution due to the exothermic nature of quenching strong acids.
Data Summary: PPA/PPSE Mediated Cyclizations
| Starting Amine | Carboxylic Acid | Condensing Agent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE | 200 | 93 | [1] |
| 2-Amino-5-bromo-3-hydroxypyridine | (1-Benzyl-4-piperidyl)acetic acid | PPA | 130 | 70 | [1] |
III. Post-Cyclization Functionalization: The Heck Reaction
For derivatives that are not directly accessible through cyclization, post-functionalization of a pre-formed oxazolo[4,5-b]pyridine core is a powerful strategy. The Heck reaction is particularly useful for introducing carbon-carbon bonds at a halogenated position.
Protocol 3: Heck Reaction for the Synthesis of a 6-Substituted Oxazolo[4,5-b]pyridine Derivative
This protocol outlines the palladium-catalyzed coupling of a bromo-substituted oxazolo[4,5-b]pyridine with an alkene.
Materials:
-
6-Bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (Et₃N) or other suitable base
Procedure:
-
To a solution of 6-bromo-2-(4-cyanophenyl)oxazolo[4,5-b]pyridine in DMF, add methyl acrylate, palladium(II) acetate (e.g., 1 mol%), and tri-o-tolylphosphine.[1]
-
Add a suitable base, such as triethylamine.
-
Heat the reaction mixture at reflux for 24 hours under an inert atmosphere.[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired E-isomer. A yield of around 74% can be achieved.[1]
Expert Insight: The choice of phosphine ligand is critical for the success of the Heck reaction. Tri-o-tolylphosphine is often effective for this type of transformation. The reaction should be carried out under anhydrous and inert conditions to prevent catalyst deactivation.
Workflow for the Synthesis and Functionalization of Oxazolo[4,5-b]pyridines
Caption: PPA-mediated cyclization mechanism.
Mechanism 2: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Conclusion and Future Directions
The synthetic methods outlined in this guide provide a robust toolkit for the preparation of a diverse range of substituted oxazolo[4,5-b]pyridine derivatives. The choice of a specific route will depend on the desired substitution pattern and the availability of starting materials. Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, as well as the exploration of novel functionalization strategies to access new chemical space for drug discovery.
References
-
Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]-PYRIDINE DERIVATIVES. ARKIVOC, 2001(5), 33-46. Available at: [Link]
Sources
Application Note & Protocols: Advanced One-Pot Synthesis of Imidazo[4,5-c]pyridines for Drug Discovery
Abstract: The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors and anti-inflammatory drugs. Traditional multi-step syntheses of this core are often resource-intensive and time-consuming. This guide provides an in-depth exploration of modern one-pot synthetic protocols, offering researchers in drug development a direct path to efficient library synthesis and lead optimization. We will dissect the mechanistic underpinnings, provide detailed, step-by-step experimental procedures, and offer field-proven insights to ensure successful implementation.
The Strategic Advantage of One-Pot Syntheses
The imidazo[4,5-c]pyridine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets. Its prevalence in medicinal chemistry necessitates efficient and versatile synthetic routes. One-pot reactions, which combine multiple sequential transformations into a single operation, offer significant advantages over classical linear syntheses:
-
Increased Efficiency: By eliminating the need for isolation and purification of intermediates, one-pot protocols save time, reagents, and solvents.
-
Improved Yields: Avoiding multiple workup and purification steps often leads to higher overall yields.
-
Reduced Waste: The consolidation of steps aligns with the principles of green chemistry by minimizing solvent and energy consumption.
-
Rapid Library Generation: The operational simplicity of these methods is ideal for generating diverse compound libraries for high-throughput screening.
This document details three distinct and robust one-pot strategies for the synthesis of substituted imidazo[4,5-c]pyridines, each leveraging a different catalytic system to offer a range of options for substrate compatibility and reaction conditions.
Protocol I: Microwave-Assisted, Palladium-Catalyzed Three-Component Synthesis
This protocol leverages the power of microwave irradiation to accelerate a palladium-catalyzed three-component reaction between a dihalopyridine, an amine, and an amidine. The high temperatures and pressures achieved in a microwave reactor dramatically reduce reaction times from hours to minutes.
Mechanistic Rationale
The reaction proceeds through a cascade of well-established palladium-catalyzed cross-coupling reactions. The sequence is initiated by a Buchwald-Hartwig amination of the more reactive C-Cl bond of 2,6-dichloro-3-nitropyridine with an amine. This is followed by a second amination with an amidine at the C-2 position. The final step is an intramolecular cyclization, driven by the nucleophilic attack of the amidine nitrogen onto the nitro group, which is subsequently reduced in situ to form the imidazole ring.
Visualization: Reaction Workflow
Caption: Workflow for the microwave-assisted Pd-catalyzed one-pot synthesis.
Experimental Protocol
Materials:
-
2,6-Dichloro-3-nitropyridine (1.0 equiv)
-
Substituted amine (1.1 equiv)
-
Substituted amidine hydrochloride (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cesium carbonate (Cs₂CO₃, 3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reaction vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reaction vial, add 2,6-dichloro-3-nitropyridine, the selected amine, amidine hydrochloride, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the vial with argon or nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration of the limiting reagent) via syringe.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 30 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure imidazo[4,5-c]pyridine derivative.
Data Summary
| Entry | Amine (R¹) | Amidine (R²) | Yield (%) |
| 1 | Cyclohexylamine | Benzamidine | 85 |
| 2 | Benzylamine | Acetamidine | 78 |
| 3 | Aniline | Formamidine | 72 |
| 4 | Morpholine | 4-Chlorobenzamidine | 81 |
Protocol II: Iron-Catalyzed Three-Component Reaction in an Eco-Friendly Solvent
This protocol presents a more sustainable approach, utilizing an inexpensive and non-toxic iron catalyst in glycerol, a biodegradable and green solvent. This method is particularly attractive for large-scale synthesis where cost and environmental impact are major considerations.
Mechanistic Rationale
The reaction is believed to initiate with the condensation of 3,4-diaminopyridine with an aldehyde to form a Schiff base intermediate. Concurrently, the iron catalyst facilitates the oxidative dehydrogenation of this intermediate. The subsequent intramolecular cyclization leads to the formation of the imidazole ring. The use of an oxidant, such as molecular oxygen from the air, is often required to regenerate the active iron species and drive the reaction to completion.
Visualization: Reaction Mechanism
Caption: Proposed mechanism for the iron-catalyzed synthesis.
Experimental Protocol
Materials:
-
3,4-Diaminopyridine (1.0 equiv)
-
Substituted aldehyde (1.1 equiv)
-
Iron(III) chloride (FeCl₃, 0.1 equiv)
-
Glycerol
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask, combine 3,4-diaminopyridine, the aldehyde, and FeCl₃.
-
Add glycerol as the solvent (to achieve a ~0.5 M concentration).
-
Equip the flask with a reflux condenser open to the atmosphere (to allow air as the oxidant).
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a large volume of water (~10 times the volume of glycerol) to the flask. The product will often precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with water to remove glycerol and any water-soluble impurities.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Summary
| Entry | Aldehyde (R) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2.5 | 92 |
| 2 | 4-Methoxybenzaldehyde | 2.0 | 95 |
| 3 | 4-Nitrobenzaldehyde | 3.5 | 88 |
| 4 | Furfural | 3.0 | 85 |
Protocol III: Metal-Free, Iodine-Catalyzed Oxidative Cyclization
For syntheses where the presence of metal contaminants is a concern (e.g., in late-stage drug development), a metal-free protocol is highly desirable. This method employs molecular iodine as an inexpensive, readily available, and efficient catalyst for the oxidative C-N and C-H bond formations.
Mechanistic Rationale
This reaction proceeds via an iodine-catalyzed oxidative cyclization. Initially, 3-amino-4-aminomethylpyridine condenses with an aldehyde to form a dihydro-intermediate. Molecular iodine then acts as an oxidant, facilitating the aromatization of the newly formed ring through a sequence of hydrogen abstractions to yield the final imidazo[4,5-c]pyridine product. The iodine is reduced to hydroiodic acid (HI) in the process. A base is typically included to neutralize the HI and regenerate the catalytic iodine species.
Visualization: Reaction Workflow
Caption: Workflow for the metal-free, iodine-catalyzed one-pot synthesis.
Experimental Protocol
Materials:
-
3-Amino-4-aminomethylpyridine dihydrochloride (1.0 equiv)
-
Substituted aldehyde (1.2 equiv)
-
Iodine (I₂, 0.2 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a magnetic stir bar
Procedure:
-
To a round-bottom flask, add 3-amino-4-aminomethylpyridine dihydrochloride, the aldehyde, iodine, and potassium carbonate.
-
Add DMSO as the solvent (to achieve a ~0.3 M concentration).
-
Stir the mixture at 100 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 5-8 hours).
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Data Summary
| Entry | Aldehyde (R) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 89 |
| 2 | 2-Naphthaldehyde | 6 | 86 |
| 3 | 4-Trifluoromethylbenzaldehyde | 8 | 81 |
| 4 | Thiophene-2-carboxaldehyde | 7 | 84 |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. For microwave protocols, increase irradiation time or power. Ensure an inert atmosphere for Pd-catalyzed reactions. |
| Catalyst deactivation | Use fresh, high-purity catalysts and ligands. Ensure solvents are anhydrous where required. | |
| Poor substrate solubility | For the iron-catalyzed protocol, ensure vigorous stirring. For other methods, consider a co-solvent or a different solvent system. | |
| Side Product Formation | Self-coupling of starting materials | Slowly add the most reactive component. Lower the reaction temperature slightly. |
| Over-oxidation or degradation | Reduce reaction time once starting material is consumed (monitor by TLC). For iodine-catalyzed reactions, ensure the stoichiometry of the oxidant is correct. | |
| Difficulty in Purification | Residual catalyst | For Pd-catalyzed reactions, a plug of silica or a scavenger resin can be used before column chromatography. |
| Persistent solvent (Glycerol/DMSO) | For glycerol, ensure thorough washing with copious amounts of water. For DMSO, perform multiple aqueous washes during workup. |
Conclusion
The one-pot synthesis of imidazo[4,5-c]pyridines has evolved significantly, offering a range of powerful tools for medicinal chemists. The palladium-catalyzed microwave method provides rapid access to complex analogs, the iron-catalyzed protocol offers a green and scalable alternative, and the metal-free iodine-catalyzed reaction is ideal for applications demanding high purity. By understanding the mechanistic principles and experimental nuances of each protocol, researchers can select and optimize the most suitable method for their specific drug discovery and development objectives.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]
Application Notes and Protocols for Intramolecular Cyclization Techniques in Oxazolo[5,4-b]pyridine Synthesis
Introduction: The Significance of the Oxazolo[5,4-b]pyridine Scaffold
The oxazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry and materials science communities. As structural isosteres of purine bases, these compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, their unique photophysical characteristics have made them promising candidates for development as organic luminophores and biomarkers.[1][2]
The development of efficient and robust synthetic routes to access this valuable scaffold is paramount for further exploration of its potential. Intramolecular cyclization represents a powerful strategy, offering advantages in terms of atom economy and regiochemical control. This guide provides an in-depth exploration of field-proven intramolecular cyclization techniques for the synthesis of substituted oxazolo[5,4-b]pyridines, with a focus on practical application notes, detailed experimental protocols, and the mechanistic rationale behind these transformations.
Core Synthetic Strategy: The Central Role of 3-Aminopyridin-2(1H)-ones
A cornerstone of modern oxazolo[5,4-b]pyridine synthesis is the use of substituted 3-aminopyridin-2(1H)-ones as versatile starting materials. The adjacent amino and hydroxyl (in its lactim tautomeric form) functionalities provide the necessary nucleophilic centers for the crucial intramolecular cyclization step, forming the oxazole ring fused to the pyridine core.
Figure 2: Mechanism of one-pot synthesis with anhydrides.
Application Notes & Protocol
This method is particularly advantageous for synthesizing derivatives with a carboxylic acid handle at the 2-position, which can be used for further functionalization. The choice of anhydride (e.g., succinic, maleic, glutaric) determines the length and nature of the linker arm. [3] Protocol: Synthesis of 3-(5,7-Dimethyloxazolo[5,4-b]pyridin-2-yl)propanoic acid [3]
-
Reagents and Materials:
-
3-Amino-4,6-dimethylpyridin-2(1H)-one (1 mmol)
-
Succinic anhydride (5 mmol)
-
Glacial Acetic Acid (5 mL)
-
Water
-
Hexane, 2-propanol, dichloromethane (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
Combine 3-amino-4,6-dimethylpyridin-2(1H)-one (1 mmol) and succinic anhydride (5 mmol) in a round-bottom flask.
-
Add 5 mL of glacial acetic acid to the flask.
-
Heat the mixture to reflux with vigorous stirring for 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into 25 mL of cold water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the precipitate with water and air-dry.
-
Recrystallize the crude product from a mixture of hexane, 2-propanol, and dichloromethane to afford the pure product.
-
Data Summary
| Starting Amine | Anhydride | Solvent | Time (h) | Yield (%) | Reference |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Succinic | Acetic Acid | 10 | 53 | [3] |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Maleic | Acetic Acid | 10 | 55 | [3] |
| 3-Amino-4,6-dimethylpyridin-2(1H)-one | Glutaric | Acetic Acid | 10 | 48 | [3] |
Technique 2: Two-Step Acylation and Phosphorus Oxychloride-Mediated Cyclization
This classic and widely applicable two-step method provides access to a broad range of 2-substituted oxazolo[5,4-b]pyridines. The first step involves the acylation of the 3-aminopyridin-2(1H)-one with a carboxylic acid, acid chloride, or ester to form a stable 3-acylamino intermediate. The second step employs a powerful dehydrating agent, typically phosphorus oxychloride (POCl₃), to effect the intramolecular cyclodehydration. [1][4]
Mechanistic Insight
The role of phosphorus oxychloride is to activate the amide carbonyl group, making it a potent electrophile. The reaction likely proceeds through the formation of a dichlorophosphoryl imine-ester intermediate. The nucleophilic oxygen of the pyridinone's lactim form then attacks this activated species. Subsequent elimination of dichlorophosphoric acid and a proton drives the formation of the aromatic oxazole ring. [5]This powerful dehydration avoids the need for high temperatures that might be required for thermal condensation.
Figure 3: Proposed mechanism for POCl₃-mediated cyclization.
Application Notes & Protocol
This method is highly versatile, as the 2-substituent of the final product is determined by the acylating agent used in the first step. For instance, acylation with acetic anhydride will yield a 2-methyl substituted product, while using benzoyl chloride will result in a 2-phenyl substituent. The procedure is robust but requires careful handling of the corrosive and water-sensitive phosphorus oxychloride.
Protocol: Synthesis of 5,5',7,7'-Tetramethyl-2,2'-bioxazolo[5,4-b]pyridine [4]
-
Reagents and Materials:
-
N,N'-(4,4',6,6'-tetramethyl-2,2'-dioxo-[1,1'-bipyridine]-3,3'-diyl)dioxalamide (1 mmol)
-
Phosphorus oxychloride (POCl₃) (10 mmol, ~1.0 mL)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Distilled water (cold)
-
-
Procedure:
-
Step 1 (Acylation - Not detailed here, assumed pre-synthesized): The starting oxalylamide is prepared by acylating 3-amino-4,6-dimethylpyridin-2(1H)-one with diethyl oxalate. [4] 2. Step 2 (Cyclization): Place the starting oxalylamide (1 mmol) in a dry round-bottom flask equipped with a reflux condenser protected by a calcium chloride drying tube.
-
Carefully add phosphorus oxychloride (10 mmol) to the flask.
-
Heat the reaction mixture under reflux for 9 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Carefully and slowly treat the reaction mixture with cold distilled water to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a fume hood with appropriate personal protective equipment.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the filtered solid thoroughly with water and air-dry to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., DMF/2-propanol).
-
Data Summary
| Precursor | Cyclizing Agent | Time (h) | Yield (%) | Reference |
| N,N'-bis(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)oxalamide | POCl₃ | 9 | 58 | [4] |
| N,N'-bis(4-phenyl-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)oxalamide | POCl₃ | 9 | - | [1] |
| 3-Acetamido-4,6-dimethylpyridin-2(1H)-one | POCl₃/P₂O₅ | - | - | [1] |
Technique 3: Aza-Wittig and Cyclization of Iminophosphoranes
A less common but noteworthy approach involves the reaction of iminophosphoranes with 4-alkylideneoxazol-5(4H)-ones. This method constructs the pyridine portion of the fused system while the oxazole ring is carried through from one of the starting materials.
Mechanistic Insight
The reaction is proposed to proceed via an initial aza-Wittig reaction between the iminophosphorane and a carbonyl group of the alkylideneoxazolone, followed by a cascade of cyclization and rearrangement steps. Heating the reactants together directly leads to the formation of the oxazolo[5,4-b]pyridine scaffold. [6]
Application Notes & Protocol
This technique offers a unique disconnection approach compared to the methods starting from aminopyridinones. It may be particularly useful when the required substituted iminophosphoranes or oxazolones are more readily accessible than the corresponding aminopyridinones.
Protocol: General Synthesis of 2,7-Disubstituted Oxazolo[5,4-b]pyridines [6]
-
Reagents and Materials:
-
Iminophosphorane (e.g., Ph₃P=N-R¹) (1 mmol)
-
4-Alkylideneoxazol-5(4H)-one (1 mmol)
-
High-boiling solvent (e.g., xylene or diphenyl ether)
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine the iminophosphorane (1 mmol) and the 4-alkylideneoxazol-5(4H)-one (1 mmol).
-
Add a suitable high-boiling solvent.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and purify using column chromatography to isolate the target oxazolo[5,4-b]pyridine.
-
Conclusion and Outlook
The intramolecular cyclization of functionalized pyridine precursors, particularly 3-aminopyridin-2(1H)-ones, stands as the most robust and versatile strategy for the synthesis of the oxazolo[5,4-b]pyridine scaffold. The one-pot reaction with anhydrides offers an efficient route to 2-carboxyalkyl derivatives, while the two-step acylation/POCl₃-mediated cyclization provides broad scope for introducing diverse substituents at the 2-position. The choice of method will ultimately depend on the desired substitution pattern and the availability of starting materials. The continued development of novel cyclization catalysts and conditions will undoubtedly further enhance the accessibility of this important heterocyclic system for applications in drug discovery and materials science.
References
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY. [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. ResearchGate. [Link]
-
Palamarchuk, I.V., & Kulakov, I.V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. EURASIAN JOURNAL OF CHEMISTRY. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. EURASIAN JOURNAL OF CHEMISTRY. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S.S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. ResearchGate. [Link]
-
Merour, J.Y., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Arkivoc. [Link]
-
Kim, B., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]
-
L'abbé, G., et al. (1991). Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Das, B., & Biswas, P. (2020). Chemical biology of cyclization reactions by using POCL3. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 3. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 4. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 5. researchgate.net [researchgate.net]
- 6. Oxazol-5(4H)-ones. Part 7. New synthesis of oxazolo[5,4-b]pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Comprehensive Guide to the Analytical Characterization of Oxazolo[4,5-c]pyridines
Preamble: The Structural Imperative of Oxazolo[4,5-c]pyridines
This guide provides an in-depth exploration of the essential analytical techniques required to unambiguously determine the identity, purity, and structure of oxazolo[4,5-c]pyridine derivatives. We will move beyond rote protocols to discuss the underlying principles and the rationale behind methodological choices, empowering researchers to not only execute these techniques but also to interpret the resulting data with confidence.
Part 1: The Primary Characterization Workflow
The initial characterization of a newly synthesized this compound derivative follows a logical progression from confirming the molecular mass and formula to elucidating the detailed covalent structure. This primary workflow is essential for verifying that the target molecule has been successfully synthesized.
Workflow Diagram: Primary Structural Characterization
Caption: Workflow for initial confirmation of a new this compound.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight (MW) of the synthesized compound, serving as the first and most critical validation of a successful reaction. High-Resolution Mass Spectrometry (HRMS) is paramount as it provides the exact mass, allowing for the determination of the molecular formula.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method for most oxazolopyridine derivatives due to its soft ionization nature, which typically keeps the molecule intact and observes it as the protonated species [M+H]⁺.[4][5] This is crucial for avoiding fragmentation that could complicate interpretation. The choice of a high-resolution analyzer, such as Time-of-Flight (TOF) or Orbitrap, is deliberate; a low-resolution instrument might not distinguish between your target compound and an impurity or byproduct with the same nominal mass.
Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF
-
Sample Preparation: Dissolve approximately 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., HPLC-grade methanol, acetonitrile, or a mixture with trace formic acid). The acid aids in protonation, enhancing the [M+H]⁺ signal.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: Set a range appropriate for the expected molecular weight (e.g., 100–1000 m/z).
-
Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method is quick and consumes minimal sample.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately before the run to guarantee mass accuracy.
-
-
Data Acquisition & Analysis:
-
Acquire the spectrum and identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the observed exact mass to the calculated exact mass for the target molecular formula. A mass error of < 5 ppm is considered confirmation of the elemental composition.[6]
-
| Parameter | Significance | Typical Value/Observation |
| Ionization Source | Method of generating ions | ESI is preferred for its soft ionization. |
| Analyzer | Mass separation and detection | TOF or Orbitrap for high resolution. |
| Observed Ion | The species detected | Typically [M+H]⁺ in positive mode. |
| Mass Accuracy | Confidence in formula assignment | < 5 ppm deviation from calculated mass. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the precise covalent structure of a molecule in solution. For oxazolo[4,5-c]pyridines, ¹H and ¹³C NMR are fundamental, while 2D techniques (like COSY and HSQC) are used to resolve ambiguities.
-
Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice, but if the compound has poor solubility, dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that can also reveal exchangeable protons (e.g., from -OH or -NH groups).[4][7] The chemical shifts (δ) of the protons on the heterocyclic core are diagnostic. The pyridine ring protons are typically deshielded (found at higher ppm values) due to the electron-withdrawing nature of the nitrogen atom.[8]
Table: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core
| Position | Atom | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| 2 | C | - | ~158-166 | Highly deshielded due to attachment to O and N.[8] |
| 4 | C | ~8.1-8.5 | ~140-145 | Pyridine alpha-position to nitrogen. |
| 5 | C | - | ~120-128 | Fusion carbon. |
| 6 | C | ~7.1-7.5 | ~115-125 | Pyridine beta-position to nitrogen. |
| 7 | N | - | - | |
| 7a | C | - | ~145-150 | Fusion carbon. |
Note: These are approximate ranges and can shift significantly based on substituent effects.[9][10]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard proton spectrum with 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
Integrate the peaks to determine proton ratios and analyze coupling patterns (splitting) to infer neighboring protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
-
2D NMR (if needed): If the structure is ambiguous, run a COSY experiment to identify H-H couplings and an HSQC or HMBC experiment to correlate protons with their directly attached or long-range coupled carbons.
Part 2: Orthogonal Verification and Purity Assessment
Once the structure is provisionally confirmed, its purity must be rigorously assessed using methods that are orthogonal to the synthesis purification technique. Orthogonality—using a separation or detection method based on a different principle—is key to revealing impurities that might co-elute during purification.
High-Performance Liquid Chromatography (HPLC): The Purity Standard
HPLC is the gold standard for determining the purity of small organic molecules. When coupled with a mass spectrometer (LC-MS), it simultaneously provides purity and mass confirmation.
-
Expertise & Causality: Reversed-phase HPLC (RP-HPLC) is the most common mode for oxazolopyridines. A C18 column is a robust starting point. The mobile phase typically consists of an aqueous component (water with an acid modifier like formic acid or trifluoroacetic acid) and an organic component (acetonitrile or methanol). The acid modifier is crucial for ensuring sharp, symmetrical peaks by protonating the basic pyridine nitrogen, preventing tailing on the silica-based stationary phase.[11][12] A gradient elution (where the proportion of organic solvent is increased over time) is generally preferred over isocratic conditions for analyzing samples of unknown complexity, as it ensures elution of both polar and non-polar impurities within a reasonable timeframe.[13]
Protocol: Reversed-Phase HPLC Purity Analysis
-
System: An HPLC system with a UV detector (or preferably a photodiode array, PDA, detector) and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 5-10% B.
-
Ramp to 95% B over 15-20 minutes.
-
Hold at 95% B for 2-3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Detection: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA detector to scan a range (e.g., 210-400 nm) to ensure no impurities are missed that may absorb at different wavelengths.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) at ~1 mg/mL and dilute to ~0.1 mg/mL with the initial mobile phase composition.
-
Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is typically reported as the area percentage of the main peak. For drug development, a purity of >95% is generally required.
Workflow Diagram: HPLC Method Development Logic
Caption: Decision process for optimizing an HPLC purity analysis method.
Part 3: Advanced & Confirmatory Characterization
For novel structures, publication, or patent filings, additional spectroscopic and analytical data are required to provide an irrefutable body of evidence.
X-Ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides an unambiguous, three-dimensional map of the atoms in a molecule and their arrangement in the crystal lattice. It is the ultimate confirmation of structure and stereochemistry.
-
Expertise & Causality: The primary challenge is not the analysis itself, but obtaining a high-quality single crystal suitable for diffraction. This often requires screening various crystallization conditions (e.g., slow evaporation, vapor diffusion) and solvent systems. The resulting data not only confirms the covalent connectivity but also provides valuable information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[8][14]
Protocol: Growing Crystals for X-Ray Diffraction
-
Purification: The compound must be of the highest possible purity (>98% by HPLC).
-
Solvent Screening: In small vials, dissolve a few milligrams of the compound in a minimal amount of various solvents in which it is soluble (e.g., methanol, ethanol, ethyl acetate, dichloromethane).
-
Slow Evaporation: Cover the vials with a cap pierced with a needle and leave them undisturbed in a vibration-free area. Crystals may form over several days or weeks as the solvent slowly evaporates.
-
Vapor Diffusion:
-
Method A (Liquid-Vapor): Dissolve the compound in a small amount of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.
-
Method B (Solid-Vapor): Place the solid compound in a small vial and place this inside a larger sealed jar containing a solvent whose vapor can slowly solvate and then redeposit the material in crystalline form.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove one with a loop and mount it on the diffractometer for analysis.
Spectroscopic Fingerprinting: FTIR and UV-Vis
While NMR and MS elucidate the structure, Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide characteristic fingerprints that are useful for batch-to-batch consistency checks and for understanding the molecule's electronic properties.
-
FTIR Spectroscopy: This technique identifies specific functional groups by their characteristic vibrational frequencies. For an this compound, key absorbances include C=N, C=C, and C-O stretching vibrations within the heterocyclic core. The absence of certain bands (e.g., a strong O-H or C=O stretch from starting materials) can be a valuable indicator of reaction completion.[15]
Table: Key FTIR Vibrational Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N (Pyridine/Oxazole) | Stretch | 1650 - 1550 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Oxazole) | Stretch | 1250 - 1020 |
-
UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. Conjugated systems like oxazolopyridines exhibit characteristic absorption maxima (λ_max).[16] These spectra are sensitive to substitution on the aromatic rings and can be used to study solvent effects or binding interactions. The absorption is typically due to π–π* transitions within the conjugated system.[4][17]
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-20 µM) in a UV-transparent solvent (e.g., acetonitrile, methanol, or ethanol) using a calibrated volumetric flask.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference/blank) and another with the sample solution.
-
Acquisition: Scan a wavelength range from approximately 200 to 500 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately, using the Beer-Lambert law (A = εcl).
Conclusion
The characterization of oxazolo[4,5-c]pyridines requires a multi-technique, orthogonal approach. This guide outlines a robust workflow, from initial mass confirmation by HRMS and structural elucidation by NMR, to rigorous purity assessment by HPLC and definitive structural confirmation by X-ray crystallography. By understanding the causality behind each method and protocol, researchers can generate a comprehensive and irrefutable data package that validates the identity, purity, and structure of these vital heterocyclic compounds, paving the way for successful drug discovery and development efforts.
References
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527. (Source not directly linked, but cited in search results)
- SpectraBase. (n.d.). 4,6-Dichloro-2-methyl-oxazolo(4,5-C)pyridine. (Source not directly linked, but cited in search results)
-
Preprints.org. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Preprints.org. [Link]
-
ResearchGate. (n.d.). One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate. [Link]
-
Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 4(25), 23-31. [Link]
- Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (Source not directly linked, but cited in search results)
-
Sireesha, R., et al. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1). [Link]
- Palamarchuk, I.V., Kulakov, I.V., & Volkova, S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry. (Source not directly linked, but cited in search results)
-
Mac, M., et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192(2-3), 188-196. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py. ResearchGate. [Link]
-
Mohammed, H. A., et al. (2024). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. [Link]
-
TSI Journals. (n.d.). Resolving the benign and the malign isomers of aryl amines by HPLC. TSI Journals. [Link]
- Muszalska, I., Ladowska, H., & Sabiniarz, A. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(2), 125-131. (Source not directly linked, but cited in search results)
-
Romeo, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 77, 39-49. [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
PubChem. (n.d.). Oxazolo(4,5-b)pyridine. National Center for Biotechnology Information. [Link]
-
Leś, A. M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), 4983. [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. InstaNANO. [Link]
-
Muszalska, I., Ladowska, H., & Sabiniarz, A. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
Gracia, I., et al. (2024). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 29(10), 2353. [Link]
-
Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Kumar, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. The Journal of Organic Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis [mdpi.com]
- 6. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejc.buketov.edu.kz [ejc.buketov.edu.kz]
- 8. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. tsijournals.com [tsijournals.com]
- 14. researchgate.net [researchgate.net]
- 15. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Oxazolo[4,5-c]pyridines as Organic Luminophores
Prepared for: Researchers, Scientists, and Drug Development Professionals Generated by: Gemini, Senior Application Scientist
Section 1: Foundational Principles of Oxazolo[4,5-c]pyridine Luminophores
The this compound scaffold is a fused heterocyclic system attracting significant attention for its robust photophysical properties. This guide provides an in-depth exploration of the application of these compounds as versatile organic luminophores, detailing their underlying characteristics, and providing actionable protocols for their use in bioimaging and chemical sensing.
Core Structure and Photophysical Characteristics
The rigid, planar structure of the this compound core is fundamental to its fluorescence. This rigidity minimizes non-radiative decay pathways that can occur through vibrational relaxation, often leading to high fluorescence quantum yields (Φ_F). The electronic properties, and thus the luminescent behavior, are highly tunable through synthetic modification. Introducing electron-donating or electron-withdrawing groups at various positions on the fused ring system can significantly alter the intramolecular charge transfer (ICT) character of the molecule's excited state.[1][2] This allows for the rational design of probes with specific absorption and emission profiles, ranging from the deep blue to the blue-green regions of the spectrum.[3][4]
Key advantages of this luminophore class include:
-
High Quantum Yields: Many derivatives exhibit impressive quantum yields, with some bis-oxazolopyridine structures reaching values as high as 0.84.[3][5]
-
Large Stokes Shifts: The significant separation between absorption and emission maxima, a characteristic of many derivatives, is advantageous for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[4]
-
Environmental Sensitivity: The fluorescence of certain derivatives is sensitive to solvent polarity and pH, a property that can be harnessed for developing chemical sensors.[6][7]
-
Synthetic Tractability: The core can be synthesized through established methods, such as the cyclization of 3-aminopyridin-2(1H)-ones or via reactions in polyphosphoric acid, allowing for functionalization to tailor solubility, biocompatibility, or targeting specificity.[1][3]
General Experimental Workflow
The successful application of this compound luminophores follows a logical progression from synthesis to final characterization. The workflow ensures that the material is well-characterized and suitable for the intended application.
Caption: General workflow for developing this compound luminophores.
Section 2: Application in Cellular Bioimaging
The low cytotoxicity and bright fluorescence of specific this compound derivatives make them excellent candidates for live-cell imaging.[8] By conjugating the core luminophore to targeting moieties, it is possible to achieve selective staining of organelles like mitochondria or lipid droplets.[8]
Protocol 2.1: Live-Cell Staining and Fluorescence Microscopy
Principle: This protocol details the use of a functionalized this compound probe for staining and visualizing specific organelles in live mammalian cells. The probe's lipophilic character and/or specific targeting groups facilitate its accumulation within the target organelle, allowing for visualization via confocal or widefield fluorescence microscopy.
Materials and Reagents:
-
This compound fluorescent probe (e.g., a derivative designed for mitochondrial targeting).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HeLa or other suitable adherent mammalian cell line.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Dimethyl sulfoxide (DMSO), spectroscopy grade.
-
Glass-bottom imaging dishes (35 mm).
-
4% Paraformaldehyde (PFA) in PBS (for optional cell fixing).
-
Hoechst 33342 or DAPI solution (for nuclear counterstaining).
Instrumentation:
-
Confocal Laser Scanning Microscope (CLSM) or a widefield fluorescence microscope equipped with appropriate filter sets (e.g., DAPI for nucleus, FITC/GFP for the oxazolopyridine probe, depending on its emission spectrum).
Step-by-Step Procedure:
-
Cell Culture: Plate HeLa cells onto 35 mm glass-bottom dishes at a density of 1 x 10^5 cells/mL. Allow cells to adhere and grow in a 37°C, 5% CO2 incubator for 24 hours until they reach 60-70% confluency.
-
Probe Preparation: Prepare a 1 mM stock solution of the this compound probe in DMSO. From this stock, prepare a working solution of 1-10 µM in pre-warmed complete cell culture medium.
-
Scientist's Note: The optimal final concentration must be determined empirically. A concentration titration is recommended to find the best balance between bright signal and low background/cytotoxicity.
-
-
Cell Staining: Aspirate the old medium from the cells and wash once with warm PBS. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C, 5% CO2.
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Counterstaining (Optional): If nuclear staining is desired, add medium containing Hoechst 33342 (e.g., 1 µg/mL) and incubate for an additional 10 minutes. Wash once with PBS.
-
Imaging: Add fresh, pre-warmed medium or PBS to the dish. Immediately image the cells using the fluorescence microscope. Acquire images using the appropriate laser lines and emission filters for the probe and any counterstains.
Expected Results:
-
Bright, specific fluorescence localized to the target organelle (e.g., a filamentous network for mitochondria).
-
Low background fluorescence in other cellular compartments.
-
Healthy cell morphology, indicating low cytotoxicity of the probe at the working concentration.
Section 3: Application as Chemical Sensors
The sensitivity of the this compound core to its chemical environment can be exploited to create fluorescent sensors for analytes such as pH or metal ions. The mechanism often relies on a change in the ICT character or processes like Photoinduced Electron Transfer (PET) upon analyte binding.
Mechanism: pH Sensing via Protonation
The nitrogen atoms within the pyridine and oxazole rings can be protonated in acidic environments.[6][7] This protonation alters the electronic structure of the molecule, leading to a shift in the absorption and/or emission spectra. This change can be used to ratiometrically measure pH.
Caption: Mechanism of pH sensing by an this compound derivative.
Protocol 3.1: Characterization of a Fluorescent pH Probe
Principle: This protocol describes how to determine the pKa of an this compound-based pH probe by measuring its fluorescence intensity across a range of pH values. The pKa is the pH at which the protonated and deprotonated forms are in equal concentration, which is a critical parameter for any pH sensor.
Materials and Reagents:
-
This compound pH probe.
-
Universal buffer solutions (e.g., Britton-Robinson buffer) prepared across a pH range from 2 to 12.
-
DMSO or ethanol for stock solution.
-
Calibrated pH meter.
-
96-well microplate (black, clear bottom).
Instrumentation:
-
Fluorescence microplate reader or a spectrofluorometer.
Step-by-Step Procedure:
-
Stock Solution: Prepare a 1 mM stock solution of the probe in DMSO.
-
Working Solutions: In a 96-well plate, add 198 µL of each pH buffer to separate wells. Add 2 µL of the probe stock solution to each well for a final concentration of 10 µM. Mix gently.
-
Scientist's Note: Ensure the final percentage of the organic solvent (DMSO) is low (e.g., 1%) and consistent across all wells to avoid solvatochromic effects interfering with the pH-dependent measurements.
-
-
Incubation: Allow the plate to equilibrate for 5 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence emission spectrum for each well using an excitation wavelength near the probe's absorption maximum. If performing a ratiometric measurement, record the intensity at two key emission wavelengths (one for the neutral form, one for the protonated form).
-
Data Analysis:
-
Plot the fluorescence intensity at a chosen wavelength (or the ratio of intensities at two wavelengths) against the pH of the buffer.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal dose-response curve) to determine the pKa value. The pKa is the pH at the inflection point of the curve.
-
Section 4: Quantitative Data Summary
The photophysical properties of this compound derivatives are highly dependent on their specific substitution patterns and the solvent environment. The following table summarizes representative data gathered from the literature to illustrate this diversity.
| Compound Class | Substitution Pattern | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Bis(oxazolo[5,4-b]pyridine) | Symmetrical, conjugated | Acetonitrile | 299–333 | - | 0.70–0.82 | [4] |
| Bis(oxazolo[5,4-b]pyridine) | Symmetrical, conjugated | Chloroform | 323–357 | 358–414 | 0.32–0.84 | [3] |
| Oxazolopyridine-Coumarin | Fused system | THF | - | - | 0.86 | [8] |
| DMAPOP | 2-(4'-N,N-dimethylaminophenyl) | Various | - | Varies | Varies with polarity | [6][7] |
Note: The specific isomer (e.g., [4,5-c], [5,4-b], [4,5-b]) significantly impacts the properties. Data is presented as found in the cited literature.
Section 5: References
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. (2023). Preprints.org. [Link]
-
The fluorescent markers based on oxazolopyridine unit for imaging organelles. (2020). Dyes and Pigments. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Chemistry & Chemical Technology. [Link]
-
Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. (2012). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2007). Journal of Photochemistry and Photobiology A: Chemistry. [Link]
-
(PDF) Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. (2012). ResearchGate. [Link]
-
Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (2023). Chemistry & Chemical Technology. [Link]
-
Fluorescence of P4 in solvents of varying polarity (as indicated by the acronyms in the figure). (2007). ResearchGate. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2023). Preprints.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 5. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores[v1] | Preprints.org [preprints.org]
- 6. Photophysical study of 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The fluorescent markers based on oxazolopyridine unit for imaging organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Oxazolo[4,5-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-b]pyridine scaffold is a privileged heterocyclic motif present in numerous compounds with significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides detailed, field-proven protocols for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines, offering researchers a practical resource for accessing this important class of molecules. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and experimental choices. This document covers key synthetic strategies, including condensation reactions and palladium-catalyzed functionalization, complete with step-by-step instructions, data tables, and mechanistic diagrams to ensure reproducibility and facilitate further derivatization.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Core
The fusion of an oxazole ring with a pyridine core creates the oxazolo[4,5-b]pyridine system, a heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[2] The unique electronic and structural features of this scaffold allow for diverse substitutions at the 2- and 5-positions, enabling the fine-tuning of physicochemical and pharmacological properties. Derivatives of oxazolo[4,5-b]pyridine have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][3] The development of robust and versatile synthetic methods to access these compounds is therefore of paramount importance. This guide aims to provide a comprehensive overview of reliable synthetic protocols, empowering researchers to efficiently synthesize and explore the chemical space of 2,5-disubstituted oxazolo[4,5-b]pyridines.
Synthetic Strategies and Protocols
Protocol 1: Synthesis of the Oxazolo[4,5-b]pyridine Core via Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids
This is one of the most direct and widely used methods for constructing the oxazolo[4,5-b]pyridine ring system. The reaction involves the condensation of a 2-amino-3-hydroxypyridine derivative with a carboxylic acid, typically promoted by a dehydrating agent such as polyphosphoric acid (PPA) or its trimethylsilyl ester (PPSE).[4][5] The choice of the condensing agent can influence reaction conditions and yields. PPA generally requires higher temperatures, while PPSE can sometimes offer milder reaction conditions.
Caption: General scheme for the synthesis of 2-substituted oxazolo[4,5-b]pyridines.
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction Setup: To this mixture, add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent). Expert Insight: The amount of PPA can be adjusted to ensure the reaction mixture is stirrable at elevated temperatures.
-
Reaction Execution: Heat the reaction mixture to 130-200 °C and stir vigorously for 2-6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until a precipitate is formed.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography on silica gel.[4]
| Entry | R-Group of Carboxylic Acid | Reaction Conditions | Yield (%) | Reference |
| 1 | 4-Cyanophenyl | PPSE, 200°C, 2h | 93 | [4] |
| 2 | Phenyl | HClO₄·SiO₂, ambient temp. | 90-95 | [6][7] |
| 3 | N-Boc-piperidin-4-yl | PPA, 130°C, 2h | 70-71 | [4] |
Protocol 2: Palladium-Catalyzed Functionalization at the 5-Position
To achieve 2,5-disubstitution, a common strategy involves the synthesis of a 5-halo-oxazolo[4,5-b]pyridine intermediate, followed by a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, to introduce the desired substituent at the 5-position.[4] This approach offers a modular way to introduce a wide variety of functional groups.
Caption: Workflow for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines.
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve the 2-substituted-5-bromo-oxazolo[4,5-b]pyridine (1.0 eq) in anhydrous DMF.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq) and a suitable phosphine ligand such as tri-o-tolylphosphine (0.02-0.10 eq).
-
Addition of Alkene and Base: Add the alkene (e.g., methyl acrylate, 1.5 eq) and a base (e.g., triethylamine, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 100-120 °C) for 12-24 hours.[4] Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[4]
-
Catalyst System: The choice of palladium source and ligand can significantly impact the reaction efficiency. Other common catalyst systems include Pd(PPh₃)₄ or generating the active Pd(0) species in situ.
-
Base: The base is crucial for neutralizing the HBr generated during the catalytic cycle. Inorganic bases like K₂CO₃ can also be used.
-
Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used to ensure the solubility of the reactants and catalyst.
Protocol 3: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[8][9] This technology can be effectively applied to the synthesis of oxazolo[4,5-b]pyridines, particularly for the condensation step.
Caption: General workflow for microwave-assisted synthesis.
-
Reagent Preparation: In a microwave-safe reaction vessel, combine 2-amino-3-hydroxypyridine (1.0 eq), the carboxylic acid (1.1 eq), and a high-boiling point solvent (e.g., DMF, NMP, or acetic acid). A catalyst, if required, is also added at this stage.
-
Reaction Setup: Seal the vessel and place it in the cavity of a microwave reactor.
-
Reaction Execution: Set the desired temperature (e.g., 150-200 °C) and reaction time (e.g., 10-60 minutes).[10] The reaction is carried out under controlled temperature and pressure.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled to a safe temperature. The work-up and purification procedures are similar to those described in Protocol 1.
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[8]
-
Improved Yields: The uniform and rapid heating can minimize the formation of side products.
-
Enhanced Reproducibility: Precise control over reaction parameters leads to more consistent results.
Conclusion
The synthetic protocols detailed in this guide provide researchers with a robust and versatile toolkit for the synthesis of 2,5-disubstituted oxazolo[4,5-b]pyridines. By understanding the principles behind these methods and following the detailed step-by-step instructions, scientists can efficiently access a wide range of derivatives for further investigation in drug discovery and materials science. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and laboratory equipment. The modular nature of these synthetic routes allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of novel compounds with tailored properties.
References
-
Examples of biologically active oxazolopyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-mercapto-oxazolo[4,5-b]pyridine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). Retrieved January 7, 2026, from [Link]
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. (2024). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Doise, M., Blondeau, D., & Sliwa, H. (2006). Syntheses of Oxazolo [4,5-b]pyridines and [4,5-d]pyrimidines. Synthetic Communications, 22(20), 2955-2964. [Link]
-
Some examples of biologically active isoxazolo[4,5-b]pyridines with antibacterial[6], anticancer[11] and cytotoxic[5][12] acitivities. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Oxazolo(4,5-b)pyridine. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
-
Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Synthesis of 2-(3-aminophenyl)oxazolo[4,5-b]pyridine. (n.d.). PrepChem.com. Retrieved January 7, 2026, from [Link]
-
Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 604-621. [Link]
-
Zhong, C. L., Tang, B. Y., Yin, P., Chen, Y., & He, L. (2012). Synthesis of 2,5-disubstituted oxazoles and oxazolines catalyzed by ruthenium(II) porphyrin and simple copper salts. The Journal of Organic Chemistry, 77(9), 4271–4277. [Link]
-
Synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives using HClO4·SiO2 as supported catalyst. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Lee, T., Park, J. H., Lee, D. H., & Gong, Y. D. (2010). Solid-phase synthesis of thiazolo[4,5-b]pyridine derivatives using Friedländer reaction. Journal of Combinatorial Chemistry, 12(1), 95–99. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules, 28(13), 5085. [Link]
-
Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org. Retrieved January 7, 2026, from [Link]
-
Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. (2025). National Institutes of Health. Retrieved January 7, 2026, from [Link]
-
Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-A]Pyridine. (2013). Organic Syntheses, 90, 287. [Link]
-
Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. (2021). Molecules, 26(14), 4141. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Advances, 15(1), 1-1. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 896. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]
-
Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. (2022). National Institutes of Health. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note & Protocol: Probing Target Engagement of Oxazolo[5,4-d]pyrimidine Derivatives Using Molecular Docking
Introduction: The Therapeutic Promise of the Oxazolo[5,4-d]pyrimidine Scaffold
The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to endogenous purine bases.[1][2] This similarity allows its derivatives to act as competitive inhibitors for a multitude of enzymes and receptors, making them attractive candidates for drug development.[1] Notably, these compounds have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-angiogenic, antiviral, and immunosuppressive effects.[3][4]
A significant body of research has focused on the development of oxazolo[5,4-d]pyrimidine derivatives as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][3] Key targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), Aurora A kinase (AURKA), and Janus kinases (JAKs).[1][3] The inhibition of these kinases can disrupt tumor growth, angiogenesis, and metastasis, highlighting the therapeutic potential of this chemical class.[1][5]
Molecular docking has emerged as an indispensable computational tool in the rational design and optimization of oxazolo[5,4-d]pyrimidine-based inhibitors. By predicting the binding conformation and affinity of a ligand within the active site of a target protein, docking studies provide invaluable insights into the molecular basis of inhibition. This, in turn, guides the strategic modification of lead compounds to enhance their potency and selectivity. This application note provides a comprehensive, step-by-step protocol for conducting molecular docking studies with oxazolo[5,4-d]pyrimidine derivatives, from initial protein and ligand preparation to the critical analysis of docking results.
I. Foundational Principles: The "Why" Behind the "How"
A successful molecular docking experiment is more than a mere computational exercise; it is a hypothesis-driven investigation into the intricacies of molecular recognition. The reliability of the generated binding poses and predicted affinities is contingent upon a meticulous and scientifically sound workflow.
A. The Importance of Protocol Validation: Establishing a Trustworthy System
Before embarking on the screening of novel derivatives, it is imperative to validate the chosen docking protocol. This is typically achieved by redocking a co-crystallized ligand into the active site of the target protein.[6] The protocol is considered validated if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[7][8][9] This step ensures that the docking parameters are appropriate for the specific protein-ligand system under investigation, thereby lending confidence to the subsequent predictions for novel compounds.[6][8]
B. Protein and Ligand Preparation: Garbage In, Garbage Out
The quality of the input structures directly dictates the quality of the docking output. Protein structures obtained from the Protein Data Bank (PDB) often contain non-essential components such as water molecules, co-solvents, and multiple conformations of amino acid residues.[10][11] These must be carefully removed or corrected. Furthermore, the addition of hydrogen atoms and the assignment of appropriate partial charges are critical for accurately modeling the electrostatic interactions that govern ligand binding.[11][12] Similarly, ligand structures must be converted to a 3D format, and their protonation states at physiological pH must be correctly assigned.[13]
II. Experimental Workflow: A Visual Overview
The following diagram illustrates the key stages of a typical molecular docking workflow for oxazolo[5,4-d]pyrimidine derivatives.
Caption: Molecular Docking Workflow.
III. Detailed Protocols
This section provides a step-by-step guide for performing molecular docking of oxazolo[5,4-d]pyrimidine derivatives against a protein kinase target, using a combination of widely adopted and freely available software.
A. Recommended Software and Resources
| Software/Resource | Purpose | URL |
| RCSB Protein Data Bank | Source for protein crystal structures | [Link] |
| PubChem/ZINC Database | Source for ligand structures | [Link], [Link] |
| AutoDock Tools (MGLTools) | Protein and ligand preparation, grid box generation | [Link] |
| AutoDock Vina | Molecular docking engine | [Link] |
| PyMOL | Visualization and analysis of docking results | [Link] |
| Open Babel | File format conversion | [Link] |
B. Protocol 1: Protein Preparation
-
Obtain Protein Structure: Download the PDB file of your target protein from the RCSB PDB. For this protocol, we will use VEGFR-2 (PDB ID: 4ASD) as an example, a common target for oxazolo[5,4-d]pyrimidines.[1][14]
-
Initial Cleaning: Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera. Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[10][11] If the structure contains multiple chains, retain only the chain that contains the active site of interest.[10]
-
Launch AutoDock Tools (ADT): Open the cleaned PDB file in ADT.
-
Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar Only" and click "OK". This step is crucial for defining the hydrogen bond donor and acceptor capabilities of the protein residues.[11][12]
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This assigns partial charges to each atom, which is essential for the scoring function to calculate electrostatic interactions.[11]
-
Save as PDBQT: Navigate to Grid > Macromolecule > Choose. Select the protein and click "OK". Then, save the prepared protein in the PDBQT format, which includes the assigned charges and atom types required by AutoDock Vina.[11][15]
C. Protocol 2: Ligand Preparation
-
Obtain Ligand Structure: Download the 2D structure of your oxazolo[5,4-d]pyrimidine derivative from a database like PubChem in SDF or MOL2 format.[13]
-
Convert to 3D and PDBQT: While ADT can be used, Open Babel provides a robust command-line alternative for batch processing.
-
SDF to PDBQT Conversion: Use the following command in your terminal. This command converts a 2D SDF file to a 3D structure, adds hydrogens appropriate for pH 7.4, and saves it in PDBQT format.
-
Rationale: The --gen3d flag generates a reasonable 3D conformation of the ligand, and the -p 7.4 flag ensures that the protonation states of ionizable groups are appropriate for physiological conditions.[16] The PDBQT format is the required input for AutoDock Vina.[17]
-
D. Protocol 3: Docking Simulation with AutoDock Vina
-
Grid Box Definition: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the target protein.
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Center the grid box on the active site. If you have a co-crystallized ligand, center the box on it. Adjust the dimensions of the box to cover the entire binding pocket, typically with a 4-5 Å buffer around the ligand.
-
Note down the coordinates for the center of the grid box (center_x, center_y, center_z) and the dimensions (size_x, size_y, size_z).[18]
-
-
Create Configuration File: Create a text file named conf.txt and add the following information, replacing the placeholders with your file names and grid parameters:
-
Rationale: This configuration file provides all the necessary input for the Vina executable, specifying the receptor, ligand, output file, and the defined search space.[16]
-
-
Run AutoDock Vina: Open a terminal, navigate to the directory containing your prepared files and the conf.txt file, and execute the following command:
-
Vina will perform the docking simulation and output the predicted binding poses and their corresponding binding affinities into the docking_results.pdbqt and docking_log.txt files, respectively.[15]
-
IV. Analysis and Interpretation of Docking Results
A. Interpreting Binding Affinity Scores
The binding affinity is reported in kcal/mol, representing the Gibbs free energy of binding (ΔG).[7] A more negative value indicates a stronger predicted binding affinity.[19][20]
| Binding Affinity (kcal/mol) | Interpretation |
| < -10 | Strong Interaction |
| -7 to -9 | Moderate Interaction |
| > -6 | Weak Interaction |
Table adapted from general docking score interpretation guidelines.[19]
It is important to note that these scores are predictions and should be used for relative ranking of different ligands against the same target, rather than as absolute measures of binding affinity.[19] Comparing the scores of your test compounds to a known inhibitor (positive control) is a valuable practice.[6][21]
B. Visualizing and Analyzing Binding Poses
-
Load Structures in PyMOL: Open PyMOL and load the prepared protein PDBQT file and the docking_results.pdbqt file.[22][23]
-
Analyze Interactions: For the top-scoring poses, visually inspect the interactions between the oxazolo[5,4-d]pyrimidine derivative and the amino acid residues in the binding pocket.[19]
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein. These are critical for stabilizing the protein-ligand complex.[7]
-
Hydrophobic Interactions: Observe hydrophobic interactions between nonpolar regions of the ligand and the protein.
-
Pi-Stacking: Look for pi-stacking interactions between aromatic rings in the ligand and aromatic residues like phenylalanine, tyrosine, and tryptophan.
-
-
Interaction Diagram: The following diagram illustrates the key interactions to look for.
Caption: Key Protein-Ligand Interactions.
V. Conclusion and Future Directions
Molecular docking is a powerful computational technique that can significantly accelerate the discovery and optimization of novel oxazolo[5,4-d]pyrimidine derivatives as therapeutic agents. By providing a detailed understanding of the potential binding modes and key interactions with their biological targets, these in silico studies enable a more focused and efficient approach to medicinal chemistry. The protocols and guidelines presented in this application note offer a robust framework for researchers to effectively utilize molecular docking in their drug discovery endeavors. The insights gained from these studies can then be used to prioritize compounds for synthesis and subsequent in vitro and in vivo evaluation, ultimately paving the way for the development of new and more effective medicines.
VI. References
-
How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved from [Link]
-
How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved from [Link]
-
Tutorial – AutoDock Vina. (2020, December 4). The Scripps Research Institute. Retrieved from [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. Retrieved from [Link]
-
Wujec, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. Retrieved from [Link]
-
Interpretation of Molecular docking results? - ResearchGate. (2023, December 5). Retrieved from [Link]
-
(PDF) Validation of Docking Methodology (Redocking) - ResearchGate. (2024, September 24). Retrieved from [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. (2020, March 20). Retrieved from [Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]
-
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]
-
Autodock Vina Tutorial - Molecular Docking - YouTube. (2020, December 17). Retrieved from [Link]
-
Eagon, S. Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved from [Link]
-
Beginner's Guide for Docking using Autodock Vina — Bioinformatics Review. (2020, April 19). Retrieved from [Link]
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. (2022, October 2). Retrieved from [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents - Semantic Scholar. (2022, October 2). Retrieved from [Link]
-
Selected oxazolo[5,4-d]pyrimidines showing biological activity. - ResearchGate. (n.d.). Retrieved from [Link]
-
Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(11), 3001–3009. Retrieved from [Link]
-
Visualization of Molecular Docking result by PyMOL - YouTube. (2022, May 12). Retrieved from [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). Retrieved from [Link]
-
How I can analyze and present docking results? - Matter Modeling Stack Exchange. (2020, May 18). Retrieved from [Link]
-
Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved from [Link]
-
Protein And Ligand Preparation For Docking By Vina - Kaggle. (n.d.). Retrieved from [Link]
-
Visualization Molecular Docking using PyMol or LigPlot - ResearchGate. (2013, February 14). Retrieved from [Link]
-
-
Preparing the protein and ligand for docking. (n.d.). Retrieved from [Link]
-
-
Ross, G. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Need help with molecular docking results interpretation : r/comp_chem - Reddit. (2024, March 22). Retrieved from [Link]
-
(PDF) Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - ResearchGate. (2025, February 3). Retrieved from [Link]
-
Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed. (2025, February 3). Retrieved from [Link]
-
Wujec, M., et al. (2018). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 23(11), 2823. Retrieved from [Link]
-
SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! (2025, August 11). Retrieved from [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 21). Retrieved from [Link]
-
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]
-
(PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - ResearchGate. (2025, October 13). Retrieved from [Link]
-
What is the most simple protocol to prepare the liberary of ligands for molocular docking ? | ResearchGate. (2023, May 5). Retrieved from [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. (n.d.). Retrieved from [Link]
-
Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed. (2024, November 15). Retrieved from [Link]
-
What is a suitable file of ligands for molecular docking? - ResearchGate. (2015, March 31). Retrieved from [Link]
-
Preparing the ligand - DISI - Docking.org. (2013, January 17). Retrieved from [Link]
-
Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
- 16. eagonlab.github.io [eagonlab.github.io]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
- 22. medium.com [medium.com]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Oxazolo[5,4-d]pyrimidines
Introduction: The Therapeutic Promise of Oxazolo[5,4-d]pyrimidines and the Critical Role of Cytotoxicity Profiling
The oxazolo[5,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to endogenous purine bases.[1][2] This similarity allows compounds of this class to interact with a wide array of biological targets, including various enzymes and signaling pathways implicated in carcinogenesis.[3][4] Indeed, derivatives of oxazolo[5,4-d]pyrimidine have demonstrated promising anticancer activities by inhibiting key players in tumor growth and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2), Aurora A kinase, and Janus kinases (JAK1/JAK2).[1][2] Some have also been shown to induce apoptosis through the activation of the caspase cascade.[5][6]
Given their potential as novel anticancer therapeutics, rigorous in vitro evaluation of the cytotoxic effects of newly synthesized oxazolo[5,4-d]pyrimidine derivatives is a cornerstone of the drug discovery process.[7][8] Cytotoxicity assays provide essential data on a compound's potency, selectivity, and mechanism of action, guiding lead optimization and further development.[8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for conducting robust in vitro cytotoxicity assays for this important class of compounds. The protocols outlined herein are designed to be self-validating systems, emphasizing reproducibility and scientific integrity.
Choosing the Right Assay: A Multi-Faceted Approach to Understanding Cytotoxicity
No single assay can fully capture the complex cellular events that lead to cell death.[10] Therefore, a multi-parametric approach, employing assays that interrogate different cellular functions, is highly recommended to gain a comprehensive understanding of the cytotoxic profile of oxazolo[5,4-d]pyrimidines. This guide will focus on three widely adopted and complementary assay types:
-
Metabolic Activity Assays (MTT & MTS): These colorimetric assays measure the metabolic activity of a cell population, which in most cases correlates with cell viability.[11]
-
Cell Membrane Integrity Assays (LDH Release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis and late-stage apoptosis.[12]
-
Apoptosis Assays (Caspase-Glo® 3/7): These luminescent assays specifically measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14]
The choice of assay(s) will depend on the specific research question, the expected mechanism of action of the oxazolo[5,4-d]pyrimidine derivatives, and the available laboratory instrumentation.
Section 1: Metabolic Activity Assays - Gauging Cellular Health
Metabolic assays are often the first-line screening method for assessing the cytotoxic potential of a compound library due to their simplicity, cost-effectiveness, and amenability to high-throughput screening.[7][11]
Principle of Tetrazolium Salt Reduction Assays (MTT and MTS)
These assays are based on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[15]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan.[16] The formazan crystals must then be solubilized before the absorbance can be measured.[16]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This is a second-generation tetrazolium salt that, upon reduction by viable cells, forms a formazan product that is directly soluble in the cell culture medium.[17] This eliminates the need for a solubilization step, simplifying the protocol.[18]
The amount of formazan produced is directly proportional to the number of viable cells.[15]
Experimental Workflow for Metabolic Assays
Caption: General workflow for MTT and MTS cytotoxicity assays.
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line(s) (e.g., A549, MCF7, HT29)[1]
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
Oxazolo[5,4-d]pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[19]
-
Seed cells into a 96-well plate at a pre-determined optimal density (see Table 1). A typical starting point is 1,000 to 100,000 cells per well.[20]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[21]
-
-
Compound Treatment:
-
Prepare serial dilutions of the oxazolo[5,4-d]pyrimidine compounds in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds, typically DMSO at <0.5%) and untreated control wells.[19]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.[16]
-
Detailed Protocol: MTS Assay
The MTS assay protocol is similar to the MTT assay, with the key difference being the absence of the formazan solubilization step.[18]
Procedure:
-
Follow steps 1 and 2 of the MTT protocol.
-
MTS Incubation:
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[18]
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well | To ensure cells are in a logarithmic growth phase and provide a sufficient signal-to-noise ratio.[20] |
| DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic and interfere with the assay.[19] |
| Incubation Time (Compound) | 24, 48, 72 hours | To assess both acute and long-term cytotoxic effects. |
| Incubation Time (MTT/MTS) | 1 - 4 hours | To allow for sufficient formazan production without causing cytotoxicity from the reagent itself.[18][20] |
| Wavelength (MTT) | 570 nm (reference 650 nm) | Optimal absorbance for the purple formazan product. |
| Wavelength (MTS) | 490 nm | Optimal absorbance for the soluble formazan product.[18] |
| Table 1: Key experimental parameters for MTT and MTS assays. |
Section 2: Cell Membrane Integrity Assay - Detecting Cell Lysis
The Lactate Dehydrogenase (LDH) release assay is a widely used method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12]
Principle of the LDH Release Assay
LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[12][22] The assay involves a two-step enzymatic reaction:
-
Released LDH catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH.[23]
-
The newly formed NADH is used by a diaphorase to reduce a tetrazolium salt (INT) to a red formazan product.
The amount of formazan produced is directly proportional to the amount of LDH released, and thus to the number of lysed cells.
Experimental Workflow for LDH Release Assay
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol: LDH Release Assay
Materials:
-
Cell culture plate with treated cells (from Section 1, step 2)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
New 96-well flat-bottom plate
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells, to which a lysis buffer (provided in most kits) is added 45 minutes before the end of the incubation period.
-
Background Control: Wells with medium but no cells.
-
-
Sample Collection:
-
After the compound incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[23]
-
-
LDH Reaction:
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.[23]
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[23]
-
Data Calculation:
The percentage of cytotoxicity is calculated using the following formula:
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Section 3: Apoptosis Assay - Unveiling Programmed Cell Death
Many anticancer drugs, including some oxazolo[5,4-d]pyrimidine derivatives, induce apoptosis, or programmed cell death.[5][6] Assays that specifically measure markers of apoptosis are crucial for elucidating the mechanism of action of these compounds.[9][14]
Principle of the Caspase-Glo® 3/7 Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][24] The assay provides a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[13][25] In the presence of active caspases 3 and 7, this substrate is cleaved, releasing aminoluciferin. Luciferase then utilizes aminoluciferin to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13][25]
Experimental Workflow for Caspase-Glo® 3/7 Assay
Caption: "Add-mix-measure" workflow for the Caspase-Glo® 3/7 assay.
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Selected cancer cell line(s)
-
Complete cell culture medium
-
White-walled 96-well plates (for luminescence assays)
-
Oxazolo[5,4-d]pyrimidine compounds
-
Caspase-Glo® 3/7 Assay System (Promega)[13]
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the oxazolo[5,4-d]pyrimidine compounds as described in the MTT protocol (Section 1, steps 1 and 2).
-
-
Assay Reagent Preparation:
-
Assay Procedure:
-
After the compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.[27]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[27]
-
Mix the contents of the wells using a plate shaker at a low speed for 30-60 seconds.[25]
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.[27]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescent signal is stable for several hours.[27]
-
Data Analysis and Interpretation
For all assays, the results should be expressed as a percentage of the vehicle-treated control. The data can then be plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability/cytotoxicity on the y-axis. From these curves, the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth or viability) or CC₅₀ (the concentration that causes 50% cytotoxicity) can be calculated using a suitable software package.[28]
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, "edge effects".[29][30] | Ensure a homogenous cell suspension before seeding. Calibrate pipettes regularly. Avoid using the outer wells of the plate; fill them with sterile PBS or medium instead.[30] |
| Low absorbance/luminescence signal | Too few cells, insufficient incubation time with the assay reagent.[19] | Optimize cell seeding density through a titration experiment. Increase the incubation time with the assay reagent within the recommended range.[19] |
| High background signal in control wells | Microbial contamination, interference from phenol red or serum components in the medium.[19][30] | Visually inspect plates for contamination. Use phenol red-free medium for colorimetric assays. Test for interference from serum by running controls with and without serum.[19] |
| Compound precipitation | Poor solubility of the oxazolo[5,4-d]pyrimidine derivative in the culture medium. | Check the solubility of the compound. Use a suitable co-solvent (e.g., DMSO) at a non-toxic concentration.[19] |
| Table 2: Troubleshooting guide for common issues in cytotoxicity assays. |
Conclusion
The protocols detailed in these application notes provide a robust framework for the in vitro cytotoxicity assessment of oxazolo[5,4-d]pyrimidine derivatives. By employing a multi-parametric approach that combines metabolic, membrane integrity, and apoptosis assays, researchers can gain a comprehensive understanding of the cytotoxic properties of these promising anticancer compounds. Adherence to the principles of scientific integrity, careful experimental design, and thorough data analysis will ensure the generation of high-quality, reproducible data to guide the development of the next generation of cancer therapeutics.
References
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (URL: [Link])
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (URL: [Link])
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - MDPI. (URL: [Link])
-
Five Simple Steps For a Successful MTS Assay! - Bitesize Bio. (URL: [Link])
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
-
Caspase 3/7 Activity - Protocols.io. (URL: [Link])
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (URL: [Link])
-
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
-
Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... - ResearchGate. (URL: [Link])
-
LDH cytotoxicity assay - Protocols.io. (URL: [Link])
-
(PDF) Guideline for anticancer assays in cells - ResearchGate. (URL: [Link])
-
Bioassays for anticancer activities. - Semantic Scholar. (URL: [Link])
-
ATPlite 1 Step Luminescence Assay System from Revvity | Biocompare Product Review. (URL: [Link])
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (URL: [Link])
-
MTS Tetrazolium Assay Protocol - Creative Bioarray. (URL: [Link])
-
ATPlite Luminescence Assay System 96-well, 1000 Assay Points - NOVA. (URL: [Link])
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - NIH. (URL: [Link])
-
New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed. (URL: [Link])
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed. (URL: [Link])
-
(PDF) New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - ResearchGate. (URL: [Link])
-
Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). (URL: [Link])
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (URL: [Link])
Sources
- 1. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. atcc.org [atcc.org]
- 21. bds.berkeley.edu [bds.berkeley.edu]
- 22. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. promega.com [promega.com]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. promega.com [promega.com]
- 28. noblelifesci.com [noblelifesci.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
The Oxazolo[4,5-c]pyridine Scaffold: A Versatile Building Block for Modern Organic Synthesis and Drug Discovery
Introduction: The Emergence of a Privileged Heterocycle
The landscape of modern medicinal chemistry is perpetually in search of novel molecular frameworks that offer a combination of synthetic accessibility, structural rigidity, and the ability to engage with biological targets in a specific and potent manner. Among the myriad of heterocyclic systems, the oxazolo[4,5-c]pyridine core has emerged as a "privileged scaffold," a term bestowed upon structures capable of binding to multiple biological targets, thus serving as a versatile launchpad for the development of new therapeutic agents.[1] This fused heterocyclic system, comprising a pyridine ring fused to an oxazole ring at the 4 and 5 positions, presents a unique electronic and steric profile that has captured the attention of synthetic and medicinal chemists alike. Its structural similarity to purine bases, fundamental components of nucleic acids, hints at its potential to interact with a wide array of enzymes and receptors involved in cellular signaling.[2] This application note provides a comprehensive guide to the synthesis, functionalization, and application of the this compound scaffold, offering detailed protocols and mechanistic insights to empower researchers in their quest for novel chemical entities.
Core Synthesis of the this compound Nucleus
The gateway to exploring the chemical space around the this compound scaffold is the efficient and reliable synthesis of its core structure. The most common entry point is the construction of the oxazolone ring from a suitably substituted aminopyridine precursor.
Protocol 1: Synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one
This protocol details the cyclization of 3-amino-4-hydroxypyridine using a carbonylating agent, a foundational reaction for accessing the this compound system.
Reaction Scheme:
Sources
Troubleshooting & Optimization
strategies to improve yield in oxazolo[5,4-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of oxazolo[5,4-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a purine analog, the oxazolo[5,4-d]pyrimidine core is a valuable structure in the design of novel therapeutics, including kinase inhibitors and anticancer agents.[1][2]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges and improve the yield and purity of your target compounds.
Troubleshooting Guide: Navigating Common Synthetic Challenges
This section addresses specific issues that can arise during the synthesis of oxazolo[5,4-d]pyrimidines, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield
Low product yield is one of the most frequent challenges. The cause can often be traced to several key factors throughout the synthetic sequence.
Potential Cause A: Inefficient Cyclization
The final ring-closing step to form the fused pyrimidine or oxazole ring is often a critical yield determinant.
-
Explanation of Causality: Incomplete cyclization can result from suboptimal reaction conditions such as temperature, reaction time, or an inappropriate catalyst. For instance, in syntheses starting from a functionalized oxazole, the formation of the pyrimidine ring can be sluggish. Similarly, when constructing the oxazole ring from a pyrimidine precursor, dehydrating conditions are crucial for efficient ring closure.
-
Recommended Actions:
-
Optimize Thermal Conditions: Systematically screen temperatures. While reflux is common, some cyclizations benefit from lower temperatures to prevent side reactions, whereas others require higher heat to overcome activation energy barriers.
-
Catalyst Screening: The choice of catalyst is critical. For cyclizations involving the formation of the pyrimidine ring, acid or base catalysis can be effective. For intramolecular C-O bond formation to create the oxazole ring, copper-catalyzed methods have been reported to be effective.[3]
-
Extended Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Some cyclization reactions are slow and simply require more time to reach completion.
-
Potential Cause B: Instability of Intermediates
Certain intermediates in the synthetic pathway can be unstable and prone to decomposition, leading to a loss of material before the final product is formed.
-
Explanation of Causality: For example, in the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines from a 5-aminooxazole-4-carbonitrile precursor, the intermediate imidoester can be labile and decompose back to the starting oxazole, significantly reducing the yield.[4]
-
Recommended Actions:
-
Telescoping Reactions: If the intermediate is unstable, consider a "one-pot" or telescoped reaction sequence where the intermediate is generated and consumed in situ without isolation.
-
Solvent Selection: The solvent can play a crucial role in stabilizing intermediates. For instance, in the reaction of an imidate with amines, ethanol has been shown to be a superior solvent to carbon tetrachloride, leading to higher yields.[5]
-
Control of Stoichiometry: Carefully control the stoichiometry of reagents. An excess of a nucleophile, for example, might lead to the degradation of an electrophilic intermediate.
-
Potential Cause C: Steric Hindrance
The size and shape of substituents on the starting materials can significantly impact reaction rates and overall yield.
-
Explanation of Causality: Bulky groups near the reactive centers can hinder the approach of reagents, slowing down the reaction or preventing it from going to completion. This has been observed in the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines, where primary aliphatic amines with bulky substituents like isopropyl or cyclohexyl gave significantly lower yields (9-22%) compared to less hindered amines (up to 66%).[5]
-
Recommended Actions:
-
Reagent Selection: If possible, choose less sterically hindered reagents.
-
Modification of Reaction Conditions: In some cases, increasing the reaction temperature or using a more active catalyst can help to overcome steric barriers.
-
Alternative Synthetic Route: If steric hindrance is a major and unavoidable issue, a different synthetic approach to the target molecule might be necessary.
-
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which complicate purification and reduce the yield of the desired compound.
Side Product A: N′-cyanooxazolylacetamidine
When synthesizing 7-amino-oxazolo[5,4-d]pyrimidines from a 5-aminooxazole-4-carbonitrile, an N′-cyanooxazolylacetamidine can form as a significant by-product.[6]
-
Explanation of Causality: This side product arises from the reaction of the amine with the imidate intermediate at a different electrophilic site than the one leading to the desired cyclization.
-
Recommended Actions:
-
Control of Amine Addition: The rate of addition and the stoichiometry of the amine can influence the product distribution. A slow, controlled addition of the amine may favor the desired cyclization pathway.
-
Temperature Control: Running the reaction at a lower temperature might favor the desired thermodynamic product over the kinetic side product.
-
pH Adjustment: The basicity of the reaction mixture can play a role. The use of a non-nucleophilic base to control the pH could potentially suppress the formation of this by-product.
-
Side Product B: Dimroth Rearrangement Isomer
In the synthesis of certain substituted 7-amino-oxazolo[5,4-d]pyrimidines, a Dimroth rearrangement can occur, leading to an isomeric product where endocyclic and exocyclic nitrogen atoms have switched places.[1][7]
-
Explanation of Causality: The Dimroth rearrangement is a known isomerization pathway for many nitrogen-containing heterocyclic systems, including pyrimidines.[7] It is often catalyzed by acid, base, or heat.[8]
-
Recommended Actions:
-
Control of pH: Since the rearrangement can be catalyzed by both acids and bases, maintaining a neutral pH or carefully buffering the reaction can minimize this isomerization.
-
Temperature Management: As heat can promote the rearrangement, conducting the reaction at the lowest effective temperature is advisable.
-
Reaction Time: Prolonged reaction times can increase the likelihood of rearrangement to the thermodynamically more stable isomer. Therefore, it is important to monitor the reaction and stop it once the desired product has formed.
-
Issue 3: Difficulties in Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Problem A: Co-elution of Product and Impurities
-
Explanation of Causality: The desired product and certain side products or starting materials may have very similar polarities, making them difficult to separate by standard column chromatography.
-
Recommended Actions:
-
Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can offer superior resolution.
-
Problem B: Product Insolubility
-
Explanation of Causality: The planar, aromatic nature of the oxazolo[5,4-d]pyrimidine core can lead to poor solubility in common organic solvents, making handling and purification difficult.
-
Recommended Actions:
-
Solvent Screening: Test a wide range of solvents or solvent mixtures to find a suitable system for purification and subsequent steps.
-
Hot Filtration/Extraction: For compounds that are sparingly soluble at room temperature, purification can sometimes be achieved by dissolving the material in a hot solvent and then quickly filtering it to remove insoluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the oxazolo[5,4-d]pyrimidine core?
A1: There are two primary and well-established synthetic strategies for constructing the oxazolo[5,4-d]pyrimidine scaffold.[4][6] The choice between them often depends on the availability of starting materials and the desired substitution pattern.
-
Route 1: From a Functionalized Oxazole: This approach typically starts with a 5-aminooxazole derivative, often with a nitrile or ester group at the 4-position. The pyrimidine ring is then constructed onto the oxazole core.[4][9]
-
Route 2: From a Functionalized Pyrimidine: This strategy begins with a substituted pyrimidine, for example, a 5-amino-4,6-dihydroxypyrimidine. The oxazole ring is then formed by cyclization of appropriate substituents on the pyrimidine ring.
Q2: Can microwave-assisted synthesis improve my yields?
A2: Yes, microwave-assisted synthesis is a powerful technique for improving yields and dramatically reducing reaction times in the synthesis of many heterocyclic systems, including those related to oxazolo[5,4-d]pyrimidines.[9][10]
-
Mechanism of Improvement: Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to faster reaction rates and often cleaner reactions with fewer side products compared to conventional heating methods.
-
Practical Considerations: When adapting a conventional protocol to microwave synthesis, it is important to use a dedicated microwave reactor with temperature and pressure controls. It is also advisable to start with small-scale experiments to optimize the reaction time and temperature.
Q3: How do I choose the best solvent for my reaction?
A3: Solvent selection is a critical parameter that can significantly influence reaction outcomes. A solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are all important factors. As seen in the literature, for certain steps in oxazolo[5,4-d]pyrimidine synthesis, polar solvents like ethanol have been shown to provide better yields than nonpolar solvents like carbon tetrachloride.[5] A systematic approach to solvent screening is recommended.
| Solvent Class | Examples | General Applicability |
| Polar Protic | Ethanol, Methanol, Water | Often good for reactions involving charged intermediates or when a proton source is needed. |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High dissolving power for a wide range of reactants; good for nucleophilic substitution reactions. |
| Nonpolar | Toluene, Dioxane, THF | Useful for reactions requiring anhydrous conditions and for dissolving nonpolar starting materials. |
Q4: My final compound shows an unexpected isomer by NMR. What could it be?
A4: If you have synthesized a substituted 7-amino-oxazolo[5,4-d]pyrimidine and observe an unexpected isomer, it is highly likely that a Dimroth rearrangement has occurred.[1][7] This rearrangement results in an isomer where the exocyclic amino group and a ring nitrogen have swapped positions. To confirm this, advanced NMR techniques like NOESY can be very useful for distinguishing between the isomers based on spatial proximity of protons.[7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic approaches to the oxazolo[5,4-d]pyrimidine core.
Caption: Primary synthetic routes to the oxazolo[5,4-d]pyrimidine scaffold.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 7-amino-oxazolo[5,4-d]pyrimidine derivative, based on published methods.[4]
Synthesis of a 7-Substituted-amino-oxazolo[5,4-d]pyrimidine (General Procedure)
-
Imidate Formation: A solution of 5-amino-2-(substituted)-oxazole-4-carbonitrile (1.0 eq) in triethyl orthoformate (10-15 eq) is heated at reflux for 4-6 hours. The reaction progress is monitored by TLC. After completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude intermediate imidoester. This intermediate is often used in the next step without further purification.
-
Cyclization: The crude imidoester is dissolved in absolute ethanol. To this solution, the desired primary amine (1.5-2.0 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the cyclization is monitored by TLC.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-substituted-amino-oxazolo[5,4-d]pyrimidine.
Data Summary: Yield Improvement Strategies
The following table summarizes the impact of different strategies on the yield of oxazolo[5,4-d]pyrimidine synthesis, based on literature data.
| Strategy | Conventional Method | Improved Method | Yield Improvement | Reference |
| Solvent Choice | Reaction in CCl4 | Reaction in Ethanol | ~2-3 fold increase | [5] |
| Amine Substituent | Isopropylamine | 3-(N,N-dimethylamino)propylamine | From 9% to 66% | [5] |
| Heating Method | Conventional Heating | Microwave Irradiation | Significant reduction in reaction time and often increased yield | [9][10] |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low-yield reactions in oxazolo[5,4-d]pyrimidine synthesis.
Caption: A decision-making workflow for troubleshooting low yields.
References
- Liu, R., Ni, Z., Ruzimuradov, O., Turayev, K., Liu, T., Yu, L., & Kuang, P. (2025). A rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation with solid acid catalysis in solvent-free conditions. Acta Physico-Chimica Sinica, 41(12), 100159-0.
- Sochacka-Ćwikła, A., Mączyński, M., Regiec, A., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., & Pyra, A. (2020).
- Al-Ghorbani, M., Al-Salahi, R., & Ali, A. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. PMC PubMed Central.
-
Sochacka-Ćwikła, A., Mączyński, M., Regiec, A., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., Kochanowska, I., Bryndal, I., & Pyra, A. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Institutes of Health. Available at: [Link]
-
Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Mamedov, V. A., Zhukova, N. A., & Kadyrova, M. S. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. PMC. Available at: [Link]
- Mieczkowski, A., & Bieszczad, B. (2016). Recent advances in the synthesis and applications of oxazolo[5,4-d]pyrimidines (microreview). Chemistry of Heterocyclic Compounds, 52(10), 782-784.
- Sochacka-Ćwikła, A., Regiec, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958.
- Sochacka-Ćwikła, A., & Mączyński, M. (2025).
- Pilyo, S. G., Kachaeva, M. V., Popilnichenko, S. V., & Brovarets, V. S. (2022). 2‐Substituted tricyclic oxazolo[5,4‐d]pyrimidine library: Design, synthesis and cytotoxicity activity.
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2020).
- Pilyo, S. G., Kachaeva, M. V., et al. (2022).
- Lee, J., et al. (2021). Traceless Solid-Phase Synthesis of 7-Aminothiazolo[4,5-d]pyrimidine-Based Library via Dimroth Rearrangement. PubMed.
-
Wang, X., et al. (2014). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[5][6][9]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journals.
- Al-Dhfyan, A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science.
- Sun, L., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl- oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. PubMed.
- Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents. Semantic Scholar.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. A rapid synthesis of isoxazolo[5,4-d]pyrimidin-4(5H)-ones under microwave irradiation with solid acid catalysis in solvent-free conditions [ccspublishing.org.cn]
- 10. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of the Oxazolo[4,5-c]pyridine Core
Introduction: The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a key objective for researchers in medicinal chemistry and drug development. However, the construction of this fused ring system is not without its challenges. This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers in overcoming common hurdles encountered during the synthesis of the this compound core. The advice herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Reaction Initiation and Completion Issues
Question 1: My cyclization reaction to form the this compound ring is not starting or is stalling. What are the likely causes and how can I resolve this?
Answer: A stalled or non-starting cyclization is a common issue that can often be traced back to several key factors related to starting material purity, reaction conditions, and catalyst activity.
-
Purity of Starting Materials: Impurities in your starting materials, such as the aminopyridine precursor, can significantly hinder the reaction.[1] 2-Amino-3-hydroxypyridines, common precursors, are susceptible to air oxidation which can introduce colored impurities and inhibit catalytic processes.
-
Troubleshooting:
-
Verify Purity: Always verify the purity of your starting materials using techniques like NMR or LC-MS before starting the reaction.
-
Purification: If impurities are detected, purify the starting materials by recrystallization or column chromatography.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.[1]
-
-
-
Insufficient Temperature: The intramolecular cyclization to form the oxazole ring often has a significant activation energy barrier.
-
Troubleshooting:
-
Incremental Temperature Increase: Gradually increase the reaction temperature while monitoring the progress by TLC or LC-MS.[1] Some solvent-free reactions may require temperatures as high as 130°C.[1]
-
Solvent Choice: Ensure you are using an appropriate high-boiling solvent if high temperatures are required. Solvents like DMF, DMAc, or polyphosphoric acid (PPA) are often used.[2][3]
-
-
-
Catalyst Deactivation: For metal-catalyzed reactions (e.g., using copper or palladium), catalyst deactivation is a primary suspect for stalled reactions.[1]
-
Troubleshooting:
-
Fresh Catalyst: Use a fresh batch of catalyst or ensure your current stock has been stored properly under inert conditions.
-
Catalyst Loading: While optimizing, consider if the catalyst loading is sufficient. Refer to literature for typical catalyst loadings for similar transformations.[4]
-
Ligand Choice: In palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial and can prevent catalyst deactivation.[5][6] For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can be effective.[5]
-
-
Question 2: I am observing the formation of multiple products, and the yield of my desired this compound is low. What are the common side reactions?
Answer: The formation of side products is a frequent challenge, often arising from incomplete cyclization, alternative cyclization pathways, or side reactions of functional groups.
-
Incomplete Cyclization: A common side product is the uncyclized intermediate, for instance, an amide precursor.
-
Troubleshooting:
-
Increase Reaction Time/Temperature: As with stalled reactions, providing more energy (heat) or longer reaction times can drive the cyclization to completion.[1]
-
Dehydrating Agent: In syntheses like the Robinson-Gabriel method, ensure a sufficient amount of a strong dehydrating agent (e.g., H2SO4, PPA) is used to facilitate the final cyclodehydration step.[7]
-
-
-
Alternative Cyclization Pathways: Depending on the substrate, cyclization can sometimes occur at different positions, leading to isomeric products. For example, in the synthesis of nevirapine, an unusual cyclization product was observed depending on the solvent and degree of deprotonation.[8]
-
Troubleshooting:
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.[8] It is advisable to screen different solvents.
-
Base Strength: The choice and stoichiometry of the base can be critical in directing the cyclization.
-
-
-
Dimerization/Polymerization: Starting materials like aminophenols (and by extension, aminohydroxypyridines) can self-condense or polymerize, especially at high temperatures.[1]
-
Troubleshooting:
-
Controlled Addition: Add the starting material slowly to the heated reaction mixture to maintain a low instantaneous concentration.
-
Optimize Temperature: Avoid excessively high temperatures that might favor polymerization over the desired intramolecular cyclization.
-
-
Section 2: Catalyst and Reagent-Specific Issues
Question 3: I am using a palladium-catalyzed cross-coupling reaction to functionalize my pyridine ring before cyclization, but the reaction is inefficient. What are the known challenges with palladium catalysis on pyridine scaffolds?
Answer: Palladium-catalyzed cross-coupling reactions on pyridine rings can be challenging due to the coordinating nature of the pyridine nitrogen, which can interact with the palladium catalyst and inhibit its activity.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[6]
-
Troubleshooting:
-
Ligand Selection: Employing bulky electron-rich ligands, such as tri-tert-butylphosphine or N-heterocyclic carbenes (NHCs), can often mitigate this issue.[5][9]
-
Pyridine N-Oxides: A highly effective strategy is to use the corresponding pyridine N-oxide.[9] The N-oxide masks the coordinating nitrogen, and the resulting 2-arylpyridine N-oxides can be readily reduced to the desired 2-arylpyridines.[9]
-
Site-Selectivity: Be aware that in di-halogenated pyridines, the halide adjacent to the nitrogen is typically more reactive.[5] However, specific ligand systems can be used to achieve unconventional site-selectivity.[5]
-
-
Question 4: I am attempting a copper-catalyzed dehydrogenative cyclization to form the oxazole ring. What are the critical parameters for this type of reaction?
Answer: Copper-catalyzed dehydrogenative cyclizations are a powerful method for forming oxazoles.[10][11] Success in these reactions hinges on several factors.
-
Oxidant: These reactions require an oxidant to facilitate the dehydrogenative process. The choice and amount of oxidant are critical.
-
Troubleshooting:
-
Screen Oxidants: If the reaction is not proceeding, screen different oxidants. Common examples include O2 (from air), di-tert-butyl peroxide, or other peroxides.
-
Optimize Stoichiometry: The stoichiometry of the oxidant can be crucial. Too little may result in an incomplete reaction, while too much could lead to over-oxidation or side product formation.
-
-
-
Catalyst and Ligand: The copper source and any accompanying ligand play a vital role in the catalytic cycle.
-
Troubleshooting:
-
Copper Source: Common copper catalysts include Cu(OAc)2, CuI, or Cu(OTf)2. The choice of counter-ion can influence reactivity.
-
Ligand Effects: While some reactions are ligand-free, the addition of a suitable ligand can sometimes enhance catalytic activity and selectivity.
-
-
Section 3: Purification and Characterization
Question 5: I am struggling to purify my final this compound product. What are some effective purification strategies?
Answer: Purification can be challenging due to the polar nature of the fused heterocyclic system and the potential for closely related side products.
-
Chromatography: Column chromatography on silica gel is the most common purification method.[12][13]
-
Troubleshooting:
-
Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).
-
Tailing: The basic nitrogen on the pyridine ring can sometimes cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase chromatography.
-
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material.
-
Troubleshooting:
-
Solvent Screening: Screen a variety of solvents or solvent mixtures to find a system where your product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
-
Question 6: I am having difficulty interpreting the NMR spectra of my this compound derivative. Are there any common characterization pitfalls?
Answer: The NMR spectra of heterocyclic compounds can sometimes be complex.
-
Proton NMR: The protons on the pyridine ring will appear in the aromatic region, and their chemical shifts and coupling constants will be influenced by the position of the fused oxazole ring and other substituents.
-
Troubleshooting:
-
2D NMR: If the 1D proton NMR is difficult to interpret, 2D NMR techniques such as COSY and HSQC can be invaluable for assigning proton and carbon signals, respectively.
-
Protonation Effects: The chemical shifts can be sensitive to the solvent and the presence of any acidic impurities, which might protonate the pyridine nitrogen.[2]
-
-
-
Carbon NMR: The carbon signals of the fused rings can be identified through HSQC and HMBC experiments. The chemical shifts of the carbons in the oxazole ring are characteristic.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of your product.[2]
Experimental Protocols & Data
Protocol 1: General Procedure for Cyclization using Polyphosphoric Acid (PPA)
This protocol is a general guideline for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which shares a similar cyclization concept.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the 2-amino-3-hydroxypyridine derivative (1 equivalent) and the desired carboxylic acid (1-1.2 equivalents).
-
Addition of PPA: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture can be stirred effectively (typically 10-20 times the weight of the limiting reagent).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 130-150°C) and stir for the required time (monitor by TLC or LC-MS).[3]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice.
-
Neutralize the acidic solution with a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate, until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides[9]
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)2 | P(t-Bu)3·HBF4 | K2CO3 | Toluene | 95 |
| 2 | Pd(OAc)2 | PCy3·HBF4 | K2CO3 | Toluene | 88 |
| 3 | Pd(OAc)2 | P(o-tol)3 | K2CO3 | Toluene | 75 |
| 4 | Pd2(dba)3 | P(t-Bu)3·HBF4 | K2CO3 | Toluene | 92 |
| 5 | Pd(OAc)2 | P(t-Bu)3·HBF4 | Cs2CO3 | Toluene | 85 |
| 6 | Pd(OAc)2 | P(t-Bu)3·HBF4 | K2CO3 | Dioxane | 70 |
This table illustrates the importance of ligand and base selection in achieving high yields for the arylation of pyridine N-oxides, a key step in some synthetic routes towards functionalized pyridines for subsequent cyclization.
Diagrams
General Synthetic Workflow
Caption: General workflow for the synthesis of the this compound core.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound synthesis.
References
- Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society. (n.d.).
- Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.).
- A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides | Journal of the American Chemical Society. (n.d.).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (n.d.).
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. (n.d.).
- Copper-Catalyzed Dehydrogenative Cyclization: A Direct Route to Oxazoles from Readily Available Ketones and Amines | Organic Letters - ACS Publications. (n.d.).
- ChemInform Abstract: Structural Elucidation of an Oxazolo(5,4‐b)pyridine: An Alternative Cyclization Product Related to Nevirapine. - NORMAN - 1993 - DOI. (n.d.).
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis - Benchchem. (n.d.).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- Room Temperature Copper(II)-Catalyzed Oxidative Cyclization of Enamides to 2,5-Disubstituted Oxazoles via Vinylic C–H Functionalization | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Oxazole - Wikipedia. (n.d.).
- Technical Support Center: Catalyst Selection for Efficient Oxazole Ring Formation - Benchchem. (n.d.).
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - MDPI. (n.d.).
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne - ResearchGate. (n.d.).
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (n.d.).
- Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods - PubMed Central. (n.d.).
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30).
- Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles | The Journal of Organic Chemistry - ACS Publications. (2019, November 29).
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC. (n.d.).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores - Preprints.org. (n.d.).
- OXAZOLE - YouTube. (2023, February 27).
- Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules) - YouTube. (2022, January 16).
- More Sustainable Approaches for the Synthesis of N-Based Heterocycles | Chemical Reviews - ACS Publications. (n.d.).
- Scale‐up synthesis and further transformations. - ResearchGate. (n.d.).
- Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF - ResearchGate. (n.d.).
- Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines - ResearchGate. (n.d.).
- NMR binding studies of interaction of the oxazolo[4,5‐c]‐quinolinone... - ResearchGate. (n.d.).
-
PHOTOINDUCED INTRAMOLECULAR C–N COUPLING FOR THE SYNTHESIS OF AZOLO[5][7][14]BENZOTHIADIAZINES DERIVATIVES - CONICET. (n.d.). Retrieved from
- 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors - PubMed. (2014, April 9).
- Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - ResearchGate. (n.d.).
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4- b]pyridine) Derivatives as Terpyridine - Preprints.org. (n.d.).
- Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed. (n.d.).
- Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.. (n.d.).
- Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. (n.d.).
- 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - NIH. (n.d.).
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (n.d.).
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. (n.d.).
-
Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][7][14]oxazoles via Intramolecular Nitrile Oxide Cycloaddition - PMC - PubMed Central. (n.d.). Retrieved from
- A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones - ResearchGate. (2024, May 10).
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central. (n.d.).
- Oxazolopyridines | Fisher Scientific. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tale of two heterocycles: Stories from pre-clinical scale up - American Chemical Society [acs.digitellinc.com]
optimization of reaction conditions for the Groebke–Blackburn–Bienaymé reaction
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. Discovered in 1998, the GBB reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the efficient, one-pot synthesis of diverse and medicinally relevant imidazo-fused heterocycles from an amidine, an aldehyde, and an isocyanide.[1][2][3] Its power lies in its ability to rapidly generate molecular complexity, making it a favored tool in drug discovery and medicinal chemistry.[4]
However, like any powerful synthetic tool, the GBB reaction can present challenges. Seemingly minor changes in substrates or conditions can lead to drastic differences in outcome. This guide is designed to provide researchers, scientists, and drug development professionals with field-proven insights, troubleshooting strategies, and robust optimization protocols to navigate these challenges effectively. We will delve into the causality behind experimental choices, ensuring you not only solve immediate issues but also build a deeper, predictive understanding of this versatile reaction.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the GBB reaction and why is it important for troubleshooting?
A1: Understanding the mechanism is critical as it illuminates potential failure points. The reaction proceeds via three key steps:
-
Imine Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the amidine (e.g., 2-aminopyridine) to form a reactive iminium intermediate.
-
Nucleophilic Attack: The isocyanide, acting as a nucleophile, attacks the iminium ion to form a nitrilium intermediate.
-
Intramolecular Cyclization: The nitrilium intermediate undergoes a [4+1] cycloaddition, followed by tautomerization/aromatization to yield the final fused imidazole product.[5]
Each step has specific requirements. For instance, imine formation requires an acid catalyst and removal of water, while the nucleophilic attack is sensitive to the steric and electronic properties of the isocyanide. Knowing this allows you to diagnose if a problem lies with catalyst activity, substrate reactivity, or cyclization efficiency.
Q2: My reaction is not working at all. What are the first things I should check?
A2: Before embarking on extensive optimization, always verify the fundamentals:
-
Reagent Quality: Ensure the purity of your starting materials. Aldehydes can oxidize, isocyanides can degrade (especially if impure, given their unpleasant odor), and amidines should be pure.
-
Solvent Purity: Use dry, high-quality solvents. Water can inhibit the crucial imine formation step.
-
Catalyst Activity: If using a solid catalyst like Sc(OTf)₃ or p-TsOH, ensure it has not been deactivated by atmospheric moisture.
-
Stoichiometry: Confirm the molar ratios of your reactants. While a 1:1:1 ratio is standard, slight excesses of the aldehyde or isocyanide are sometimes used.
Q3: Which catalysts are most effective for the GBB reaction?
A3: A wide range of catalysts can be employed, and the optimal choice is substrate-dependent.[1] They are broadly categorized as:
-
Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) is a classic and highly effective catalyst.[1][6] Ytterbium(III) triflate (Yb(OTf)₃) and other rare earth triflates are also powerful.[1][2]
-
Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), perchloric acid, and trifluoroacetic acid (TFA) are commonly used and cost-effective options.[1][6]
-
Other Systems: Novel systems, including organic catalysts, ionic liquids, and even enzymes, have been developed to facilitate the reaction under milder conditions.[1]
Generally, electron-poor aldehydes or less nucleophilic amidines may require stronger Lewis acids like Sc(OTf)₃ to sufficiently activate the carbonyl group for imine formation.[2]
Q4: How does solvent choice impact the GBB reaction?
A4: Solvent choice is critical and can be non-innocent.[7][8][9]
-
Polar Protic Solvents: Alcohols like methanol and ethanol are the most common and often most effective solvents.[1][6] Recent studies have shown that methanol, in particular, can act as a cocatalyst, accelerating key steps in the reaction mechanism.[5][7][10]
-
Polar Aprotic Solvents: Solvents like dichloromethane (DCM) or toluene are sometimes used, but reactions in these solvents often fail or give low conversions without a catalyst.[5]
-
Solvent-Free: Under certain conditions, particularly with thermal or microwave heating, solvent-free reactions can be highly efficient.[1]
If a reaction is sluggish, switching from a non-polar solvent to methanol or ethanol is a primary optimization step.
Part 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental issues in a problem-solution format, explaining the chemical reasoning behind each recommendation.
Problem 1: Low to No Product Yield
Your reaction has proceeded for the recommended time, but TLC or LC-MS analysis shows mostly unreacted starting materials or only trace amounts of the desired product.
Sources
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sciprofiles.com [sciprofiles.com]
- 10. Solvents' and Reagents' Noninnocent Roles in the Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance with Thiazolo[5,4-b]pyridine Derivatives
Welcome to the technical support center for researchers utilizing thiazolo[5,4-b]pyridine derivatives to combat drug resistance. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that arise during the experimental workflow. Our goal is to empower you with the knowledge to anticipate challenges, interpret your results accurately, and advance your research with confidence.
Section 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the use of thiazolo[5,4-b]pyridine derivatives in drug resistance studies.
Q1: What is the primary mechanism by which thiazolo[5,4-b]pyridine derivatives overcome drug resistance?
A1: Thiazolo[5,4-b]pyridine derivatives often function as potent kinase inhibitors.[1][2][3] Drug resistance, particularly in cancer, frequently arises from mutations in the kinase domain of oncoproteins, such as c-KIT or EGFR, which can prevent the binding of existing inhibitor drugs like imatinib.[1][4] Novel thiazolo[5,4-b]pyridine derivatives are designed to bind effectively to these mutated kinases, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. For instance, the derivative '6r' has been shown to potently inhibit the imatinib-resistant c-KIT V560G/D816V double mutant.[1][4]
Q2: I'm observing poor solubility of my thiazolo[5,4-b]pyridine derivative in aqueous media. What are the recommended solvents and best practices for stock solution preparation?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. For thiazolo[5,4-b]pyridine derivatives, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[5] Ensure the final concentration of DMSO in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. If solubility issues persist, consider using a co-solvent system or exploring formulation strategies such as nanosuspensions, though this will require further characterization.[6] Always vortex thoroughly and, if necessary, use a brief sonication step to ensure complete dissolution before adding to your experimental media.
Q3: Are there known off-target effects for this class of compounds? How can I assess the specificity of my derivative?
A3: Like many kinase inhibitors, thiazolo[5,4-b]pyridine derivatives can exhibit off-target effects by inhibiting multiple kinases.[7] The degree of specificity varies between derivatives. For example, while some derivatives show reasonable kinase selectivity, they may still inhibit other kinases to some extent.[1][8] To assess the specificity of your compound, it is crucial to perform a kinase panel profiling assay. This will provide data on the inhibitory activity of your compound against a broad range of kinases. Additionally, including appropriate negative controls in your cell-based assays, such as cell lines that do not express the target kinase, can help differentiate on-target from off-target effects.
Q4: What are the key positive and negative controls I should include in my cell-based assays?
A4: Proper controls are essential for valid data interpretation.
-
Positive Controls:
-
A clinically approved drug known to be effective against the sensitive (non-resistant) cell line (e.g., imatinib for GIST-T1 cells).[1]
-
A known potent inhibitor of the target kinase.
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) at the same final concentration as your test compound.
-
A parental cell line that does not harbor the resistance mutation.
-
For target validation, a cell line where the target kinase has been knocked down or knocked out.
-
Q5: How do I select the appropriate cancer cell lines for my study?
A5: The choice of cell lines is critical for studying drug resistance. You should use a pair of cell lines: one that is sensitive to a standard therapy and another that is resistant. For example, in the context of gastrointestinal stromal tumors (GIST), the GIST-T1 cell line is sensitive to imatinib, while the HMC1.2 cell line, which harbors a c-KIT double mutation (V560G/D816V), is resistant.[1] Using such paired lines allows for a direct comparison of the efficacy of your thiazolo[5,4-b]pyridine derivative in overcoming resistance.
Section 2: Troubleshooting Guides
This section provides detailed guidance on overcoming specific experimental hurdles.
Guide 1: Inconsistent IC50/GI50 Values in Cell Viability Assays
Problem: You are observing significant variability in your half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values across replicate experiments.
Potential Causes & Solutions:
-
Cell Seeding Density: Inconsistent cell numbers per well can drastically affect results.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
-
Compound Precipitation: The derivative may be precipitating out of the media at higher concentrations.
-
Solution: Visually inspect your wells for any signs of precipitation after adding the compound. If observed, you may need to lower the highest concentration in your dilution series or explore alternative solubilization methods as mentioned in the FAQs.
-
-
Assay Incubation Time: The duration of compound exposure can influence the IC50 value.
-
Solution: Standardize the incubation time across all experiments. For initial characterization, a 72-hour incubation is common for cell viability assays.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate are prone to evaporation, leading to increased compound concentration and skewed results.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Workflow for Optimizing Cell Viability Assays:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: Interpreting Western Blot Data for Kinase Inhibition
Problem: You are not seeing the expected decrease in phosphorylation of downstream targets after treating resistant cells with your thiazolo[5,4-b]pyridine derivative.
Potential Causes & Solutions:
-
Suboptimal Compound Concentration or Incubation Time: The concentration of your derivative may be too low, or the incubation time too short to see a significant effect on signaling.
-
Solution: Perform a dose-response and time-course experiment. Test a range of concentrations around the GI50 value and collect lysates at different time points (e.g., 1, 6, 24 hours) to determine the optimal conditions for observing inhibition of phosphorylation.
-
-
Antibody Quality: The primary antibody for the phosphorylated target may not be specific or sensitive enough.
-
Solution: Validate your phospho-specific antibody using appropriate controls. This includes using lysates from cells treated with a known potent inhibitor of the pathway and, if possible, a positive control lysate provided by the antibody manufacturer. Always probe for the total protein as a loading control and to ensure that the decrease in the phosphorylated form is not due to a decrease in the total amount of the protein.
-
-
Activation of Compensatory Signaling Pathways: Inhibition of the primary target may lead to the feedback activation of alternative survival pathways.[9]
-
Solution: Broaden your Western blot analysis to include key nodes of other relevant signaling pathways (e.g., PI3K/Akt, MAPK/ERK). This can provide a more comprehensive picture of the cellular response to your compound and may reveal mechanisms of adaptive resistance.
-
Signaling Pathway Analysis Diagram:
Caption: Kinase inhibition and downstream signaling pathway.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the anti-proliferative activity of thiazolo[5,4-b]pyridine derivatives.
Materials:
-
Resistant and sensitive cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Thiazolo[5,4-b]pyridine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Dilute the cell suspension to the predetermined optimal seeding density. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of your thiazolo[5,4-b]pyridine derivative in complete medium. b. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. c. Incubate for 72 hours at 37°C and 5% CO2.
-
MTT Addition and Incubation: a. Add 20 µL of MTT solution to each well. b. Incubate for 4 hours at 37°C and 5% CO2, protected from light.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of solubilization buffer to each well. c. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: a. Read the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Western Blotting for Phospho-Kinase Analysis
This protocol is for assessing the inhibition of kinase phosphorylation.
Materials:
-
Resistant cancer cell lines
-
Thiazolo[5,4-b]pyridine derivative
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of the thiazolo[5,4-b]pyridine derivative for the optimized duration. c. Wash cells with ice-cold PBS and lyse with RIPA buffer. d. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with the antibody for the total protein to confirm equal loading.
Section 4: Data Presentation
Table 1: Comparative Anti-proliferative Activity of a Thiazolo[5,4-b]pyridine Derivative (Compound 6r)
| Cell Line | c-KIT Mutation Status | Compound 6r GI50 (µM) | Imatinib GI50 (µM) |
| GIST-T1 | Exon 11 deletion (sensitive) | ~0.02 | 0.02 |
| HMC1.2 | V560G/D816V (resistant) | 1.15 | 27.15 |
Data synthesized from published studies for illustrative purposes.[1]
References
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 15(3), 896. [Link]
-
Yin, H., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4699. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]
-
Katritzky, A. R., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. Journal of Heterocyclic Chemistry, 46(5), 954-959. [Link]
-
Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry, 270, 116727. [Link]
-
Borude, A. S., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. OUCI. [Link]
-
Al-Said, M. S., et al. (2010). Synthesis of Thiazolo[5,4-d]pyrimidine, Thiazolo[5,4-b]pyridine, Thiazolo[4,5-b]pyrrolizine and Thiazolo[5,4-d]thiazaphosphinine. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(11), 2261-2270. [Link]
-
El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. MDPI. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]
-
Roskoski, R. Jr. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Pharmacological Research, 107009. [Link]
-
Borude, A. S., et al. (2024). Design and Synthesis of Novel Thiazolo[5,4-b]pyridine Derivatives as Potent and Selective EGFR-TK Inhibitors Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate. [Link]
-
Aslam, M. A., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(21), 12415-12469. [Link]
-
Nam, Y., et al. (2023). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. ResearchGate. [Link]
-
Parikh, A. R., et al. (2019). Kinase Inhibitors: the Reality Behind the Success. Trends in Cancer, 5(8), 452-454. [Link]
-
ecancer. (2023). Team discovers how TKI cancer drugs cause inflammatory side effects. [Link]
-
Parrish, K. E., et al. (2018). Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. Neuro-Oncology, 20(2), 169-176. [Link]
-
Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Results in Chemistry, 5, 100827. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]
-
Zayats, M. N., et al. (2020). THIAZOLO[5,4-D]PYRIMIDINES AND THIAZOLO[4,5-D] PYRIMIDINES: A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL IMPORTANCE OF THEIR DERIVATIVES. Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 18(3(71)), 3-21. [Link]
-
Sahu, K. K., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Journal of Hematology & Oncology, 16(1), 84. [Link]
-
Lozynskyi, A. V., et al. (2021). Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. Biopolymers and Cell, 37(2), 153-164. [Link]
-
Lozynskyi, A., et al. (2019). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Molecules, 24(16), 2910. [Link]
-
Liu, J., et al. (2022). Thiazolo[5,4-b]pyridine Alkaloid and Seven ar-Bisabol Sesquiterpenes Produced by the Endophytic Fungus Penicillium janthinellum. ACS Omega, 7(39), 35384-35391. [Link]
-
Lozynskyi, A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7248. [Link]
Sources
- 1. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. actascientific.com [actascientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Purification of Oxazolo[4,5-c]pyridine Isomers
Welcome to the technical support center for the purification of oxazolo[4,5-c]pyridine isomers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome the unique challenges presented by this important class of N-heterocyclic compounds. This compound scaffolds are prevalent in medicinal chemistry, and achieving high purity of specific isomers is often critical for elucidating structure-activity relationships (SAR) and ensuring regulatory compliance.[1]
Isomers of this scaffold, whether positional, diastereomeric, or enantiomeric, often exhibit nearly identical physicochemical properties, making their separation a significant bottleneck. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: I'm getting poor resolution between my this compound isomers using standard silica gel flash chromatography. The peaks are broad and overlapping.
Answer:
This is a classic challenge. The pyridine nitrogen imparts basicity, and the oxazole ring contributes to the compound's polarity, leading to strong interactions with the acidic surface of standard silica gel.
-
Primary Cause: Strong, non-ideal interactions between the basic nitrogen of your compound and acidic silanol groups on the silica surface. This causes peak tailing and band broadening, which kills resolution.
-
Secondary Cause: The selected solvent system may be inappropriate for the subtle polarity differences between your isomers.
Solutions & Scientific Rationale:
-
Introduce a Basic Modifier: Add a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to your mobile phase.
-
Causality: The modifier competitively binds to the active silanol sites on the silica, preventing your basic analyte from interacting strongly and asymmetrically. This results in more Gaussian (symmetrical) peak shapes and improved resolution.
-
-
Switch to a Different Stationary Phase: If modifiers are insufficient, the stationary phase itself is the problem.
-
Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating silica with a TEA solution.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative for purifying basic compounds as it lacks the acidic silanol groups that cause tailing.
-
Reversed-Phase (C18): This is often the best choice for polar compounds. Separation occurs on a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile). This minimizes the problematic acid-base interactions.
-
-
Optimize the Mobile Phase: Systematically screen solvents using Thin Layer Chromatography (TLC) first. For normal phase, try systems with different selectivities, such as Dichloromethane/Methanol vs. Ethyl Acetate/Heptane. A slight change can sometimes exploit minor structural differences between isomers.
Question 2: My enantiomeric/diastereomeric mixture of a chiral this compound won't separate on my achiral columns. What are my next steps?
Answer:
Achiral methods cannot separate enantiomers, which have identical physical properties in a non-chiral environment. While diastereomers can sometimes be separated on achiral phases, it is often inefficient if their structures are very similar. Chiral-specific techniques are required.
Solutions & Scientific Rationale:
-
Supercritical Fluid Chromatography (SFC): This is the modern gold standard for chiral separations in the pharmaceutical industry.[2]
-
Causality: SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity.[3] This allows for very fast, high-efficiency separations at lower pressures than HPLC. The typical mobile phases (CO₂ and an alcohol co-solvent like methanol) are ideal for dissolving polar molecules and interacting effectively with chiral stationary phases (CSPs).
-
Recommended Action: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD, AS, or MaltoShell).[4][5] These phases are known for their broad applicability in separating a wide range of chiral compounds, including azoles.[4][5][6]
-
-
Chiral High-Performance Liquid Chromatography (HPLC): The traditional and still highly effective method for chiral separations.
-
Causality: Chiral recognition occurs when the enantiomers form transient, diastereomeric complexes with the chiral stationary phase. The difference in the stability of these complexes leads to different retention times.
-
Recommended Action: As with SFC, polysaccharide-based CSPs are the most versatile starting point. Method development involves screening different mobile phases, such as normal-phase (Heptane/Ethanol), polar organic (Acetonitrile/Methanol), or reversed-phase (Water/Acetonitrile).[5]
-
Question 3: My compound recovery is very low after flash chromatography, and it seems to be stuck on the column.
Answer:
This is a common and frustrating issue, typically caused by either irreversible adsorption to the stationary phase or insufficient mobile phase strength.
Solutions & Scientific Rationale:
-
Irreversible Adsorption/Decomposition: Your compound may be unstable on acidic silica gel.[7]
-
Diagnostic Test: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely degrading.
-
Solution: Switch to a more inert stationary phase like neutral alumina or use a reversed-phase C18 column where such degradation is less common.
-
-
Compound is Too Polar: The chosen solvent system may be too weak to elute your highly polar compound.
-
Solution: Drastically increase the polarity of the mobile phase. A gradient elution ending in a highly polar solvent system (e.g., 20-30% Methanol in Dichloromethane with 1% NH₄OH) may be necessary to wash the compound off the column. For future purifications, consider starting with a more polar mobile phase or using a technique better suited for polar compounds, like Reversed-Phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC).[8]
-
Frequently Asked Questions (FAQs)
Q1: Which purification technique should I choose first for my this compound isomers: Flash, HPLC, or SFC?
A1: The choice depends on the nature of the isomers and the scale of purification. The following decision tree provides a general strategy.
Caption: Decision tree for selecting a purification technique.
Q2: What are the best mobile phase modifiers for improving the peak shape of basic N-heterocycles like these?
A2: Modifiers are crucial for achieving sharp, symmetrical peaks by suppressing unwanted interactions with the stationary phase.
-
Normal Phase (Silica/Alumina): Triethylamine (TEA) or ammonium hydroxide (NH₄OH) at 0.1-1% are standard choices to mask acidic silanol groups.
-
Reversed-Phase (C18): Formic acid (FA) or trifluoroacetic acid (TFA) at 0.1% are used to protonate the basic nitrogen. This ensures a single ionic species exists, leading to sharper peaks. Ammonium formate or ammonium acetate buffers are also excellent for maintaining a consistent pH.[8]
Q3: My compound is not UV-active. How can I monitor its purification?
A3: When a compound lacks a strong UV chromophore, alternative detection methods are necessary.
-
For TLC: Use a general stain like potassium permanganate or iodine vapor to visualize spots.
-
For Column Chromatography: Rely on detectors that do not require a chromophore, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). Prep-scale purification can be guided by collecting all fractions and analyzing them by LC-MS.
Data & Methodologies
Table 1: Comparison of Stationary Phases for Isomer Separation
| Stationary Phase | Technique | Best For... | Pros | Cons |
| Silica Gel | Flash, HPLC | Achiral, non-basic compounds | Inexpensive, widely available | Strong tailing with basic compounds, potential for degradation[7] |
| Alumina (Neutral/Basic) | Flash | Basic, achiral compounds | Reduces tailing for basic analytes | Different selectivity than silica, less common |
| C18 (ODS) | HPLC | Polar achiral isomers | Excellent peak shape with modifiers, highly reproducible | Requires aqueous mobile phases, may have low retention for non-polar compounds |
| Cellulose/Amylose CSPs | HPLC, SFC | Chiral separations (Enantiomers) | Broad enantioselectivity, robust[4][5] | Higher cost, requires method development |
| Pyridine-based Phases | SFC | Polar achiral isomers | Unique selectivity for polar and aromatic compounds[9][10] | Can be too retentive for very polar molecules[9] |
Table 2: Recommended Starting Conditions for Method Development
| Parameter | Chiral SFC | Reversed-Phase HPLC |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® IA, IB, IC) | C18, 5 µm particle size |
| Mobile Phase | CO₂ / Methanol | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 40% Methanol over 5-10 min | 5% to 95% B over 15-20 min |
| Flow Rate | 3-4 mL/min (analytical) | 1 mL/min (analytical) |
| Temperature | 40 °C | 30 °C |
| Backpressure | 120-150 bar | System Dependant |
| Detection | UV (e.g., 254 nm) or MS | UV (e.g., 254 nm) or MS |
Detailed Protocols
Protocol 1: Chiral SFC Method Development Workflow
This protocol outlines a systematic approach to developing a separation method for enantiomers.
-
Column & Co-solvent Screening:
-
Select a set of 3-4 orthogonal chiral stationary phases (e.g., Amylose-based, Cellulose-based, and a cyclodextrin-based column).
-
Prepare your sample at ~1 mg/mL in an appropriate solvent (e.g., Methanol).
-
Perform a fast screening gradient (e.g., 5-50% modifier in 5 minutes) on each column using Methanol as the co-solvent.
-
-
Identify "Hits": Analyze the screening data. A "hit" is any column that shows at least partial separation (Rs > 0.8).
-
Optimization: Take the best column/co-solvent combination and optimize the separation.
-
Gradient Optimization: Switch to a shallower gradient around the elution point of your isomers to maximize resolution.
-
Co-solvent Tuning: If resolution is still poor, try a different alcohol co-solvent (e.g., Ethanol or Isopropanol).
-
-
Verification: Once a method is established, confirm the purity of collected fractions using an orthogonal analytical method. Ensure a blank injection is clean before proceeding to preparative scale-up.
Protocol 2: Troubleshooting Peak Tailing in Reversed-Phase HPLC
This workflow helps diagnose and solve the common issue of peak tailing for basic compounds.
Caption: Workflow for troubleshooting peak tailing in HPLC.
References
-
PubMed. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 213. Retrieved from [Link]
-
MavMatrix. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY - MASS SPECTROMETRY (SFE-SFC-MS) METHOD DEVELOPMENT. Retrieved from [Link]
-
ResearchGate. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity and stereoselectivity of oxazolopyridines with a ring-junction nitrogen atom. Retrieved from [Link]
-
PubMed. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. Chemistry, 12(30), 7998-8017. Retrieved from [Link]
-
Semantic Scholar. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
-
Agilent. (n.d.). Preparative HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). SFC Columns. Retrieved from [Link]
-
Twisting Memoirs Publishing. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Universal Journal of Advances in Pharmaceutical Sciences. Retrieved from [Link]
-
Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]
-
YouTube. (2022). Preparative HPLC ( Column troubleshooting ). Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2023). 5 Common HPLC Troubleshooting Mistakes and What to Do Instead. Retrieved from [Link]
-
Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(73), 44716-44754. Retrieved from [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 3. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 4. Enantiomeric Separation of New Chiral Azole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Enantiomeric Separation of New Chiral Azole Compounds | Semantic Scholar [semanticscholar.org]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. SFC Columns : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
troubleshooting low yields in the diazotization of furo[2,3-c]pyridines
Technical Support Center: Furo[2,3-c]pyridine Diazotization
A Guide for Synthetic & Medicinal Chemists
Welcome to the technical support center. As a Senior Application Scientist, I understand that synthesizing novel compounds based on the furo[2,3-c]pyridine scaffold is both a challenging and rewarding endeavor. The diazotization of amino-furo[2,3-c]pyridines is a critical transformation step, yet it is notoriously sensitive and prone to low yields. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common pitfalls encountered in the lab. We will explore the causality behind these issues and provide validated protocols to enhance your success rate.
FAQ 1: Why is my starting amino-furo[2,3-c]pyridine not being fully consumed, resulting in low conversion?
This is a frequent issue often traced back to the initial setup of the reaction. Incomplete conversion suggests that the generation of the key reactive electrophile, the nitrosonium ion (NO⁺), or its reaction with the amine is being hampered.[1][2][3]
Plausible Causes & Solutions:
-
Insufficient Acidity: The reaction requires a strong mineral acid like HCl or H₂SO₄.[1][2][4] The acid serves two critical roles: it reacts with sodium nitrite (NaNO₂) to generate nitrous acid (HNO₂) in situ, and it protonates the nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺).[2][3][5] Furthermore, high acidity fully protonates the starting amine, preventing it from engaging in side reactions.[1][2]
-
Troubleshooting: Ensure you are using a sufficient excess of a strong mineral acid. The amine should be fully dissolved and protonated in the acid before cooling and adding the nitrite source. A typical starting point is 2.5-3.0 equivalents of acid relative to the amine.
-
-
Poor Reagent Quality: Sodium nitrite (NaNO₂) can degrade over time by reacting with atmospheric moisture and CO₂.
-
Troubleshooting: Use a freshly opened bottle of sodium nitrite or a reagent that has been stored properly in a desiccator. It is best practice to prepare the aqueous solution of NaNO₂ immediately before use.[1]
-
-
Inadequate Mixing: If the sodium nitrite solution is not dispersed efficiently upon addition, localized high concentrations can lead to side reactions and decomposition before it can react with the amine.
-
Troubleshooting: Ensure vigorous and efficient stirring throughout the reaction, especially during the slow, dropwise addition of the nitrite solution.[6]
-
-
Low Solubility of the Amine Salt: The hydrochloride or sulfate salt of your amino-furo[2,3-c]pyridine may have limited solubility in the acidic medium, especially at low temperatures.[1] If the amine salt is not fully dissolved, it cannot react with the nitrosonium ion.
-
Troubleshooting: If you observe solids, consider gentle warming to dissolve the amine salt completely before cooling the solution to 0-5 °C for the diazotization step.[1] Alternatively, a slight increase in the volume of the acidic solution may be necessary.
-
FAQ 2: My reaction mixture turns dark brown/black, and I observe multiple side products. What is happening?
A dark coloration is a classic indicator of diazonium salt decomposition or unwanted side reactions.[1] The furo[2,3-c]pyridine diazonium salt, like many heteroaromatic diazonium salts, is thermally unstable.[1][7][8]
Plausible Causes & Solutions:
-
Loss of Temperature Control: This is the most common cause of failure. Aryl diazonium salts are thermally unstable and readily decompose at temperatures above 5 °C.[1][5][9] This decomposition involves the irreversible loss of N₂ gas to form a highly reactive aryl cation, which is then trapped by water to form a phenolic byproduct.[5][10][11]
-
Troubleshooting Protocol:
-
Utilize an ice-salt bath to achieve and maintain a temperature between 0-5 °C.[1][6] An ice-only bath may not be sufficient to counteract the exothermic nature of the reaction.
-
Pre-cool the acidic amine solution to 0-5 °C before starting the addition of the nitrite solution.
-
Add the sodium nitrite solution very slowly, dropwise, using a dropping funnel.[1][6] This allows the cooling bath to dissipate the heat generated.
-
Monitor the internal reaction temperature with a low-temperature thermometer throughout the addition. Do not let it rise above 5 °C.[1][5]
-
-
-
Azo Coupling Side Reaction: If the medium is not sufficiently acidic, the newly formed diazonium salt (an electrophile) can react with the unreacted, non-protonated starting amine (a nucleophile) to form a colored azo compound.[1][2] This is a form of self-coupling.[6][9]
Below is a diagram illustrating the critical competition between the desired reaction and these decomposition/side-reaction pathways.
Caption: Competing reaction pathways in furo[2,3-c]pyridine diazotization.
FAQ 3: The diazotization seems to work, but my subsequent Sandmeyer reaction fails. Why?
Success in the subsequent step (e.g., Sandmeyer, Balz-Schiemann, cyanation) depends entirely on the integrity of the diazonium salt solution you just prepared.[4][12] The diazonium salt is an intermediate and should be used immediately without isolation.[5]
Plausible Causes & Solutions:
-
Premature Decomposition: Even if the diazotization appeared clean, the diazonium salt is unstable and has a limited lifetime, even at 0-5 °C.[1][5] Delays between the formation of the diazonium salt and the addition of the nucleophile (e.g., CuCl, CuBr) can lead to significant degradation.
-
Troubleshooting: Prepare your nucleophilic solution (e.g., a solution of CuCl in HCl) in a separate flask before you begin the diazotization. The moment the diazotization is complete (typically 5-15 minutes after the final addition of nitrite), proceed immediately with the addition of the diazonium solution to the nucleophile solution (or vice-versa, depending on the specific Sandmeyer protocol).
-
-
Incorrect Counter-ion for Sandmeyer Catalyst: For classic Sandmeyer reactions, the halide of the copper(I) salt catalyst must match the halide of the mineral acid used in the diazotization.[13]
-
Troubleshooting: If you performed the diazotization in HCl, you must use copper(I) chloride (CuCl). If you used HBr, you must use copper(I) bromide (CuBr). Using a mismatch (e.g., diazotization in HCl followed by addition to CuBr) will result in a mixture of aryl chloride and aryl bromide products, complicating purification and reducing the yield of the desired product.[13]
-
-
Mechanism of the Sandmeyer Reaction: The Sandmeyer reaction proceeds via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.[13] This generates an aryl radical, which then abstracts a halide from a copper(II) species, regenerating the Cu(I) catalyst.[13]
-
Insight: Understanding this radical mechanism highlights the importance of using a catalytic amount of a true Cu(I) salt. Ensure your copper salt has not been oxidized to Cu(II) during storage.
-
Optimized Conditions Summary Table
The following table summarizes key parameters and their recommended ranges for successful diazotization.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | 0–5 °C | Essential for diazonium salt stability; prevents decomposition to phenols.[1][5][10] Use an ice-salt bath for robust control.[1] |
| Acid | Strong Mineral Acid (HCl, H₂SO₄) | Generates the active nitrosating agent (NO⁺) and prevents side reactions by protonating the amine.[1][2][4] |
| Acid Stoichiometry | 2.5–3.0 equivalents | Ensures complete protonation of the amine and facilitates nitrous acid formation.[1] |
| NaNO₂ Stoichiometry | 1.0–1.1 equivalents | A slight excess ensures complete conversion of the amine.[9] |
| Reagent Addition | Slow, dropwise addition of NaNO₂ (aq) | Controls the exothermic reaction, allowing heat to dissipate and maintaining low temperature.[1][6] |
| Reaction Time | 5–15 min post-addition | Allows diazotization to complete. The resulting solution must be used immediately.[5][9] |
Experimental Protocol: A Validated Workflow
This protocol provides a step-by-step methodology for the diazotization of an amino-furo[2,3-c]pyridine and subsequent Sandmeyer bromination.
Step 1: Preparation of Amine Salt Solution
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve the amino-furo[2,3-c]pyridine (1.0 eq) in 48% hydrobromic acid (HBr) (3.0 eq).
-
Stir the mixture until all solids have dissolved. Gentle warming may be applied if necessary, but the solution must be cooled again.
-
Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.
Step 2: Diazotization
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Draw this solution into the dropping funnel.
-
Add the sodium nitrite solution dropwise to the cold, stirred amine solution over 15-20 minutes. CRITICAL: Monitor the internal temperature and ensure it does not rise above 5 °C.[1]
-
After the addition is complete, stir the resulting pale yellow diazonium salt solution for an additional 10 minutes at 0-5 °C. Use this solution immediately in the next step.
Step 3: Sandmeyer Bromination
-
In a separate, larger flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in additional 48% HBr at room temperature. Cool this solution to 0 °C in an ice bath.
-
Slowly, and in portions, add the freshly prepared cold diazonium salt solution from Step 2 to the stirred CuBr solution.
-
Observe for vigorous evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture, quench with water, and proceed with standard extraction and purification procedures.
Caption: Step-by-step experimental workflow for diazotization-Sandmeyer reaction.
References
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
PHARMD GURU. (n.d.). 34. DIAZOTISATION AND COUPLING. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the diazotization and hydrolysis reaction conditions. Retrieved from [Link]
-
Sathee NEET. (n.d.). Chemistry Diazotization Reaction. Retrieved from [Link]
-
Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF. Retrieved from [Link]
-
ACS Publications. (n.d.). Stabilization of Aliphatic and Aromatic Diazonium Ions by Coordination: An Experimental and Theoretical Study. Retrieved from [Link]
-
AKJournals. (2016). A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Exploring Flow Procedures for Diazonium Formation. Retrieved from [Link]
-
YouTube. (2020). sample diazonium ion problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
Careers360. (n.d.). Diazotization Reaction Mechanism - Detailed Information with FAQs. Retrieved from [Link]
-
ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]
-
YouTube. (2024). Lec4 - Diazotization Reactions. Retrieved from [Link]
-
HETEROCYCLES. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Sandmeyer Reaction. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Diazonium compound - Wikipedia [en.wikipedia.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
Technical Support Center: Base-Promoted Rearrangements of Isoxazolo[4,5-b]pyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoxazolo[4,5-b]pyridines. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the base-promoted rearrangements of this important heterocyclic scaffold. As a class of compounds with significant biological activity, understanding their reactivity and potential transformations is crucial for successful synthesis and application.[1]
This guide is structured into two main sections, each addressing a distinct type of base-promoted rearrangement observed in this system.
Section 1: The Boulton-Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine Derivatives This section focuses on the rearrangement of specific derivatives, particularly arylhydrazones, leading to novel heterocyclic systems.
Section 2: Base-Induced Ring-Opening and Rearrangement of the Isoxazolo[4,5-b]pyridine Core This section addresses the more fundamental rearrangement of the core isoxazolo[4,5-b]pyridine ring itself, often leading to the formation of functionalized pyridine derivatives.
Section 1: The Boulton-Katritzky Rearrangement of Isoxazolo[4,5-b]pyridine-3-carbaldehyde Arylhydrazones
This recently reported rearrangement provides a pathway to otherwise inaccessible 3-hydroxy-2-(2-aryl[2][3]triazol-4-yl)pyridines.[2][3] It is a specific example of the Boulton-Katritzky reaction, a well-known thermal or base-catalyzed rearrangement of heterocyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the Boulton-Katritzky rearrangement in the context of isoxazolo[4,5-b]pyridines?
A1: This rearrangement involves the base-promoted transformation of an isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone into a 3-hydroxy-2-(2-aryl[2][3]triazol-4-yl)pyridine.[2][3] The reaction proceeds via a concerted mechanism involving the cleavage of the N-O bond of the isoxazole ring and the formation of a new triazole ring.
Q2: What is the proposed mechanism for this rearrangement?
A2: The reaction is initiated by the deprotonation of the N-H proton of the arylhydrazone by a base. This generates a nucleophilic anion that attacks the nitrogen atom of the isoxazole ring, leading to a spirocyclic intermediate. Subsequent ring opening of the isoxazole and intramolecular cyclization with loss of water leads to the final triazole product.
Caption: Proposed mechanism for the Boulton-Katritzky rearrangement.
Q3: How do substituents on the arylhydrazone affect the reaction?
A3: The electronic nature of the substituents on the aryl ring of the hydrazone has a significant impact on the rearrangement. Electron-withdrawing groups, such as 2,4-dinitro, can decrease the nucleophilicity of the hydrazone anion to the point where the rearrangement does not occur even under forcing conditions. Conversely, electron-donating or neutral substituents generally allow the rearrangement to proceed smoothly.[2][3]
Troubleshooting Guide
Problem 1: Low or no yield of the rearranged triazole product.
| Possible Cause | Suggested Solution |
| Incorrect Base | The choice of base is critical. Weak bases may not be sufficient to deprotonate the hydrazone. A moderately strong base like potassium carbonate (K₂CO₃) in an aprotic polar solvent like DMF has been shown to be effective. Stronger bases like sodium ethoxide could potentially lead to side reactions. |
| Electron-Withdrawing Groups on Arylhydrazone | As mentioned in the FAQ, strongly electron-withdrawing groups on the arylhydrazone (e.g., 2,4-dinitrophenyl) will deactivate the substrate towards this rearrangement. If possible, synthesize the arylhydrazone with a less deactivating substituent. |
| Low Reaction Temperature | While the reaction can proceed at 60 °C, if the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures could lead to decomposition. Monitor the reaction by TLC to find the optimal temperature. |
| Poor Quality Starting Material | Ensure the isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone is pure. Impurities from the synthesis of the isoxazolopyridine or the hydrazone formation could interfere with the reaction. |
Problem 2: Formation of an inseparable mixture of the starting arylhydrazone and the rearranged triazole.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | This is often due to insufficient reaction time or a suboptimal temperature. Increase the reaction time and monitor by TLC until the starting material is fully consumed. A slight increase in temperature might also be necessary. |
| Equilibrium between Reactant and Product | While less likely for this type of rearrangement, if an equilibrium is suspected, consider using a higher boiling point solvent to drive the reaction to completion, or remove a byproduct if one is formed (e.g., water). |
Experimental Protocol: Base-Promoted Boulton-Katritzky Rearrangement
This protocol is adapted from the work of Z. T. F.I., et al.
-
To a solution of the isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2 mmol).
-
Stir the mixture at 60 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Section 2: Base-Induced Ring-Opening and Rearrangement of the Isoxazolo[4,5-b]pyridine Core
The isoxazolo[4,5-b]pyridine ring system, particularly when unsubstituted or bearing certain groups at the 3-position, can undergo a different type of base-promoted rearrangement. This typically involves the cleavage of the weak N-O bond of the isoxazole ring to form a more stable functionalized pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the base-promoted rearrangement of a 3-unsubstituted or 3-acyl isoxazolo[4,5-b]pyridine?
A1: Based on the known reactivity of analogous benzisoxazole systems, the expected product is a 2-cyano-3-hydroxypyridine derivative.[1] For a 3-acylisoxazolo[4,5-b]pyridine, a base-promoted decarbonylation followed by ring opening can occur.[1]
Q2: What is the general mechanism for this ring-opening rearrangement?
A2: The reaction is initiated by the abstraction of the proton at the 3-position of the isoxazole ring by a base. This is the most acidic proton on the isoxazole moiety. The resulting anion undergoes a rearrangement involving the cleavage of the N-O bond to form a transient ketenimine intermediate, which then tautomerizes to the final 2-cyano-3-hydroxypyridine product.
Caption: Proposed mechanism for the base-induced ring-opening rearrangement.
Q3: How does the choice of base and solvent influence this rearrangement?
A3: Stronger bases, such as sodium ethoxide or sodium hydroxide, are generally required to initiate the deprotonation at the C3 position. The choice of solvent can also play a role, with polar aprotic solvents often facilitating this type of rearrangement. The specific conditions will depend on the substituents on the pyridine ring.
Troubleshooting Guide
Problem 1: The reaction is not proceeding, and only starting material is recovered.
| Possible Cause | Suggested Solution |
| Base is too weak | A stronger base may be required to deprotonate the C3 position. Consider switching from a carbonate base to an alkoxide (e.g., NaOEt) or a hydroxide (e.g., NaOH). |
| Low Temperature | Some rearrangements require thermal energy to overcome the activation barrier for N-O bond cleavage. If the reaction is not proceeding at room temperature, consider gentle heating. Monitor for decomposition by TLC. |
| Substituent Effects | Electron-donating groups on the pyridine ring may make the C3 proton less acidic, requiring more forcing conditions. Conversely, electron-withdrawing groups should facilitate the rearrangement. |
Problem 2: A complex mixture of products is obtained, or significant decomposition occurs.
| Possible Cause | Suggested Solution |
| Base is too strong or temperature is too high | Harsh reaction conditions can lead to the degradation of the starting material or the product. The resulting 2-cyano-3-hydroxypyridine is a phenol-like compound and can be sensitive to strong bases and high temperatures. Try using a milder base or running the reaction at a lower temperature for a longer period. |
| Presence of Water | For some base-catalyzed reactions, the presence of water can lead to hydrolysis of the nitrile product or other side reactions. Ensure you are using anhydrous solvents and reagents if necessary. |
| Reaction with Solvent | If using a nucleophilic solvent like an alcohol with a strong base, the solvent itself may react with the starting material or intermediates. Consider using a non-nucleophilic aprotic solvent like THF or dioxane. |
Problem 3: An unexpected product is formed.
| Possible Cause | Suggested Solution |
| Alternative Rearrangement Pathway | Heterocyclic systems can sometimes undergo unexpected rearrangements. Carefully characterize the unexpected product using NMR, MS, and other spectroscopic techniques. The Gassman indole synthesis, for example, involves a[2][3]-sigmatropic rearrangement of a sulfur ylide, highlighting the diverse reactivity of heterocyclic intermediates.[4][5] While not directly analogous, it serves as a reminder of the potential for complex reaction pathways. |
| Reaction with Impurities | Impurities in the starting material or solvent could be participating in the reaction. Ensure all materials are of high purity. |
General Workflow for Investigating a Base-Promoted Rearrangement
Caption: A logical workflow for investigating and troubleshooting base-promoted rearrangements.
References
-
Z. T. F.I., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]
-
Z. T. F.I., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. ResearchGate. [Link]
-
Z. T. F.I., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. PubMed. [Link]
-
Gassman, P. G., et al. (1974). General method for the synthesis of indoles. Journal of the American Chemical Society, 96(17), 5495–5507. [Link]
-
University of Rochester. How To: Troubleshoot a Reaction. [Link]
-
SynArchive. Gassman Indole Synthesis. [Link]
-
PubChem. 3-Hydroxypyridine-2-carbonitrile. [Link]
-
PubChem. 3-Cyano-2-pyridone. [Link]
-
YouTube. BOULTON KATRITZKY REARRANGEMENT. [Link]
-
Z. T. F.I., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. National Institutes of Health. [Link]
Sources
managing the decomposition of intermediates in oxazolopyrimidine synthesis
Welcome to the technical support center for oxazolopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reactions and manage the decomposition of key intermediates.
Introduction: The Challenge of Intermediate Instability
The synthesis of oxazolopyrimidines, particularly derivatives like 7-amino-oxazolo[5,4-d]pyrimidines, is a cornerstone for developing novel therapeutics in oncology and immunology.[1][2][3] A common and significant hurdle in these synthetic pathways is the instability of key intermediates, such as imidates and imidoesters.[1][2] These intermediates are prone to decomposition, often reverting to starting materials, which leads to low yields and complex purification challenges. This guide will address these issues head-on, providing you with the knowledge to anticipate, identify, and mitigate these problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: My yield of 7-amino-oxazolo[5,4-d]pyrimidine is consistently low. What are the likely causes?
Low yields are frequently traced back to the decomposition of the imidate intermediate formed during the reaction sequence.[1][2] One well-documented pathway involves the formation of an ethyl N-{4-cyano-2-[5-(1-ethoxyethylidene)amino-3-methylisoxazol-4-yl]-oxazol-5-yl}ethanimidate intermediate, which is notably unstable, especially in protic solvents like ethanol.[2] This intermediate can degrade back into its precursors instead of proceeding to the desired cyclized product.
Several factors can exacerbate this decomposition:
-
Solvent Choice: While ethanol is a common solvent, it can participate in the decomposition of the imidate intermediate.[2] However, switching to an aprotic solvent like carbon tetrachloride has been shown to result in even lower yields, suggesting a complex role for the protic solvent in the overall reaction mechanism.[2]
-
Nucleophilicity of the Amine: The choice of amine for the final cyclization step is critical. Amines with low nucleophilicity, such as aromatic amines (e.g., aniline), are often not reactive enough to promote the desired cyclization. Instead, their presence can lead to the decomposition of the imidate intermediate.[2][4] In contrast, more nucleophilic aliphatic amines are more successful in forming the final product.
-
Reaction Temperature and Time: Prolonged reaction times or elevated temperatures can increase the rate of decomposition of the unstable intermediate.
Q2: I suspect my imidate intermediate is decomposing. How can I confirm this and what are the decomposition products?
Confirmation of intermediate decomposition can be achieved through careful analysis of the reaction mixture using techniques like TLC, LC-MS, and NMR. During the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines from an oxazole precursor, the decomposition of the key imidate intermediate (let's call it 4 ) results in the reappearance of the starting oxazole substrate (2 ) and an intermediate imidate (3 ).[2]
-
Spectroscopic Signatures: You should look for the characteristic spectral data of your starting materials in the crude reaction mixture. The publication "Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives" provides detailed MS, IR, and NMR data for these specific intermediates and decomposition products, which can serve as a valuable reference.[2]
The decomposition pathway can be visualized as a reversible or competing reaction pathway where the desired cyclization is in a kinetic battle with the degradation of the intermediate.
Q3: How does the choice of amine affect the success of my oxazolopyrimidine synthesis?
The nucleophilic character of the amine is a decisive factor. The reaction involves a nucleophilic attack by the amine on a reactive center of the imidate intermediate to facilitate the pyrimidine ring closure.
-
Highly Nucleophilic Amines (Aliphatic): Primary aliphatic amines generally lead to the formation of the desired 7-aminooxazolo[5,4-d]pyrimidines.[2]
-
Weakly Nucleophilic Amines (Aromatic): Aromatic amines, due to the delocalization of the nitrogen lone pair into the aromatic ring, are less nucleophilic. In these cases, the desired reaction is slow, and the decomposition of the imidate intermediate becomes the predominant pathway.[2][4]
-
Sterically Hindered Amines: Very bulky amines (e.g., t-butylamine) may also fail to yield the desired product due to steric hindrance, leading only to decomposition products.[4]
The following table summarizes the expected outcomes based on the amine's nature:
| Amine Type | Nucleophilicity | Expected Outcome in 7-amino-oxazolo[5,4-d]pyrimidine synthesis | Reference |
| Primary Aliphatic (e.g., propyl, pentyl) | High | Formation of desired product (yields can vary) | [2] |
| Secondary Aliphatic (e.g., N,N-diethylamine) | High | No desired product formation, potential for by-products | [2] |
| Aromatic (e.g., aniline, p-toluidine) | Low | Decomposition of imidate intermediate to starting materials | [2][4] |
| Sterically Hindered (e.g., t-butylamine) | Moderate | Decomposition of imidate intermediate | [4] |
Q4: Are there alternative synthetic strategies to avoid the decomposition of these sensitive intermediates?
Yes, the broader field of pyrimidine synthesis offers several strategies that can be adapted. While the specific literature on avoiding imidate decomposition in this exact context is nascent, general principles suggest a few avenues for exploration:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times.[5] This rapid heating can favor the desired cyclization over the slower decomposition pathway. This has been successfully applied to the synthesis of related thiazolopyrimidine derivatives, often with improved yields.[5]
-
Catalysis: The use of catalysts can promote the desired reaction pathway. For instance, silver catalysts have been used in the synthesis of other oxazolopyrimidine derivatives.[6] While not directly applied to the specific decomposition problem, exploring Lewis acid or other catalysts could be a fruitful area of investigation.
-
Alternative Ring Closure Strategies: The synthesis of the oxazolopyrimidine scaffold can also be approached by building the oxazole ring onto a pre-existing pyrimidine.[7] This alternative retrosynthetic analysis might bypass the formation of the particularly unstable imidate intermediates discussed.
Mechanistic Insight: The Battle Between Cyclization and Decomposition
To effectively troubleshoot, it's crucial to understand the underlying mechanism. The following diagram illustrates the critical juncture in the synthesis of 7-amino-oxazolo[5,4-d]pyrimidines where the intermediate can either proceed to the desired product or decompose.
Caption: Fig. 1: Competing pathways in oxazolopyrimidine synthesis.
Experimental Protocol: Synthesis of 7-amino-oxazolo[5,4-d]pyrimidines with Troubleshooting Notes
This protocol is based on established methods and incorporates best practices to minimize intermediate decomposition.[2]
Step 1: Synthesis of Intermediate Imidate (4)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the starting oxazole substrate (2 ) with an excess of triethyl orthoacetate.
-
Reflux: Heat the mixture to reflux and maintain for the time specified in your established procedure. Monitor the reaction progress by TLC to observe the conversion of 2 through intermediate 3 to the final imidate 4 .
-
Work-up: After completion, remove the excess triethyl orthoacetate under reduced pressure. The crude product 4 is often used directly in the next step without extensive purification due to its instability.
-
Troubleshooting Note: Complete removal of the orthoacetate is important. Residual acidic impurities could potentially accelerate the decomposition of the imidate in the next step.
-
Step 2: Cyclization to form 7-Amino-oxazolo[5,4-d]pyrimidine (5)
-
Dissolution: Dissolve the crude imidate intermediate (4 ) in ethanol.
-
Troubleshooting Note: As imidate 4 is known to be unstable in ethanol, proceed to the next step immediately after dissolution.[2] Do not let the solution stand.
-
-
Amine Addition: Add a solution of the desired primary aliphatic amine (typically a 30% solution in ethanol) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. You should observe the disappearance of the imidate intermediate 4 and the formation of the product spot 5 . You may also see spots corresponding to the decomposition products 2 and 3 .
-
Isolation and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography or recrystallization to isolate the desired 7-amino-oxazolo[5,4-d]pyrimidine 5 .
References
-
Ag-catalyzed synthesis of oxazolo[3,2-a]pyrimidine derivatives 4 from... ResearchGate. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. MDPI. Available at: [Link]
-
Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Selectivity of Oxazolo[5,4-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazolo[5,4-d]pyrimidine kinase inhibitors. This guide is designed to provide practical, field-proven insights into enhancing the selectivity of this important class of compounds. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My oxazolo[5,4-d]pyrimidine inhibitor shows potent activity against my primary kinase target, but also inhibits several off-target kinases. What are the initial steps to improve its selectivity?
A1: Achieving kinase selectivity is a significant challenge due to the conserved nature of the ATP-binding site across the kinome.[1] For oxazolo[5,4-d]pyrimidine inhibitors, a systematic approach combining structural biology, computational modeling, and medicinal chemistry is most effective.
Initial steps should involve:
-
Comprehensive Kinase Profiling: The first step is to understand the full scope of your inhibitor's activity. Screen your compound against a broad panel of kinases (e.g., 100-400 kinases) at a fixed concentration (e.g., 1 µM) to identify all potential off-targets.[2] This will provide a clear picture of the selectivity challenge.
-
Structural Analysis: If a crystal structure of your inhibitor bound to its primary target is available, analyze the binding mode. Pay close attention to regions of the ATP-binding site that are less conserved across different kinases. These regions often provide opportunities for introducing modifications that enhance selectivity.
-
Structure-Activity Relationship (SAR) Studies: The oxazolo[5,4-d]pyrimidine scaffold has been extensively studied, and a wealth of SAR data is available.[3][4] Analyze how modifications at different positions of the oxazolo[5,4-d]pyrimidine core affect selectivity. For instance, substituents at the C2, C5, and C7 positions have been shown to significantly influence kinase selectivity.[3]
Q2: What are some proven medicinal chemistry strategies to enhance the selectivity of oxazolo[5,4-d]pyrimidine inhibitors?
A2: Several medicinal chemistry strategies have been successfully employed to improve the selectivity of this class of inhibitors:
-
Exploiting the "Gatekeeper" Residue: The gatekeeper residue, located at the entrance of a hydrophobic pocket adjacent to the ATP-binding site, varies in size among different kinases. Designing your inhibitor with bulky substituents that create a steric clash with kinases possessing a large gatekeeper residue, while allowing binding to your target with a smaller gatekeeper, is a classic and effective strategy.
-
Targeting Non-Conserved Regions: Introduce chemical moieties that can form specific interactions (e.g., hydrogen bonds, halogen bonds) with non-conserved amino acid residues in the ATP-binding site of your primary target. This can significantly increase affinity for the intended target while reducing binding to off-targets.
-
Structure-Based Drug Design (SBDD): Utilize co-crystal structures of your inhibitor with its target and off-target kinases to guide modifications. For example, a review of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as VEGFR2 inhibitors revealed that a 4-methoxyphenyl group at the C2 position and a 4-methylphenylamino group at the C7 position were favorable for potent and selective inhibition.[3][5]
-
Fragment-Based Drug Discovery (FBDD): Identify small fragments that bind to specific pockets of your target kinase and then grow or link these fragments to your oxazolo[5,4-d]pyrimidine core. This approach can lead to highly selective inhibitors.
Q3: How can I use computational methods to guide the design of more selective oxazolo[5,4-d]pyrimidine inhibitors?
A3: Computational tools can significantly accelerate the design of selective inhibitors by predicting potential off-targets and suggesting modifications to improve selectivity.[6][7][8][9][10]
-
Molecular Docking and Scoring: Dock your virtual library of modified oxazolo[5,4-d]pyrimidine compounds into the crystal structures of your primary target and key off-target kinases. Scoring functions can then be used to predict the binding affinity of each compound for each kinase, helping to prioritize the synthesis of more selective molecules.[11][12]
-
Binding Site Similarity Analysis: Computational tools can compare the ATP-binding site of your target kinase with those of all other kinases in the kinome. This can help identify kinases with similar binding pockets that are likely to be off-targets for your inhibitor series.
-
Machine Learning Models: Predictive models trained on large datasets of kinase-inhibitor interactions can be used to predict the activity of your novel compounds against a wide range of kinases. These models can help identify potential off-targets early in the drug discovery process.[10]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for my oxazolo[5,4-d]pyrimidine inhibitor in in vitro kinase assays.
This is a common issue that can often be resolved by carefully examining and optimizing your experimental protocol.[13]
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect your assay wells for any signs of precipitation. Ensure the final DMSO concentration is low (typically <1%) and consistent across all wells. If solubility is a persistent issue, consider using a different solvent or formulation.[13] |
| Reagent Degradation | Prepare fresh stock solutions of your inhibitor, substrate, and ATP for each experiment. Aliquot reagents to avoid repeated freeze-thaw cycles.[13] |
| Variable Incubation Times/Temperatures | Use a multichannel pipette to initiate all reactions simultaneously. Ensure your incubator maintains a consistent and uniform temperature.[13] |
| Variable Enzyme Activity | The activity of your kinase can vary between batches and with storage. Always qualify a new batch of enzyme before use in critical experiments and include a positive control inhibitor in every assay.[14] |
Problem 2: My inhibitor shows high potency in a biochemical assay but is much less effective in a cell-based assay.
This discrepancy is often due to factors related to the cellular environment.[14]
| Potential Cause | Recommended Solution |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Consider performing a cell permeability assay (e.g., PAMPA) or modifying the compound's physicochemical properties to improve cell penetration.[14] |
| High Intracellular ATP Concentration | Intracellular ATP concentrations are in the millimolar range, which is significantly higher than the ATP concentrations typically used in biochemical assays. This high concentration of ATP can outcompete ATP-competitive inhibitors, leading to a decrease in apparent potency.[14] |
| Drug Efflux Pumps | The inhibitor may be actively transported out of the cell by efflux pumps such as P-glycoprotein. You can test for this by co-incubating your inhibitor with a known efflux pump inhibitor. |
| Metabolic Instability | The inhibitor may be rapidly metabolized by cellular enzymes. Perform metabolic stability assays using liver microsomes or hepatocytes to assess the compound's stability. |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Luminescence-Based)
This protocol outlines a general method for assessing the selectivity of an oxazolo[5,4-d]pyrimidine inhibitor against a panel of kinases using an ADP-Glo™ (or similar) luminescence-based assay.[15][16][17]
Materials:
-
Oxazolo[5,4-d]pyrimidine inhibitor stock solution (e.g., 10 mM in DMSO)
-
Panel of purified, active protein kinases
-
Corresponding kinase-specific peptide substrates
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of your inhibitor in DMSO. Then, dilute the inhibitor further in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or vehicle (DMSO) control to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final ATP concentration should ideally be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Data Presentation:
Summarize the IC50 values for your inhibitor against the panel of kinases in a table for easy comparison.
| Kinase Target | Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |
| Target Kinase A | 25 | 8 |
| Off-Target Kinase B | 1,500 | 12 |
| Off-Target Kinase C | >10,000 | 25 |
| Off-Target Kinase D | 850 | 5 |
Staurosporine is a non-selective kinase inhibitor often used as a positive control.
Visualizations
Signaling Pathway Context
Experimental Workflow for Enhancing Selectivity
References
-
Lo, Y. C., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i415-i422. [Link]
-
Milanesi, L., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 22. [Link]
-
Lo, Y. C., et al. (2014). Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. ResearchGate. [Link]
-
Subramanian, V., et al. (2010). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 1(7), 356-360. [Link]
-
Grisoni, F., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules, 28(23), 7859. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
ResearchGate. (2025). SAR study of oxazolo[5,4-d]pyrmidines as inhibitors of the EGFR and the EGFR C797S mutant. ResearchGate. [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]
-
Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. PubMed. [Link]
-
ResearchGate. (2025). SAR study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as inhibitors of VEGFR2 and VEGF-induced HUVEC proliferation. ResearchGate. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. [Link]
-
Anastassiadis, T., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology, 23(3), 369-380. [Link]
-
Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. [Link]
-
Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Nature Biotechnology, 26(1), 127-132. [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(4), 901-912. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Semantic Scholar. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112-1135. [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Scott, J. S., et al. (2016). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 7(11), 1021-1026. [Link]
-
Metz, J. T., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(5), 403-407. [Link]
-
ResearchGate. (2025). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified molecular mechanisms of action. ResearchGate. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Kinase Selectivity Profiling System: General Panel Protocol [promega.sg]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Validation & Comparative
The Oxazolo[5,4-d]pyrimidine Scaffold: A Privileged Motif in Kinase and Apoptosis-Targeted Drug Discovery
A Comparative Guide to Structure-Activity Relationships and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
The oxazolo[5,4-d]pyrimidine core, a fused heterocyclic system analogous to natural purines, has emerged as a critical scaffold in modern medicinal chemistry.[1][2] Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of interactions with a range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of oxazolo[5,4-d]pyrimidine derivatives, with a primary focus on their anticancer applications as inhibitors of key kinases and regulators of apoptosis. We will delve into the causal relationships behind experimental choices in SAR studies and provide detailed protocols for the evaluation of these compounds.
The Versatility of the Oxazolo[5,4-d]pyrimidine Core
The oxazolo[5,4-d]pyrimidine system's structural similarity to purine bases, the building blocks of DNA and RNA, makes it an excellent candidate for antimetabolite-based therapies.[1][2] This scaffold has been successfully employed to design inhibitors of various enzymes and antagonists of several receptors.[1] In the realm of oncology, this versatility has been harnessed to target key players in tumor progression, including receptor tyrosine kinases like VEGFR-2 and FGFR1, and anti-apoptotic proteins such as BCL-2.
Comparative SAR Analysis of Oxazolo[5,4-d]pyrimidine Derivatives
The strategic placement of various substituents around the oxazolo[5,4-d]pyrimidine core dictates the potency and selectivity of these compounds. Here, we compare the SAR of derivatives targeting three distinct anticancer targets.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Inhibition of VEGFR-2 is a well-established anticancer strategy.[4]
Key SAR Insights:
-
Substitution at the 2-position: Aromatic rings at this position are crucial for activity. For instance, a 4-methoxyphenyl group has been shown to be effective.[1]
-
Substitution at the 7-position: An anilino moiety at this position is a common feature of potent VEGFR-2 inhibitors.[5] The nature of the substituent on this aniline ring significantly impacts activity. For example, 3-aminophenol and 5-amino-2-methoxyphenol substitutions have yielded compounds with IC50 values in the low micromolar range.[5]
-
Substitution at the 5-position: A methyl group at this position is often preferred for enhanced potency.[1]
Comparative Data for VEGFR-2 Inhibitors:
| Compound | R1 (at C2) | R2 (at C5) | R3 (at C7) | VEGFR-2 IC50 (µM) | HUVEC Proliferation IC50 (µM) | Reference |
| 5 | 4-methoxyphenyl | methyl | N-(4-methylphenyl)amino | 0.33 | 0.29 | [1] |
| 1 | 3-aminophenyl | H | 3-aminophenoxy | 0.3 | Not Reported | [5] |
| 2 | 3-aminophenyl | H | 5-amino-2-methoxyphenoxy | 0.3 | Not Reported | [5] |
| 11 | 4-chlorophenyl | methyl | N-(4-benzamidophenyl)amino | Not Reported | 1.31 | [5] |
| 12 | 4-methoxyphenyl | methyl | N-(4-(3-chlorobenzamido)phenyl)amino | Not Reported | 1.28 | [5] |
Experimental Workflow for VEGFR-2 Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro VEGFR-2 kinase inhibition assay.
Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors
Aberrant FGFR1 signaling is implicated in various cancers, making it another attractive therapeutic target.[1]
Key SAR Insights:
-
Core Structure: A 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione scaffold has been explored for FGFR1 inhibition.[6]
-
Side Chain at the 2-position: The presence of a rigid structure with heteroatoms in the side chain at the C2 position generally leads to higher potency.[6]
Comparative Data for FGFR1 Inhibitors:
| Compound | Structure (Substitution at C2) | FGFR1 Inhibition (%) @ 1.0 µM | H460 IC50 (µM) | B16F10 IC50 (µM) | A549 IC50 (µM) | Reference |
| N5g | 2-(4-methyl-1-phenylpent-1-en-1-yl) | 37.4 | 5.472 | 4.260 | 5.837 | [6] |
| SU5402 (Reference) | - | Potent Inhibitor | Not Reported | Not Reported | Not Reported | [1] |
B-cell lymphoma 2 (BCL-2) Inhibitors
BCL-2 is an anti-apoptotic protein that is often overexpressed in cancer cells, promoting their survival. Inhibiting BCL-2 can restore the natural process of programmed cell death.
Key SAR Insights:
-
Substitution at the 2-position: An isoxazole substituent at this position has been found to be favorable for BCL-2 inhibitory activity.[1]
-
Substitution at the 7-position: Aliphatic amino chains at this position are a key feature of these inhibitors. A pentylamino substituent, in particular, has shown significant activity.[1]
One derivative with a methyl group at the C5 position and a pentylamino group at the C7 position was found to completely block the synthesis of the BCL-2 protein.[1]
Key Signaling Pathways Targeted by Oxazolo[5,4-d]pyrimidines
Understanding the signaling pathways in which these drug targets operate is crucial for rational drug design and for interpreting the cellular effects of these inhibitors.
VEGF Signaling Pathway:
Caption: A simplified representation of the VEGF signaling pathway leading to cell proliferation and survival.
FGFR1 Signaling Pathway:
Caption: Key components of the FGFR1 signaling pathway leading to cellular proliferation and survival.
Self-Validating Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol describes a luminescence-based assay to quantify the inhibitory activity of test compounds on recombinant human VEGFR-2 kinase.
Materials:
-
Recombinant Human VEGFR-2 (KDR)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
VEGFR-2 specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare 1x Kinase Buffer from a concentrated stock.
-
Compound Dilution: Prepare a serial dilution of the test compound in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP, and the VEGFR-2 substrate.
-
Assay Plate Setup: To each well of a 96-well plate, add the test compound at various concentrations. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to all wells except the negative control.
-
Initiate Reaction: Add the ATP/substrate master mix to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Stop Reaction and Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background luminescence (negative control) from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Materials:
-
Cells (e.g., cancer cell lines or HUVECs)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Conclusion
The oxazolo[5,4-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. Through targeted modifications at the 2, 5, and 7-positions, researchers have successfully developed potent inhibitors of key cancer-related targets such as VEGFR-2, FGFR1, and BCL-2. The continued exploration of the SAR of this versatile heterocyclic system, guided by robust and reproducible experimental protocols, holds great potential for the discovery of next-generation cancer therapeutics.
References
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
ResearchGate. (n.d.). Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified... [Link]
-
ResearchGate. (n.d.). SAR study of oxazolo[5,4-d]pyrimidines as dual VEGFR2 and EGFR inhibitors. [Link]
-
Ye, W., et al. (2015). Synthesis and evaluation of biological and antitumor activities of 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives as novel inhibitors of FGFR1. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 961-966. [Link]
-
ResearchGate. (n.d.). The VEGF signaling pathway. The Vascular endothelial growth factor... [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
ResearchGate. (n.d.). The FGFR signaling pathway. (a) Schematic of the structure of FGF... [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
-
Cusabio. (n.d.). VEGF Signaling Pathway. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
ResearchGate. (n.d.). SAR study of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines as... [Link]
-
ResearchGate. (n.d.). (PDF) Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
Deng, X., et al. (2015). Synthesis and biological evaluation of novel oxazolo[5,4-d]pyrimidines as potent VEGFR-2 inhibitors. Helvetica Chimica Acta, 98(4), 528-537. [Link]
-
Banani, A. (2023). The VEGF Molecular Signalling Pathway Mechanism Explained. Insights of Nature. [Link]
-
ClinPGx. (n.d.). VEGF Signaling Pathway. [Link]
-
Itoh, N., & Ornitz, D. M. (2011). The Fibroblast Growth Factor signaling pathway. WIREs Developmental Biology, 1(4), 547-567. [Link]
-
ResearchGate. (n.d.). FGF/FGFR signaling pathways. [Link]
-
PubChem. (n.d.). Signaling by FGFR1. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. [Link]
-
Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
El-Damasy, A. K., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Receptors and Signal Transduction, 42(5), 481-495. [Link]
-
Sochacka-Ćwikła, A., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 13(13), 1185-1205. [Link]
-
ResearchGate. (n.d.). The known structures of oxazolo[5,4-d]pyrimidines with anticancer activity. [Link]
Sources
- 1. Diverse Fgfr1 signaling pathways and endocytic trafficking regulate early mesoderm development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Oxazolo[4,5-c]pyridine and Imidazo[4,5-c]pyridine Scaffolds for Medicinal Chemistry
Introduction: The Strategic Choice of a Privileged Scaffold
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Among the vast array of heterocyclic systems, the azaindole bioisosteres, specifically oxazolo[4,5-c]pyridine and imidazo[4,5-c]pyridine, have emerged as "privileged scaffolds." Their structural resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly kinases.[1][2][3] This guide provides a comparative analysis of these two scaffolds, offering insights into their distinct physicochemical properties, synthetic accessibility, and therapeutic potential to aid researchers in making informed decisions during the drug discovery process.
The core structural difference lies in the five-membered ring: the this compound contains an oxygen atom, whereas the imidazo[4,5-c]pyridine features a nitrogen atom. This seemingly subtle substitution has significant downstream consequences for hydrogen bonding potential, metabolic stability, and overall biological activity.
Part 1: Physicochemical and Structural Properties: A Tale of Two Heteroatoms
The fundamental difference between the oxygen in the oxazole ring and the nitrogen in the imidazole ring dictates the physicochemical characteristics of the resulting scaffolds. The nitrogen atom in the imidazo[4,5-c]pyridine can act as a hydrogen bond donor, a feature absent in its oxazolo counterpart, which can only accept hydrogen bonds via its oxygen and pyridine nitrogen atoms. This distinction is paramount for molecular recognition at the target protein's active site.
| Property | This compound | Imidazo[4,5-c]pyridine | Implication in Drug Design |
| Molecular Weight | ~120.11 g/mol [4][5] | ~119.12 g/mol [6][7] | Minimal difference, allowing for near-direct comparison in fragment-based screening. |
| Hydrogen Bond Donors | 0[5] | 1 (imidazole N-H)[6] | Imidazo[4,5-c]pyridines can engage in crucial donor interactions, potentially increasing binding affinity. |
| Hydrogen Bond Acceptors | 2 (oxazole O, pyridine N) | 2 (imidazole N, pyridine N) | Both scaffolds can act as hydrogen bond acceptors. |
| Predicted LogP (XLogP3) | 0.9[5] | 0.3 - 0.4[6][7] | The oxazolo scaffold is slightly more lipophilic, which may influence membrane permeability and off-target effects. |
| Chemical Stability | Generally stable, but the oxazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions. | The imidazole ring is generally very stable. The N-H proton is acidic and can be deprotonated. | The choice of scaffold may be influenced by the desired formulation and the chemical environment of the target. |
| Metabolic Stability | The oxazole ring is generally less prone to direct metabolism.[8][9] | The imidazole N-H can be a site for Phase II metabolism (e.g., glucuronidation), potentially leading to faster clearance.[3] The pyridine ring in both scaffolds can be a site for oxidative metabolism.[10] | Oxazolo[4,5-c]pyridines might offer a metabolic advantage in certain contexts, while the metabolic fate of imidazo[4,5-c]pyridines is more complex.[10][11] |
Part 2: Synthetic Strategies: Building the Core
Both scaffolds are accessible through established synthetic routes, typically involving the cyclization of appropriately substituted pyridines. The choice of starting material is dictated by the desired heterocyclic core.
General Synthetic Pathways
The synthesis of imidazo[4,5-c]pyridines often commences from 3,4-diaminopyridine, which undergoes condensation with various reagents like carboxylic acids (often facilitated by dehydrating agents like polyphosphoric acid), aldehydes, or orthoformates to form the imidazole ring.[3][12] In contrast, the this compound core is typically constructed from a 3-amino-4-hydroxypyridine precursor, which is cyclized with reagents such as 1,1'-carbonyldiimidazole or cyanogen bromide.[13]
Figure 1: Generalized synthetic workflows for the construction of imidazo[4,5-c]pyridine and this compound cores.
Detailed Experimental Protocol: Synthesis of a 1H-Imidazo[4,5-c]pyridine Derivative
This protocol is a representative example of the Phillips condensation for the synthesis of 2-substituted imidazo[4,5-c]pyridines.[3]
Materials:
-
3,4-Diaminopyridine
-
Substituted Benzoic Acid
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (aq., saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask, add 3,4-diaminopyridine (1.0 eq) and the desired substituted benzoic acid (1.1 eq).
-
Add polyphosphoric acid (approx. 10 times the weight of the reactants).
-
Heat the mixture with stirring to 180-200 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Allow the mixture to cool to approximately 100 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted 1H-imidazo[4,5-c]pyridine.
Part 3: Comparative Biological and Medicinal Chemistry Profile
The choice between these two scaffolds is often driven by the specific requirements of the biological target. Kinase inhibition is a therapeutic area where both scaffolds have been extensively explored.[1][2][14]
Kinase Inhibition: A Case Study
Kinase inhibitors often form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket. The imidazo[4,5-c]pyridine scaffold, with its N-H donor, is well-suited for this interaction. Numerous potent kinase inhibitors, including those targeting Src family kinases and DNA-dependent protein kinase (DNA-PK), are based on the imidazo[4,5-c]pyridine core.[1][2][14]
Conversely, the this compound scaffold lacks this hydrogen bond donor. While this might seem like a disadvantage, it can be beneficial in cases where:
-
A hydrogen bond donor is not required for potent inhibition.
-
The donor interaction leads to off-target effects.
-
The N-H group is a metabolic liability.
In such scenarios, the this compound serves as an excellent bioisostere that maintains the overall shape and electronic properties of the parent scaffold while eliminating the hydrogen bond donor capability.
Figure 2: Differential hydrogen bonding patterns of the two scaffolds with a typical kinase hinge region.
Beyond Kinases: A Broadening Therapeutic Landscape
While kinase inhibition is a major application, these scaffolds have shown promise in other areas:
-
Imidazo[4,5-c]pyridines: Have been investigated as PARP inhibitors for cancer therapy, antimycobacterial agents, and GABAA receptor modulators.[3][15]
-
Oxazolo[4,5-c]pyridines: Have been explored as antitumor agents targeting topoisomerase IIα and as IL-33 inhibitors for immune-mediated diseases.[8][9][16]
Part 4: ADME and Toxicological Considerations
A critical aspect of drug design is optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound.
-
Absorption and Distribution: The slightly higher lipophilicity of the this compound scaffold may lead to increased membrane permeability but could also result in higher plasma protein binding.
-
Metabolism: As previously noted, the imidazole N-H is a potential site for Phase II conjugation, which could lead to more rapid clearance compared to the oxazolo analogue. The pyridine ring in both scaffolds is susceptible to oxidation by cytochrome P450 enzymes. Modifying the scaffold with blocking groups (e.g., fluorine) is a common strategy to improve metabolic stability.[10]
-
Toxicity: Aniline substructures, which can be precursors or metabolites of some heterocyclic compounds, are a potential source of toxicity. The incorporation of a pyridine nitrogen, as in these scaffolds, generally mitigates this risk by lowering the HOMO energy and increasing resistance to oxidative metabolism.[10]
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol provides a general workflow for assessing the metabolic stability of compounds using liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with an internal standard
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound (e.g., 100 µM) in phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, HLM (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point and determine the in vitro half-life (t½).
Conclusion: A Strategic Choice Based on Data
The this compound and imidazo[4,5-c]pyridine scaffolds, while structurally similar, offer distinct advantages and disadvantages for the medicinal chemist.
-
Choose Imidazo[4,5-c]pyridine when:
-
A hydrogen bond donor is critical for target engagement.
-
Slightly lower lipophilicity is desired.
-
The synthetic route from diaminopyridines is more amenable to the planned diversification.
-
-
Choose this compound when:
-
A hydrogen bond donor is detrimental to potency or selectivity.
-
Metabolic stability at the imidazole nitrogen is a concern.
-
A non-hydrogen bonding bioisostere is required to probe the structure-activity relationship.
-
Ultimately, the optimal choice is not absolute but is dictated by the specific biological target and the desired drug-like properties. This guide provides the foundational knowledge to make that choice a strategic, data-driven decision, paving the way for the development of novel and effective therapeutics.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science - ACS Publications. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link]
-
Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. Available at: [Link]
-
Synthesis of imidazo[4,5-c]pyridine. PrepChem.com. Available at: [Link]
-
SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Semantic Scholar. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. PubMed. Available at: [Link]
-
Physicochemical properties of imidazo-pyridine protic ionic liquids. RSC Publishing. Available at: [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
1H-Imidazo(4,5-c)pyridine. PubChem. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. PMC - NIH. Available at: [Link]
-
Imidazo(4,5-b)pyridine. PubChem. Available at: [Link]
-
Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis. Available at: [Link]
-
Oxazolo(4,5-b)pyridine. PubChem - NIH. Available at: [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. ResearchGate. Available at: [Link]
-
Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC - NIH. Available at: [Link]
-
Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed. Available at: [Link]
-
Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. Semantic Scholar. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH. Available at: [Link]
-
Benzoxazoles and oxazolopyridines in medicinal chemistry studies. PubMed. Available at: [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. Available at: [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. ResearchGate. Available at: [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ResearchGate. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available at: [Link]
-
Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv. Available at: [Link]
-
Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. ResearchGate. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. MDPI. Available at: [Link]
Sources
- 1. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxazolo(4,5-b)pyridine | C6H4N2O | CID 10103159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oxazolo[4,5-c]pyridine and Benzoxazole Scaffolds for Selective JAK1 Inhibition
A Technical Guide for Medicinal Chemists and Drug Discovery Professionals
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases pivotal in cytokine signaling pathways that govern immune responses and cellular proliferation.[1][2][3] Dysregulation of the JAK/STAT signaling pathway is implicated in a multitude of autoimmune diseases and cancers, making JAK inhibitors a significant therapeutic class.[1][4][5][6] Among the JAK family, selective inhibition of JAK1 is a key strategy to modulate inflammatory responses with potentially fewer side effects compared to broader spectrum JAK inhibitors.[2][7] This guide provides a comparative analysis of two heterocyclic scaffolds, oxazolo[4,5-c]pyridine and benzoxazole, in the context of designing selective JAK1 inhibitors.
The JAK/STAT Signaling Pathway: A Therapeutic Target
Cytokine binding to its receptor induces receptor dimerization, bringing receptor-associated JAKs into close proximity. This facilitates their trans-phosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression.[3][6] Inhibition of JAK1 can effectively block the signaling of numerous pro-inflammatory cytokines.[1][6]
Caption: The canonical JAK/STAT signaling pathway and the point of intervention by JAK1 inhibitors.
Scaffold Comparison: this compound vs. Benzoxazole
The choice of a core heterocyclic scaffold is a critical decision in drug design, influencing potency, selectivity, and pharmacokinetic properties. Both this compound and benzoxazole are privileged structures in medicinal chemistry, known for their roles in kinase inhibition.[8][9][10][11]
A key publication highlights that replacing an oxazolo[5,4-d]pyrimidine core with other oxazole-containing fused heterocycles, such as this compound or benzoxazole, can enhance JAK1 inhibitory activity.[8] This suggests that the arrangement of the nitrogen atom within the pyridine or benzene ring relative to the oxazole fusion significantly impacts the interaction with the JAK1 active site.
| Scaffold | Structure | Key Features & SAR Insights |
| This compound | ![]() | The pyridine nitrogen offers a hydrogen bond acceptor site, which can be crucial for anchoring the molecule within the kinase hinge region. The position of this nitrogen in the [4,5-c] isomer appears favorable for JAK1 inhibition. Structure-activity relationship (SAR) studies on related scaffolds like triazolopyridines have shown that substitutions on the pyridine ring can significantly modulate potency and selectivity.[12][13][14] |
| Benzoxazole | ![]() | This scaffold provides a more lipophilic core compared to its pyridine-containing counterpart. While lacking the inherent hydrogen bond accepting nitrogen of the pyridine ring, substitutions on the benzene ring can be tailored to interact with specific pockets in the ATP-binding site of JAK1.[9][10][11][15] Some studies have reported the development of potent and selective JAK1 inhibitors based on a benzimidazole scaffold, a close structural analog of benzoxazole.[15] |
Note: The images in the table are illustrative representations of the core scaffolds.
Experimental Evaluation of JAK1 Inhibition
To empirically compare the biological activity of compounds derived from these two scaffolds, a series of in vitro and cellular assays are essential.
In Vitro Kinase Inhibition Assay
The primary method to determine the potency of a compound against the JAK1 enzyme is through an in vitro kinase assay. This directly measures the compound's ability to inhibit the phosphorylation of a substrate by purified, recombinant JAK1 enzyme.[5][16]
Common Assay Formats:
-
LanthaScreen™ TR-FRET Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for quantifying kinase activity.[17][18][19] It involves a kinase reaction where a fluorescein-labeled substrate is phosphorylated. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. Proximity of the terbium and fluorescein due to binding results in a FRET signal, which is inversely proportional to the inhibitory activity of the test compound.[19]
-
ADP-Glo™ Luminescence Assay: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][20] The remaining ATP is first depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal. The signal intensity is directly proportional to the kinase activity.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay for JAK1 [17][18]
-
Compound Preparation: Create a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution starting from 100 µM) in an appropriate solvent like DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4x concentrated test compound.
-
Add 5 µL of a 2x solution of JAK1 enzyme and a fluorescein-labeled substrate peptide in kinase reaction buffer.
-
Initiate the reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate for 60 minutes at room temperature.[17]
-
-
Detection:
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Calculate the emission ratio (665/615).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[20]
-
Cellular Assay for JAK1 Inhibition
To assess the activity of the compounds in a more biologically relevant context, a cellular assay is performed. This typically involves measuring the inhibition of cytokine-induced STAT phosphorylation in a specific cell line.[21]
Detailed Protocol: Inhibition of IL-6-induced STAT3 Phosphorylation [22][23]
-
Cell Culture: Culture a suitable cell line (e.g., a human cell line responsive to IL-6) until they reach 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, starve the cells in a serum-free medium for 4-6 hours.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.[21]
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine, such as Interleukin-6 (IL-6), for 15-30 minutes to activate the JAK1/STAT3 pathway.[21][22]
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
Western Blotting or ELISA:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT3 (pSTAT3) and total STAT3.[21]
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.[21]
-
Alternatively, a quantitative ELISA-based method can be used to measure pSTAT3 levels.
-
-
Data Analysis: Quantify the band intensities for pSTAT3 and normalize to total STAT3. Calculate the IC₅₀ for the inhibition of STAT3 phosphorylation.[21]
Concluding Remarks
Both the this compound and benzoxazole scaffolds serve as viable starting points for the design of novel JAK1 inhibitors. The choice between them will depend on the specific design strategy and the desired properties of the final compound. The this compound scaffold offers an intrinsic hydrogen bond acceptor that can be exploited for hinge binding, while the benzoxazole core provides a more lipophilic platform where substitutions can be optimized for interactions within the ATP-binding pocket. A direct, head-to-head comparison of analogously substituted compounds from both series, using the described biochemical and cellular assays, is the most definitive way to determine which scaffold offers superior potential for achieving potent and selective JAK1 inhibition. The experimental data gathered will be crucial in guiding further structure-activity relationship studies and optimizing lead compounds.[1][7]
References
-
Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(12), 5235-5244. [Link]
-
JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55. [Link]
-
Chemi-Verse™ JAK1 Kinase Assay Kit. BPS Bioscience. [Link]
-
JAK1 (Janus Kinase 1) Assay Kit. BPS Bioscience. [Link]
-
In Vitro JAK Kinase Activity and Inhibition Assays. (2013). Springer Nature Experiments. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2023). Molecules, 28(2), 666. [Link]
-
Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization. (2023). Journal of Medicinal Chemistry, 66(19), 13400-13415. [Link]
-
Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation. (2023). Frontiers in Chemistry, 11, 1221303. [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling. (2012). Molecular Cancer Research, 10(8), 1045-1054. [Link]
-
Advances in the discovery of selective JAK inhibitors. (2013). Progress in Medicinal Chemistry, 52, 153-223. [Link]
-
Advances in the discovery of selective JAK inhibitors. (2013). Semantic Scholar. [Link]
-
Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability. (2016). Bioorganic & Medicinal Chemistry Letters, 26(14), 3361-3366. [Link]
-
STAT3 expression and phosphorylation under JAK inhibitor treatment. (2022). ResearchGate. [Link]
-
JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer. (2015). Molecular Cancer Therapeutics, 14(6), 1445-1455. [Link]
-
Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. (2023). Frontiers in Chemistry, 11, 1269395. [Link]
-
Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells. (2012). PLoS ONE, 7(5), e37205. [Link]
-
Benzoxazole: Synthetic Methodology and Biological Activities. (2025). World Journal of Pharmaceutical Research, 14(4), 1-18. [Link]
-
Biological activities of benzoxazole and its derivatives. (2023). ResearchGate. [Link]
-
Discovery of triazolo[1,5-a]pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. (2024). European Journal of Medicinal Chemistry, 277, 116744. [Link]
-
Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
-
Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. (2017). Molecules, 22(11), 1937. [Link]
-
Examples of biologically active oxazolopyridines. (2022). ResearchGate. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (2013). Journal of Medicinal Chemistry, 56(21), 8435-8447. [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. (2006). Bioorganic & Medicinal Chemistry Letters, 16(16), 4339-4344. [Link]
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Pharmaceuticals, 15(7), 849. [Link]
-
Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα. (2021). Bioorganic Chemistry, 112, 104913. [Link]
-
Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators. (2025). ResearchGate. [Link]
Sources
- 1. Discovery and Optimization of a Novel Series of Highly Selective JAK1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in the discovery of selective JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses [frontiersin.org]
- 7. Discovery of the Potent and Selective Inhaled Janus Kinase 1 Inhibitor AZD4604 and Its Preclinical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel JAK1-selective benzimidazole inhibitors with enhanced membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - CN [thermofisher.cn]
- 19. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. JAK1 Activates STAT3 Activity in Non-Small-Cell Lung Cancer cells and IL-6 Neutralizing Antibodies can Suppress JAK1-STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JAK1/STAT3 activation through a proinflammatory cytokine pathway leads to resistance to molecularly targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxazolo[5,4-d]pyrimidines and Purine Derivatives in Therapeutic Development
This guide provides an in-depth comparative analysis of two pivotal heterocyclic scaffolds in medicinal chemistry: oxazolo[5,4-d]pyrimidines and the well-established purine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into their structural nuances, mechanisms of action, and comparative efficacy, supported by experimental data and methodologies. Our objective is to furnish a clear, evidence-based perspective to inform strategic decisions in the discovery and development of novel therapeutics.
Introduction: Two Scaffolds, Shared Heritage, Divergent Paths
In the landscape of therapeutic agents, particularly in oncology, heterocyclic compounds are paramount. Among these, purine derivatives have long been cornerstone antimetabolites, crucial in treating various cancers and autoimmune diseases.[1][2][3] The purine scaffold, a fusion of pyrimidine and imidazole rings, mimics endogenous nucleobases, enabling it to disrupt cellular machinery.[4][5][6]
A structurally related class, the oxazolo[5,4-d]pyrimidines, has emerged as a highly versatile and promising scaffold.[7][8] These compounds can be considered purine analogs where the imidazole ring is replaced by an oxazole ring.[7][9] This subtle yet significant structural modification shifts their primary mechanism away from classical antimetabolite activity towards more targeted inhibition of key enzymes and signaling pathways, presenting new avenues for therapeutic intervention.[7][10] This guide will dissect the comparative efficacy of these two chemical classes, exploring how their distinct structures dictate their biological activities and therapeutic potential.
Mechanistic Foundations: From Metabolic Disruption to Targeted Inhibition
The therapeutic efficacy of a compound is intrinsically linked to its mechanism of action. While both scaffolds interfere with cellular processes, their primary strategies diverge significantly.
Purine Derivatives: The Antimetabolite Paradigm
The fundamental mechanism of action for most clinically established purine derivatives, such as 6-mercaptopurine and thioguanine, is their role as antimetabolites.[1][5]
-
Cellular Uptake and Activation: These prodrugs enter cells and are enzymatically converted into nucleotide analogs by enzymes of the purine metabolic pathway, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[5][11]
-
Disruption of Nucleic Acid Synthesis: The resulting fraudulent nucleotides have two primary cytotoxic effects:
Beyond this classical antimetabolite role, newer purine derivatives have been developed as potent inhibitors of specific enzymes, such as cyclin-dependent kinases (e.g., Roscovitine), demonstrating the scaffold's versatility.[12][13]
Oxazolo[5,4-d]pyrimidines: A Scaffold for Targeted Therapy
The oxazolo[5,4-d]pyrimidine core is a privileged structure for designing inhibitors that fit into the ATP-binding pockets of various enzymes, particularly protein kinases.[7] This class of compounds has demonstrated inhibitory activity against a wide array of targets implicated in carcinogenesis and other diseases.[7][10]
Key molecular targets include:
-
VEGFR-2: Inhibition of Vascular Endothelial Growth Factor Receptor-2 blocks angiogenesis, a critical process for tumor growth and metastasis.[9]
-
EGFR: Targeting the Epidermal Growth Factor Receptor is a validated strategy in several cancers.
-
Janus Kinases (JAKs): JAK1 and JAK2 are crucial in cytokine signaling pathways involved in inflammation and myeloproliferative disorders.[9]
-
Adenosine Kinase: This enzyme is involved in purine salvage pathways.[9]
-
BCL-2 Family Proteins: Inhibition of anti-apoptotic proteins like BCL-2 can resensitize cancer cells to programmed cell death.[14]
The mechanism often involves the formation of hydrogen bonds between the heterocyclic scaffold and key amino acid residues in the enzyme's active site, blocking the binding of ATP and preventing downstream signaling.[7]
Caption: VEGFR-2 signaling pathway inhibited by an oxazolo[5,4-d]pyrimidine derivative.
Comparative Efficacy: A Data-Driven Analysis
The choice between these scaffolds in a drug discovery program depends on the therapeutic goal. Purine derivatives excel in indications requiring broad cytotoxic effects, while oxazolo[5,4-d]pyrimidines are suited for precision targeting.
Potency and Selectivity
Direct comparison requires examining their inhibitory concentrations against specific targets. While classical purine antimetabolites do not have a single IC50 value, their cytotoxic effects are measured against cell lines. In contrast, oxazolo[5,4-d]pyrimidine derivatives are often characterized by their enzymatic inhibition.
| Compound Class | Representative Compound | Target | Potency (IC50 / CC50 / Ki) | Reference |
| Oxazolo[5,4-d]pyrimidine | Derivative 5 | VEGFR-2 Kinase | IC50: 0.33 µM | [7] |
| Oxazolo[5,4-d]pyrimidine | Derivative 5 | HUVEC Cells | IC50: 0.29 µM | [7] |
| Oxazolo[5,4-d]pyrimidine | Compound 3g | HT29 Colon Cancer Cells | CC50: 58.4 µM | [9][15] |
| Oxazolo[5,4-d]pyrimidine | 2-phenyloxazolo[5,4-d]pyrimidine-7-one | Human HGPRT | Ki: 84 µM | [16] |
| Purine Derivative | Fluorouracil (Reference) | HT29 Colon Cancer Cells | CC50: 381.2 µM | [9][15] |
| Purine Derivative | Cisplatin (Reference) | HT29 Colon Cancer Cells | CC50: 47.2 µM | [9][15] |
Table 1: Comparative potency of selected oxazolo[5,4-d]pyrimidine and reference purine-based derivatives against various targets and cell lines.
As shown in Table 1, oxazolo[5,4-d]pyrimidine derivatives can be engineered to be highly potent inhibitors of specific kinases, with IC50 values in the nanomolar to low-micromolar range.[7] When assessing cytotoxicity, their efficacy is highly dependent on the cell line's reliance on the targeted pathway. For instance, compound 3g showed superior or comparable cytotoxicity against the HT29 cell line compared to the established anticancer agents fluorouracil and cisplatin, respectively, while also demonstrating lower toxicity to healthy cells.[9][15] This highlights a key advantage of targeted agents: the potential for a wider therapeutic window.
Therapeutic Applications and Selectivity
-
Purine Derivatives: These are widely used as immunosuppressants and as chemotherapeutic agents for hematological malignancies like leukemia and lymphoma.[1] Their broad action against rapidly dividing cells makes them effective but also contributes to side effects like myelosuppression.[11]
-
Oxazolo[5,4-d]pyrimidines: Research has largely focused on their potential as anticancer agents, particularly for solid tumors, by targeting angiogenesis and specific oncogenic kinases.[7][10] Their diverse biological activities also include potential antiviral and immunosuppressive effects.[9] The ability to tune the substituents on the oxazolo[5,4-d]pyrimidine scaffold allows for the optimization of selectivity for a specific target, thereby potentially reducing off-target effects compared to traditional antimetabolites.
Experimental Workflows for Comparative Assessment
To ensure the trustworthiness of any comparative efficacy claim, rigorous and standardized experimental protocols are essential. The following sections detail self-validating workflows for assessing and comparing these compounds.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This experiment directly measures a compound's ability to inhibit its target enzyme. It is a critical first step to confirm the mechanism of action and determine potency (IC50).
Objective: To quantify the concentration of an oxazolo[5,4-d]pyrimidine derivative required to inhibit 50% of a target kinase's activity.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, co-factors (e.g., MgCl2), and a reducing agent (e.g., DTT).
-
Reconstitute recombinant human kinase (e.g., VEGFR-2) to a working concentration.
-
Prepare a specific peptide or protein substrate for the kinase.
-
Prepare ATP solution. For comparability, ATP concentration should be set at or near the Michaelis constant (Km) for the specific kinase.[17]
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) and a vehicle control (e.g., DMSO).
-
-
Kinase Reaction:
-
In a 96- or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection and Data Analysis:
-
Stop the reaction.
-
Quantify the reaction product. Common methods include:
-
Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.[17]
-
Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining after the reaction. Lower kinase activity (due to inhibition) results in more remaining ATP and a higher luminescent signal.[18]
-
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell-Based Cytotoxicity Assay
This assay assesses a compound's ability to kill or inhibit the proliferation of cancer cells, providing a measure of its overall cellular efficacy.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds against a panel of human cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., HT29, A549) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (both oxazolo[5,4-d]pyrimidine and purine derivatives) and control drugs (e.g., cisplatin).
-
Treat the cells with the compounds for a specified duration (e.g., 72 hours). Include vehicle-only and untreated controls.
-
-
Viability Assessment:
-
Add a viability reagent such as MTT or CCK-8 to each well.
-
Incubate for 1-4 hours, allowing viable cells to metabolize the reagent into a colored product.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the CC50 value.
-
In Vivo Comparative Efficacy Study (Xenograft Model)
Animal models are indispensable for evaluating a drug's performance in a complex living system, assessing efficacy, toxicity, and pharmacokinetics.[19]
Caption: Workflow for an in vivo xenograft model to compare therapeutic efficacy.
Methodology:
-
Model Establishment:
-
Human cancer cells (e.g., from a cell line or a patient-derived xenograft, PDX) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).[20]
-
Tumors are allowed to grow to a specific, measurable volume (e.g., 100-150 mm³).
-
-
Treatment Protocol:
-
Mice are randomized into cohorts (n=8-10 per group).
-
Treatment groups typically include: a vehicle control, a reference compound (e.g., a standard-of-care purine derivative), and the experimental oxazolo[5,4-d]pyrimidine derivative.
-
Compounds are administered according to a predetermined schedule (e.g., daily, via oral gavage or intraperitoneal injection).
-
-
Efficacy and Toxicity Monitoring:
-
Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume/weight in treated groups to the vehicle control group.
-
This provides a direct, in-organism comparison of the antitumor efficacy of the two compound classes.
-
Conclusion and Future Directions
The comparative analysis of oxazolo[5,4-d]pyrimidines and purine derivatives reveals a compelling narrative of evolution in drug design.
-
Purine derivatives remain highly relevant, particularly as antimetabolites and immunosuppressants. Their broad mechanism is effective but often associated with significant toxicity.[1][2] Future research in this area focuses on creating hybrid molecules and improving the safety profiles of these established agents.[2]
-
Oxazolo[5,4-d]pyrimidines represent a more modern, target-centric approach.[8] Their structural versatility allows for the fine-tuning of inhibitory activity against specific enzymes, primarily kinases, which are central to many pathological signaling pathways.[7][9] This targeted approach holds the promise of greater selectivity and a potentially improved therapeutic index. The data suggests that these compounds can achieve potency comparable or superior to standard chemotherapies in specific cellular contexts.[9]
For drug development professionals, the choice is not about which scaffold is "better," but which is strategically aligned with the therapeutic objective. For diseases requiring broad cytoreduction, purine analogs are proven tools. For indications driven by a specific, druggable enzymatic target, the oxazolo[5,4-d]pyrimidine scaffold offers a powerful platform for designing the next generation of precision medicines.
References
- Chrzanowska, M., Sobiak, J., Kuehn, M., Dorawa, E., & Hermann, T. (2009). Partition coefficients of some purine derivatives and its application to pharmacokinetics. Pharmazie, 64(12), 804-6.
- Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. (2024). PubMed.
- Sochacka-Ćwikła, A., & Mączyński, M. (2025).
- Sochacka-Ćwikła, A., Mączyński, M., Czyżnikowska, Ż., & Regiec, A. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC - NIH.
- Purine Analogues. (2014). LiverTox - NCBI Bookshelf - NIH.
- In Vivo Models. (2025). Biocompare.
- De Clercq, E. (1994).
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Parker, W. B. (2009).
- Comparisons of in vivo cancer models and their applications.
- Fumarola, C., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI.
- Special Issue: Purine and Its Deriv
- De Clercq, E. (1994).
- Special Issue: Purine and Its Deriv
- Sochacka-Ćwikła, A., & Mączyński, M. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. PubMed.
- Sochacka-Ćwikła, A., & Mączyński, M. (2025).
- Schax, E., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. (2025). PubMed.
- Recent Development of Purine Derivatives and Their Biological Applications (2019-2024).
- Synthesis and Medicinal Uses of Purine. Pharmaguideline.
- Kinase assays. (2020). BMG LABTECH.
- Oxazolo[5,4-d]pyrimidines reported as anticancer agents with identified...
- Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PubMed.
- Thiopurine Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. (2025).
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)
Sources
- 1. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 4. Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxazolo[5,4- d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. biocompare.com [biocompare.com]
- 20. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Biological Activities of Oxazolo[4,5-d]pyrimidine and Oxazolo[5,4-d]pyrimidine
A Senior Application Scientist's Guide to the Structure-Activity Landscapes of Two Promising Heterocyclic Scaffolds
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for potent and selective therapeutics is perpetual. Among the myriad of heterocyclic systems, the oxazolopyrimidines, structural analogs of purines, have emerged as a particularly fruitful area of investigation. Their inherent ability to interact with a wide range of biological targets has led to the discovery of compounds with significant anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive comparison of the biological activities of two key positional isomers: oxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine. While structurally similar, the seemingly subtle difference in the fusion of the oxazole and pyrimidine rings gives rise to distinct pharmacological profiles, a testament to the profound impact of molecular geometry on biological function. This analysis is designed for researchers, scientists, and drug development professionals, offering a blend of technical data, experimental insights, and mechanistic understanding to inform future drug discovery efforts.
The Isomeric Dichotomy: A Structural Overview
The core structures of oxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine are both bicyclic aromatic systems composed of a fused oxazole and pyrimidine ring. The key distinction lies in the points of fusion. In the [4,5-d] isomer, the oxazole ring is fused at the 'd' face of the pyrimidine ring, adjacent to a nitrogen atom. Conversely, in the [5,4-d] isomer, the fusion occurs at the 'd' face but adjacent to a carbon atom of the pyrimidine ring. This seemingly minor alteration in atomic arrangement has profound implications for the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn dictates its interaction with biological macromolecules.
It is noteworthy that the oxazolo[5,4-d]pyrimidine scaffold has been the subject of significantly more extensive research compared to its [4,5-d] counterpart.[1] This disparity is largely attributed to more established and versatile synthetic routes for the [5,4-d] isomer, leading to a broader exploration of its biological potential.[1] However, emerging studies on oxazolo[4,5-d]pyrimidines are beginning to unveil their unique and potent activities, suggesting that this less-explored isomer holds considerable promise.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of a scaffold's potential lies in its biological activity. The following sections and tables summarize the key pharmacological properties of both isomers, with a focus on anticancer and antimicrobial activities, supported by experimental data from the literature.
Anticancer Activity: A Tale of Differential Targeting
Both oxazolopyrimidine isomers have demonstrated significant potential as anticancer agents, albeit through interactions with different cellular targets.
Oxazolo[5,4-d]pyrimidines: This isomer has been extensively investigated for its ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notably, derivatives of this scaffold have shown potent inhibitory activity against:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2]
-
Adenosine Kinase (ADK): An enzyme that regulates intracellular and extracellular adenosine levels, which in turn can influence tumor growth and immune responses.[3]
-
Aurora A Kinase (AURKA): A serine/threonine kinase that plays a critical role in mitotic progression; its overexpression is common in many cancers.[4]
The following table summarizes the anticancer activity of selected oxazolo[5,4-d]pyrimidine derivatives:
| Compound/Derivative | Target | Cell Line(s) | IC50/Activity | Reference |
| 2,5,7-trisubstituted derivatives | VEGFR-2 | HUVEC | 0.29 µM | [MDPI] |
| 7-amino-oxazolo[5,4-d]pyrimidines | Various | HT-29 (colon) | 30% growth inhibition at 12.5 µM | [3] |
| Isoxazole-substituted derivatives | VEGFR-2 | HT-29 (colon) | CC50 = 58.4 µM | [2] |
Oxazolo[4,5-d]pyrimidines: While less explored, this isomer has also demonstrated promising anticancer activity. Research suggests that its derivatives may act through different mechanisms compared to their [5,4-d] counterparts. For instance, some derivatives have shown potent cytotoxic effects against various cancer cell lines, and one compound was found to effectively suppress adenosine kinase (ADK) in breast cancer cells.[5]
The following table summarizes the anticancer activity of selected oxazolo[4,5-d]pyrimidine derivatives:
| Compound/Derivative | Target/Activity | Cell Line(s) | IC50/Activity | Reference |
| Substituted 1,3-oxazolo[4,5-d]pyrimidines | Cytotoxicity | NCI Breast Cancer Subpanel | Micromolar concentrations | [5] |
| Compound 1 | ADK Suppression | MDA-MB 231 (breast) | Effective suppression | [5] |
| 7-(1,4-diazepan)-substituted derivatives | Growth Inhibition | Various NCI-60 | GI50 in the range of 0.9-1.9 µM | [ResearchGate] |
Antimicrobial and Other Biological Activities
Beyond their anticancer potential, oxazolopyrimidines have shown a range of other biological activities.
Oxazolo[5,4-d]pyrimidines: Derivatives of this scaffold have been reported to possess:
-
Antiviral activity: Particularly against human herpes virus type-1 (HHV-1).[3]
-
Immunosuppressive activity: By inhibiting the proliferation of lymphocytes.[6]
Oxazolo[4,5-d]pyrimidines: Studies on this isomer have revealed:
-
Antiviral activity: Although some synthesized derivatives showed limited antiviral effects against a panel of DNA viruses, they were also associated with cytotoxicity.[7]
-
Immunomodulatory effects: Certain derivatives have been shown to inhibit the humoral immune response.[8]
Mechanistic Insights: A Glimpse into Key Signaling Pathways
To understand the differential biological activities of these isomers, it is crucial to examine their interactions with key cellular signaling pathways. The ability of oxazolo[5,4-d]pyrimidines to inhibit VEGFR-2, ADK, and AURKA provides a clear rationale for their anticancer effects.
VEGFR-2 Signaling Pathway Inhibition
Adenosine Kinase and Cellular Metabolism
Aurora A Kinase and Cell Cycle Regulation
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds are the cornerstones of drug discovery. The following sections provide an overview of the general synthetic strategies and key biological assays used to characterize oxazolopyrimidine derivatives.
Synthesis of Oxazolopyrimidine Scaffolds
The construction of the oxazolopyrimidine core can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
General Synthesis of Oxazolo[5,4-d]pyrimidines:
A common and versatile method involves the cyclization of a functionalized oxazole precursor.[3][9]
-
Step 1: Synthesis of the Oxazole Intermediate: A typical starting point is the synthesis of a 5-aminooxazole-4-carbonitrile derivative. This can be achieved through a multi-step process, often starting from commercially available materials.[9]
-
Step 2: Formation of an Imidate: The 5-amino group of the oxazole is reacted with an orthoformate, such as triethyl orthoformate, to form an intermediate imidate.[9]
-
Step 3: Cyclization to the Pyrimidine Ring: The imidate is then treated with an amine (e.g., ammonia or a primary amine) to facilitate ring closure and formation of the pyrimidine ring, yielding the desired oxazolo[5,4-d]pyrimidine scaffold.[9]
General Synthesis of Oxazolo[4,5-d]pyrimidines:
The synthesis of this isomer often starts from a substituted pyrimidine. A representative method involves the reaction of 2,4-disubstituted azlactones with thiocarbamides or carbamides.[10]
-
Step 1: Preparation of Azlactones: Substituted azlactones are synthesized, often from the corresponding N-acylglycine derivatives.
-
Step 2: Condensation and Cyclization: The azlactone is then condensed with a suitable thiocarbamide or carbamide to construct the fused oxazolo[4,5-d]pyrimidine ring system.[10] Another approach involves the reaction of 7-chloro-oxazolo[4,5-d]pyrimidines with various nucleophiles like piperazine or 1,4-diazepane.[7]
Key Biological Assays
In Vitro Kinase Inhibition Assays (e.g., VEGFR-2, AURKA):
These assays are crucial for determining the potency of a compound against a specific kinase. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The kinase, substrate, and test compound are incubated with ATP. After the reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the produced ADP back to ATP, which is detected via a luciferase-based reaction. The light output is proportional to the kinase activity.
-
General Protocol:
-
Prepare serial dilutions of the test compound.
-
In a multi-well plate, add the kinase, a suitable substrate peptide, and the test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature for a specific duration.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™.
-
Calculate the percentage of inhibition and determine the IC50 value.[11]
-
Cell-Based Proliferation Assays (e.g., MTT, SRB):
These assays assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Principle: The MTT assay, for example, measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.
-
General Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Add the MTT reagent and incubate to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength.
-
Calculate the percentage of cell viability and determine the IC50 or GI50 value.
-
Conclusion and Future Directions
The comparative analysis of oxazolo[4,5-d]pyrimidine and oxazolo[5,4-d]pyrimidine isomers reveals a fascinating interplay between chemical structure and biological activity. The well-trodden path of oxazolo[5,4-d]pyrimidine research has yielded a wealth of potent kinase inhibitors with significant anticancer potential. The structural versatility and established synthetic routes make this scaffold an attractive starting point for further optimization and development.
In contrast, the oxazolo[4,5-d]pyrimidine isomer represents a more nascent but equally exciting frontier. The limited but promising data on its anticancer and immunomodulatory activities suggest that this scaffold may interact with different biological targets or exhibit novel mechanisms of action. The development of more efficient and diverse synthetic methodologies for this isomer is a critical next step to unlock its full therapeutic potential.
For drug development professionals, this guide underscores the importance of exploring isomeric scaffolds. A minor structural alteration can lead to a significant shift in the biological activity profile, opening up new avenues for therapeutic intervention. Future research should focus on:
-
Direct, head-to-head comparative studies of isomeric pairs to elucidate subtle structure-activity relationships.
-
Elucidation of the mechanisms of action for the less-studied oxazolo[4,5-d]pyrimidine derivatives.
-
Expansion of the chemical space around both scaffolds through the synthesis of diverse libraries of compounds.
-
Evaluation of these compounds against a broader range of biological targets , including other kinases, enzymes, and receptors implicated in various diseases.
By systematically exploring the chemical and biological landscapes of these and other isomeric heterocyclic systems, the scientific community can continue to enrich the pipeline of novel drug candidates and ultimately, bring new and effective therapies to patients in need.
References
Sources
- 1. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. ADK Assay Kit - Creative BioMart [creativebiomart.net]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
A Senior Application Scientist's Guide to the Structural Validation of Oxazolo[5,4-d]pyrimidine Derivatives: A Comparative Analysis of X-ray Crystallography, NMR, and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the oxazolo[5,4-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including potential as anticancer and antiviral agents.[1][2] The therapeutic potential of these compounds is intrinsically linked to their precise three-dimensional architecture, which dictates their interaction with biological targets.[3] Therefore, unambiguous structural validation is not merely a formality but a cornerstone of successful drug development.
This guide, curated from a Senior Application Scientist's perspective, provides an in-depth comparison of the primary analytical techniques for the structural elucidation of oxazolo[5,4-d]pyrimidine derivatives: single-crystal X-ray diffraction (SCXRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to make informed decisions in your research endeavors.
The Gold Standard: Unambiguous Structure Determination with Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of a molecule.[4] It provides a high-resolution, three-dimensional map of electron density within a crystal, revealing not only the connectivity of atoms but also their spatial arrangement, bond lengths, and bond angles with exceptional precision.[5] For chiral oxazolo[5,4-d]pyrimidine derivatives, SCXRD is unparalleled in its ability to unequivocally assign stereochemistry, a critical factor in understanding pharmacological activity.
The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding both skill and a systematic approach. The underlying principle involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The ordered arrangement of molecules in the crystal lattice causes the X-rays to diffract in a predictable manner, producing a unique pattern of reflections. By measuring the angles and intensities of these reflections, a 3D electron density map can be constructed, from which the molecular structure is solved and refined.[5]
Experimental Protocol: X-ray Crystal Structure Analysis of an Oxazolo[5,4-d]pyrimidine Derivative
This protocol outlines the key steps for obtaining a publication-quality crystal structure.
1. Crystallization: The Art and Science of Single Crystal Growth
The critical, and often most challenging, step is growing a single crystal of suitable size and quality. For oxazolo[5,4-d]pyrimidine derivatives, which are often planar aromatic systems, various crystallization techniques can be employed. The choice of solvent and crystallization method is paramount and often requires empirical screening.
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture) is allowed to evaporate slowly at a constant temperature. This is often the first method to try due to its simplicity.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) and sealed in a chamber containing a reservoir of a less soluble solvent (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
Mounting: The crystal is carefully mounted on a cryoloop or a glass fiber. For data collection at low temperatures (typically 100 K), which minimizes thermal vibrations and radiation damage, the crystal is flash-cooled in a stream of liquid nitrogen.
-
X-ray Source: Modern diffractometers use either a sealed tube X-ray generator or a more brilliant microfocus source. For particularly small or weakly diffracting crystals, a synchrotron X-ray source may be necessary.[1]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector (e.g., a CCD or CMOS detector).[5] The data collection strategy aims to measure a complete and redundant set of reflections.
3. Structure Solution and Refinement: From Diffraction to a 3D Model
Specialized software is used to process the diffraction data and determine the crystal structure.
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, leading to an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data using least-squares methods. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. Commonly used software for this process includes SHELX and OLEX2.[6]
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystal Structure Analysis.
Complementary Techniques: NMR and Mass Spectrometry
While X-ray crystallography provides an unparalleled static picture of a molecule, NMR spectroscopy and mass spectrometry offer dynamic and compositional information, respectively. These techniques are often used in concert with SCXRD for a comprehensive validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which can be more representative of their state in biological systems. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
For oxazolo[5,4-d]pyrimidine derivatives, ¹H and ¹³C NMR spectra reveal key structural features:
-
Chemical Shifts (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. Protons and carbons in the oxazole and pyrimidine rings will have characteristic chemical shifts.
-
Coupling Constants (J): The splitting of NMR signals provides information about the connectivity of atoms, specifically the number of neighboring protons.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the overall molecular framework.
Key Causality in NMR: The magnetic field experienced by a nucleus is influenced by the surrounding electrons, which in turn are affected by the local chemical structure. This is the basis of the chemical shift and provides a sensitive probe of the molecular architecture.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its elemental composition and structure through fragmentation analysis.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion.[9]
-
Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the presence of the oxazolo[5,4-d]pyrimidine core and its substituents.[8]
Self-Validation in MS: The experimentally determined isotopic distribution pattern of the molecular ion should closely match the theoretical pattern calculated from the proposed elemental composition, providing a high degree of confidence in the assigned formula.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the specific question being asked and the nature of the sample.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | 3D molecular structure, stereochemistry, bond lengths/angles | Connectivity, chemical environment in solution, dynamic information | Molecular weight, elemental composition, fragmentation pattern |
| Sample Requirements | Single crystal of sufficient size and quality | Soluble, pure sample | Small amount of sample, can be in a mixture for LC-MS |
| Strengths | Unambiguous, high-resolution structure determination; "gold standard" | Provides information in a biologically relevant solution state; can study dynamics | High sensitivity; provides rapid confirmation of molecular weight and formula |
| Limitations | Crystal growth can be a major bottleneck; provides a static picture | Structure is an average of solution conformations; less precise than SCXRD | Does not provide 3D structural information directly; isomers can be difficult to distinguish |
Logical Relationship between Validation Methods
Sources
- 1. X-ray Data Collection Course [mol-xray.princeton.edu]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Resources | Single-Crystal X-ray Diffraction [uva.theopenscholar.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Silico ADME Prediction for Assessing the Druglikeness of Oxazolo[5,4-d]pyrimidines
In the relentless pursuit of novel therapeutics, the early identification of drug candidates with favorable pharmacokinetic profiles is paramount. Unforeseen issues related to Absorption, Distribution, Metabolism, and Excretion (ADME) are a leading cause of costly late-stage drug development failures.[1][2] This guide provides a comprehensive framework for leveraging in silico ADME prediction tools to assess the druglikeness of oxazolo[5,4-d]pyrimidines, a class of heterocyclic compounds with demonstrated biological potential.[3][4][5][6] By embracing computational approaches, researchers can prioritize synthesis efforts, reduce reliance on animal testing, and ultimately accelerate the journey from hit to lead.[2][7][8][9][10]
The Imperative of Early ADME Assessment
The "fail early, fail cheap" paradigm is a cornerstone of modern drug discovery.[7] In silico ADME modeling has emerged as an indispensable tool in this strategy, offering a rapid and cost-effective means to flag problematic compounds before significant resources are invested.[2][7] These computational models utilize a compound's chemical structure to predict its ADME properties, providing crucial insights into its potential behavior in the human body.[1][11] The accuracy of these predictions is continually improving with the advent of machine learning and artificial intelligence, making them increasingly reliable for decision-making in the early phases of drug discovery.[7][9][11]
Oxazolo[5,4-d]pyrimidines: A Privileged Scaffold
The oxazolo[5,4-d]pyrimidine core is structurally analogous to purine bases, making it a compelling scaffold for targeting a variety of biological pathways.[3] Derivatives of this heterocyclic system have shown promise as anticancer, antiviral, and immunosuppressive agents.[3][4][5][6] Given their therapeutic potential, a thorough evaluation of their druglikeness is a critical step in advancing these compounds toward clinical consideration.
A Comparative Workflow for In Silico ADME Profiling
This section outlines a step-by-step workflow for the in silico ADME assessment of oxazolo[5,4-d]pyrimidine derivatives, comparing the utility of several freely accessible and widely used prediction tools. The choice to use multiple tools is critical, as it allows for a consensus-based approach to prediction, enhancing the reliability of the overall assessment.[12]
Step 1: Foundational Druglikeness and Physicochemical Properties
The initial screen for any potential drug candidate involves evaluating its fundamental physicochemical properties and adherence to established druglikeness rules.
Experimental Protocol:
-
Input Preparation: Obtain the Simplified Molecular Input Line Entry System (SMILES) notation for the oxazolo[5,4-d]pyrimidine derivatives of interest.
-
Tool Selection: Utilize web-based platforms such as SwissADME and pkCSM .[13][14][15][16][17][18][19][20][21]
-
Parameter Analysis:
-
Lipinski's Rule of Five: This rule of thumb is a foundational filter for predicting oral bioavailability.[22][23][24][25][26] It stipulates that a compound is more likely to be orally active if it violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (octanol-water partition coefficient) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Other Druglikeness Rules: Assess compliance with other established rules like Ghose, Veber, Egan, and Muegge, which provide additional filters for druglikeness.
-
Topological Polar Surface Area (TPSA): A key descriptor for predicting drug transport properties. Compounds with a TPSA > 140 Ų often exhibit poor oral bioavailability.[27]
-
Data Presentation:
| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Lipinski Violations |
| Oxazolo[5,4-d]pyrimidine-1 | Value | Value | Value | Value | Value | Value |
| Oxazolo[5,4-d]pyrimidine-2 | Value | Value | Value | Value | Value | Value |
| Reference Drug (e.g., Imatinib) | 393.5 | 3.6 | 2 | 8 | 108.4 | 0 |
Table 1: Comparative analysis of physicochemical properties and Lipinski's Rule of Five for representative oxazolo[5,4-d]pyrimidines and a reference drug.
Causality Behind Experimental Choices: By starting with these foundational rules, we can quickly filter out compounds with physicochemical properties that are highly correlated with poor pharmacokinetic outcomes. This initial step is crucial for efficient resource allocation.
Step 2: Absorption
Predicting a compound's ability to be absorbed from the gastrointestinal tract is a critical determinant of its potential as an orally administered drug.
Experimental Protocol:
-
Tool Selection: Employ both SwissADME and pkCSM for a comparative analysis.
-
Parameter Analysis:
-
Human Intestinal Absorption (HIA): Both platforms provide a predictive value for the percentage of a compound absorbed through the human intestine.
-
Caco-2 Permeability: This is an in vitro model for predicting human intestinal permeability.[28][29] pkCSM provides a predicted permeability value (logPapp in 10⁻⁶ cm/s).
-
BOILED-Egg Model (SwissADME): This intuitive graphical method predicts passive gastrointestinal absorption and brain penetration based on the compound's lipophilicity (WLOGP) and polarity (TPSA).[30][31][32][33] Compounds falling within the white region of the "egg" are predicted to have high gastrointestinal absorption.[30][34]
-
Visualization:
Caption: A simplified representation of the BOILED-Egg model.
Data Presentation:
| Compound ID | Predicted HIA (%) (SwissADME) | Predicted HIA (%) (pkCSM) | Caco-2 Permeability (logPapp) (pkCSM) | BOILED-Egg Prediction |
| Oxazolo[5,4-d]pyrimidine-1 | Value | Value | Value | High/Low GI Absorption |
| Oxazolo[5,4-d]pyrimidine-2 | Value | Value | Value | High/Low GI Absorption |
| Reference Drug | Value | Value | Value | High GI Absorption |
Table 2: Comparative absorption predictions for oxazolo[5,4-d]pyrimidines.
Step 3: Distribution
Understanding how a compound distributes throughout the body is essential for predicting its efficacy and potential for off-target effects.
Experimental Protocol:
-
Tool Selection: Utilize pkCSM for its comprehensive distribution predictions.
-
Parameter Analysis:
-
Blood-Brain Barrier (BBB) Permeability: pkCSM predicts whether a compound can cross the BBB, which is crucial for CNS-targeting drugs and for avoiding CNS side effects for peripherally acting drugs. A logBB > 0.3 indicates a high probability of crossing the BBB.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins affects its free concentration and, therefore, its therapeutic activity.[11]
-
BOILED-Egg Model (SwissADME): As mentioned, this model also predicts BBB penetration. Compounds in the "yolk" are predicted to be brain penetrant.[30][32]
-
Data Presentation:
| Compound ID | BBB Permeability (logBB) (pkCSM) | Plasma Protein Binding (%) (pkCSM) | BOILED-Egg Prediction |
| Oxazolo[5,4-d]pyrimidine-1 | Value | Value | Brain Penetrant/Non-penetrant |
| Oxazolo[5,4-d]pyrimidine-2 | Value | Value | Brain Penetrant/Non-penetrant |
| Reference Drug | Value | Value | Brain Penetrant/Non-penetrant |
Table 3: Comparative distribution predictions for oxazolo[5,4-d]pyrimidines.
Step 4: Metabolism
The metabolic stability of a compound influences its half-life and potential for drug-drug interactions.
Experimental Protocol:
-
Tool Selection: Employ SwissADME and pkCSM .
-
Parameter Analysis:
-
Cytochrome P450 (CYP) Inhibition: Both platforms predict whether a compound is likely to inhibit major CYP enzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). Inhibition of these enzymes can lead to adverse drug-drug interactions.
-
CYP Substrate Prediction: SwissADME also predicts whether a compound is a substrate for certain CYP isoforms.
-
Data Presentation:
| Compound ID | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Oxazolo[5,4-d]pyrimidine-1 | Yes/No | Yes/No | Yes/No | Yes/No | Yes/No |
| Oxazolo[5,4-d]pyrimidine-2 | Yes/No | Yes/No | Yes/No | Yes/No | Yes/No |
| Reference Drug | Yes/No | Yes/No | Yes/No | Yes/No | Yes/No |
Table 4: Predicted cytochrome P450 inhibition profiles.
Step 5: Excretion
Predicting the route and rate of excretion is important for determining dosing regimens.
Experimental Protocol:
-
Tool Selection: Utilize pkCSM .
-
Parameter Analysis:
-
Total Clearance: pkCSM provides a predicted value for the total clearance of a compound from the body.
-
Renal OCT2 Substrate: This predicts whether the compound is a substrate for the Organic Cation Transporter 2, which is involved in renal excretion.
-
Data Presentation:
| Compound ID | Total Clearance (log(ml/min/kg)) (pkCSM) | Renal OCT2 Substrate (pkCSM) |
| Oxazolo[5,4-d]pyrimidine-1 | Value | Yes/No |
| Oxazolo[5,4-d]pyrimidine-2 | Value | Yes/No |
| Reference Drug | Value | Yes/No |
Table 5: Predicted excretion parameters.
Step 6: Toxicity
Early identification of potential toxicity is crucial to avoid late-stage failures.[8][9]
Experimental Protocol:
-
Tool Selection: Use pkCSM and consider specialized toxicity prediction tools like ProTox-II or MolToxPred for a more in-depth analysis.[8][9]
-
Parameter Analysis:
-
AMES Toxicity: Predicts the mutagenic potential of a compound.
-
hERG I Inhibition: Inhibition of the hERG potassium channel can lead to cardiotoxicity.
-
Hepatotoxicity: Predicts the potential for drug-induced liver injury.
-
Skin Sensitization: Predicts the likelihood of causing an allergic skin reaction.
-
Data Presentation:
| Compound ID | AMES Toxicity | hERG I Inhibition | Hepatotoxicity | Skin Sensitization |
| Oxazolo[5,4-d]pyrimidine-1 | Yes/No | Yes/No | Yes/No | Yes/No |
| Oxazolo[5,4-d]pyrimidine-2 | Yes/No | Yes/No | Yes/No | Yes/No |
| Reference Drug | Yes/No | Yes/No | Yes/No | Yes/No |
Table 6: Comparative toxicity predictions.
Synthesizing the Data: A Holistic Assessment of Druglikeness
The true power of this in silico workflow lies in the integration of all predicted ADMET parameters to form a holistic view of a compound's druglikeness.
Visualization:
Caption: Workflow for integrated druglikeness assessment.
By comparing the ADMET profiles of novel oxazolo[5,4-d]pyrimidine derivatives to those of established drugs, researchers can make more informed decisions about which compounds to advance for further experimental validation. It is crucial to remember that in silico predictions are not a replacement for in vitro and in vivo testing but rather a powerful tool for prioritizing and guiding these more resource-intensive studies.[35]
Conclusion
The application of in silico ADME prediction tools provides an invaluable framework for the early assessment of druglikeness in novel chemical series like the oxazolo[5,4-d]pyrimidines. By systematically evaluating absorption, distribution, metabolism, excretion, and toxicity, researchers can identify promising candidates and flag potential liabilities long before they become costly roadblocks in the drug discovery pipeline. This data-driven approach, which emphasizes a comparative analysis across multiple prediction platforms, enhances the confidence in candidate selection and ultimately contributes to a more efficient and successful drug development process.
References
-
Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. [Link]
-
Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online. [Link]
-
Saeed, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
-
Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. bioaccessla.com. [Link]
-
Wisdomlib. (2025). Lipinski rule of five: Significance and symbolism. Wisdomlib. [Link]
-
Butina, D., Segall, M. D., & Frankcombe, K. (2002). Predicting ADME properties in silico: methods and models. PubMed. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. [Link]
-
PubMed Central. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central. [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]
-
MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]
-
National Institutes of Health. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. NIH. [Link]
-
PubMed Central. (2024). MolToxPred: small molecule toxicity prediction using machine learning approach. PMC. [Link]
-
RSC Publishing. (n.d.). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. [Link]
-
Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Springer. [Link]
-
Semantic Scholar. (n.d.). Validating ADME QSAR Models Using Marketed Drugs. Semantic Scholar. [Link]
-
Frontiers. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. [Link]
-
ResearchGate. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. ResearchGate. [Link]
-
ResearchGate. (n.d.). The BOILED-Egg 17 allows for intuitive evaluation of passive... ResearchGate. [Link]
-
Frontiers. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers. [Link]
-
PubMed. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. PubMed. [Link]
-
Biosig Lab. (n.d.). pkCSM. Biosig Lab. [Link]
-
PubMed Central. (n.d.). Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][3][12][22]triazole and Imidazo[2,1-b][3][22][23]thiadiazole Derivatives. PubMed Central. [Link]
-
PubMed Central. (n.d.). In silico toxicology: computational methods for the prediction of chemical toxicity. PMC. [Link]
-
PubMed Central. (2016). A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. PMC. [Link]
-
ACS Publications. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
-
Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]
-
Apollo. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo. [Link]
-
YouTube. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes. YouTube. [Link]
-
ResearchGate. (n.d.). BOILED-Egg Model for Gastrointestinal absorption and Brain penetration:... ResearchGate. [Link]
-
Bentham Science. (n.d.). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Bentham Science. [Link]
-
OUCI. (n.d.). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. OUCI. [Link]
-
YouTube. (2025). SwissADME Analysis Tutorial | Predict Drug-Likeness & Pharmacokinetics. YouTube. [Link]
-
National Institutes of Health. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. PMC. [Link]
-
PubMed Central. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. [Link]
-
YouTube. (n.d.). SwissADME. YouTube. [Link]
-
SwissADME. (n.d.). Help. SwissADME. [Link]
-
ResearchGate. (n.d.). Different in silico Models to Predict Solubility. ResearchGate. [Link]
-
Scite.ai. (n.d.). A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. Scite.ai. [Link]
-
Pars Silico. (n.d.). ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide. Pars Silico. [Link]
-
YouTube. (2023). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube. [Link]
-
ResearchGate. (2025). Calculation of molecular lipophilicity and drug likeness for few heterocycles. ResearchGate. [Link]
-
YouTube. (2022). swiss ADME tutorial. YouTube. [Link]
-
NCBI Bookshelf. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]
-
ResearchGate. (2025). The Evolving Landscape of Heterocycles in Drugs and Drug Candidates. ResearchGate. [Link]
-
ResearchGate. (2017). VIRTUAL SCREENING, DRUG LIKENESS, BIOAVAILABILITY AND DOCKING STUDIES OF SMALL MOLECULES OF HETEROCYCLIC SULFONAMIDE. ResearchGate. [Link]
Sources
- 1. Predicting ADME properties in silico: methods and models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. drugpatentwatch.com [drugpatentwatch.com]
- 8. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 11. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pkCSM [biosig.lab.uq.edu.au]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. [repository.cam.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 25. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 26. Lipinski rule of five: Significance and symbolism [wisdomlib.org]
- 27. researchgate.net [researchgate.net]
- 28. benthamscience.com [benthamscience.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. scite.ai [scite.ai]
- 34. SwissADME [swissadme.ch]
- 35. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Oxazolo[4,5-c]pyridine-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of kinase inhibitor discovery, achieving potent on-target activity while minimizing off-target effects is the cornerstone of developing safe and effective therapeutics. The oxazolo[4,5-c]pyridine scaffold has emerged as a promising heterocyclic core in the design of novel kinase inhibitors. This guide provides an in-depth comparison of the cross-reactivity and selectivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies for their evaluation. As Senior Application Scientists, we aim to furnish you with the critical insights necessary to navigate the complexities of kinase selectivity and to underscore the potential of the this compound core in achieving desired selectivity profiles.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, comprising a vast family of over 500 enzymes in the human genome, are pivotal regulators of cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. A lack of selectivity can lead to a host of undesirable outcomes, including off-target toxicities and a convoluted pharmacological profile, which can obscure the true mechanism of action and hinder clinical translation. Therefore, rigorous cross-reactivity and selectivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.
The this compound Scaffold: A Platform for Enhanced Selectivity
The this compound scaffold is a bicyclic heteroaromatic system that has garnered interest for its potential to serve as a privileged structure in kinase inhibitor design. Its unique electronic and steric properties can be exploited to achieve specific interactions within the kinase active site, thereby conferring selectivity.
One notable example highlighting the potential of this scaffold comes from studies on Janus kinase (JAK) inhibitors. Research has indicated that replacing an oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as this compound, can enhance JAK1 inhibitory activity.[1] This suggests that the specific arrangement of nitrogen and oxygen atoms in the this compound core can be leveraged to achieve greater selectivity for specific kinase isoforms.
Comparative Selectivity Profile of Heterocyclic Scaffolds
To illustrate the importance of the core scaffold in determining selectivity, the following table provides a comparative overview of the inhibitory activities of various heterocyclic cores against a selection of kinases. While a comprehensive kinome-wide scan for a single this compound-based inhibitor is not publicly available, the data from related scaffolds provide a valuable context for understanding their potential selectivity.
| Scaffold | Primary Target(s) | Key Off-Target(s) or Selectivity Notes | Reference(s) |
| Oxazolo[5,4-d]pyrimidine | VEGFR2, EGFR | Selectively inhibits VEGFR2, VEGFR1, and EGFR over other kinases like FGFR, PDGFR, Flt-3, JAK2, and KIT. | [1] |
| Thiazolo[5,4-b]pyridine | c-KIT | Demonstrates reasonable kinase selectivity in panel profiling. | [2] |
| Thiazolo[5,4-b]pyridine | PI3Kα, PI3Kγ, PI3Kδ | Approximately 10-fold reduced inhibitory activity on PI3Kβ. | [3] |
| This compound | JAK1 (putative) | Replacement of oxazolo[5,4-d]pyrimidine with this scaffold enhanced JAK1 inhibitory activity and selectivity over JAK2. | [1] |
This comparative data underscores that subtle changes in the heterocyclic core can significantly impact the selectivity profile of an inhibitor. The suggested advantage of the this compound scaffold for JAK1 selectivity warrants further investigation and highlights its potential for the development of targeted therapies.
Methodologies for Comprehensive Selectivity Profiling
A thorough assessment of an inhibitor's selectivity is crucial. This is typically achieved through a combination of biochemical and cell-based assays.
Biochemical Kinase Profiling
Biochemical assays are the most direct method for assessing the interaction of an inhibitor with a purified kinase. Large panels of recombinant kinases are used to determine the IC50 values of a compound against a broad spectrum of the kinome.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
-
Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution) in an appropriate solvent, typically DMSO.
-
Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, a suitable substrate (peptide or protein), and the kinase reaction buffer.
-
Inhibitor Addition: Add the diluted test compound to the reaction wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash the membrane to remove unincorporated [γ-³³P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Chemoproteomics-Based Selectivity Profiling
Chemoproteomics offers a powerful approach to assess inhibitor selectivity in a more physiologically relevant context, such as cell lysates or even live cells. This method typically involves affinity chromatography using the inhibitor of interest as a bait to capture its protein targets.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Affinity Matrix Preparation: Covalently immobilize the this compound-based inhibitor or a suitable analog onto a solid support (e.g., sepharose beads).
-
Cell Lysate Preparation: Prepare a native protein extract from the cell line or tissue of interest.
-
Affinity Enrichment: Incubate the cell lysate with the inhibitor-coupled beads to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the affinity matrix. For competitive elution, a high concentration of the free inhibitor is used.
-
Protein Digestion: Digest the eluted proteins into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured proteins.
-
Data Analysis: Identify the proteins that are specifically enriched by the inhibitor compared to control experiments (e.g., using beads without the immobilized inhibitor).
Caption: General workflow for chemoproteomics-based selectivity profiling.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of selective kinase inhibitors. The available data, particularly the suggested enhancement of JAK1 selectivity, highlights the potential of this heterocyclic system to address the persistent challenge of kinase inhibitor cross-reactivity. A comprehensive understanding of the structure-activity relationships and the application of rigorous profiling methodologies, as outlined in this guide, are essential for unlocking the full therapeutic potential of this compound class. Future efforts should focus on generating comprehensive kinome-wide selectivity data for lead compounds to validate their on-target activity and to proactively identify and mitigate potential off-target liabilities.
References
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. Available at: [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. NIH. Available at: [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. PubMed. Available at: [Link]
-
Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. PubMed. Available at: [Link]
-
SAR study of oxazolo[5,4-d]pyrmidines as inhibitors of the EGFR and the... ResearchGate. Available at: [Link]
-
Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. NIH. Available at: [Link]
-
Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. NIH. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. NIH. Available at: [Link]
-
triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes. PubMed. Available at: [Link]
-
Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available at: [Link]
-
Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. NIH. Available at: [Link]
-
Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. NIH. Available at: [Link]
-
SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. European Patent Office. Available at: [Link]
-
Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques. NIH. Available at: [Link]
-
New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. NIH. Available at: [Link]
-
disubstitued -3h-[1][4][5]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases. Google Patents. Available at:
-
Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. NIH. Available at: [Link]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. PubMed. Available at: [Link]
-
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). PubMed. Available at: [Link]
-
Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. NIH. Available at: [Link]
-
Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. PubMed. Available at: [Link]
-
Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors. National Genomics Data Center (CNCB-NGDC). Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Thiazolo[5,4- b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Binding Mode of Oxazolo[4,5-c]pyridines to Target Proteins: A Comparative Guide
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, demonstrating a remarkable versatility in its interactions with a range of high-value protein targets. For researchers, scientists, and drug development professionals, unequivocally confirming the binding of these compounds to their intended targets is a critical step in advancing a therapeutic program. This guide provides an in-depth, objective comparison of experimental and computational methodologies to elucidate the binding modes of this compound derivatives, supported by experimental data and field-proven insights.
The this compound Scaffold and Its Key Protein Targets
Oxazolo[4,5-c]pyridines have been identified as potent modulators of several key proteins implicated in oncology and other diseases. Notably, this scaffold has shown activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Heat Shock Protein 90 (Hsp90), Sirtuin 1 (SIRT1), and Topoisomerase II.[1][2][3] The specific biological outcome of an this compound derivative is dictated by its unique substitution pattern and the corresponding interactions with the binding pocket of its target protein. Therefore, a multi-faceted approach is essential to confidently characterize these interactions.
A Multi-Modal Approach to Binding Mode Confirmation
No single technique can provide a complete picture of a compound's binding mode. A robust validation strategy integrates data from computational, biochemical, biophysical, and cellular assays. This orthogonal approach builds a comprehensive and self-validating dataset, significantly increasing confidence in the proposed binding mechanism.
Caption: A logical workflow for confirming the binding mode of a novel compound.
I. Computational Docking: The In Silico Starting Point
Molecular docking serves as a powerful initial tool to predict the binding pose and affinity of an this compound derivative within the active site of its target protein. This computational method is instrumental in generating initial hypotheses that can then be experimentally validated.
Experimental Protocol: Molecular Docking
-
Protein Preparation: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning correct bond orders.
-
Ligand Preparation: Generate a 3D structure of the this compound derivative and assign correct protonation states and generate low-energy conformers.
-
Grid Generation: Define the binding site by generating a grid centered on the location of a known co-crystallized ligand or a predicted active site.
-
Docking Simulation: Utilize docking software (e.g., AutoDock Vina, Glide) to sample various ligand poses within the defined grid and score them based on a scoring function that estimates binding affinity.
-
Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
II. Biochemical Assays: Probing Functional Consequences
Biochemical assays directly measure the functional effect of a compound on its target protein, such as the inhibition of enzymatic activity. These assays are crucial for establishing a direct link between binding and a measurable biological outcome.
A. For Kinase Targets (e.g., VEGFR-2)
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
-
Reaction Setup: In a 96-well plate, combine the active VEGFR-2 enzyme, a suitable peptide substrate, and the this compound test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for phosphorylation of the substrate.[4]
-
Detection: Add a luminescence-based detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction. The luminescent signal is inversely proportional to kinase activity.[4]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
B. For Topoisomerase II
Experimental Protocol: Topoisomerase II Decatenation Assay [5]
-
Reaction Mixture: In a microcentrifuge tube, combine kinetoplast DNA (kDNA), 10X Topo II assay buffer, and the this compound test compound.
-
Enzyme Addition: Add purified human Topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analysis: Separate the reaction products on a 1% agarose gel. Active Topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate faster than the catenated network. Inhibition of the enzyme will result in a higher proportion of catenated DNA.
III. Biophysical Assays: Quantifying the Interaction
Biophysical techniques provide quantitative data on the binding affinity, kinetics, and thermodynamics of the ligand-protein interaction. These methods are essential for a detailed characterization of the binding event.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of a ligand to an immobilized protein, providing kinetic parameters such as the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Experimental Protocol: SPR Analysis
-
Immobilization: Immobilize the purified target protein onto a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the this compound derivative over the sensor surface and monitor the change in the refractive index, which is proportional to the amount of bound ligand.
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the kinetic and affinity constants.
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Protocol: ITC Analysis
-
Sample Preparation: Place the purified target protein in the sample cell and the this compound derivative in the injection syringe.
-
Titration: Inject small aliquots of the ligand into the protein solution and measure the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a binding isotherm to determine the thermodynamic parameters of the interaction.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in refractive index upon binding | Heat change upon binding |
| Key Outputs | ka, kd, KD | KD, n, ΔH, ΔS |
| Labeling | Label-free | Label-free |
| Throughput | Medium to High | Low to Medium |
| Sample Consumption | Low | High |
| Strengths | Provides kinetic information | Provides thermodynamic profile |
| Limitations | Requires protein immobilization | Requires high sample concentrations |
IV. Structural Biology: Visualizing the Binding Mode
X-ray crystallography provides the highest resolution structural information of a protein-ligand complex, offering a detailed snapshot of the binding pose and the specific molecular interactions that stabilize the complex. While a co-crystal structure of an this compound with its direct targets is not yet publicly available, the methodology remains the gold standard for structural elucidation. For instance, the co-crystal structure of a related imidazo[1,2-b]pyridazine derivative with VEGFR2 has revealed key interactions within the ATP-binding site, providing a valuable template for understanding the binding of similar heterocyclic scaffolds.[6]
Experimental Workflow: X-ray Crystallography
-
Protein Expression and Purification: Produce and purify large quantities of the target protein.
-
Co-crystallization: Incubate the purified protein with a molar excess of the this compound derivative and screen for crystallization conditions.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build an atomic model of the protein-ligand complex.
V. Cellular Assays: Confirming Target Engagement in a Biological Context
Cellular assays are critical for confirming that a compound engages its intended target within a complex biological environment.
A. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells.[7][8] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[9]
Experimental Protocol: CETSA [8]
-
Cell Treatment: Treat intact cells with the this compound derivative or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble target protein remaining at each temperature using techniques such as Western blotting or ELISA.
-
Analysis: A positive target engagement will result in a shift of the melting curve to a higher temperature in the presence of the compound.
Sources
- 1. 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A rational design strategy of the novel topoisomerase II inhibitors for the synthesis of the 4-O-(2-pyrazinecarboxylic)-4'-demethylepipodophyllotoxin with antitumor activity by diminishing the relaxation reaction of topoisomerase II-DNA decatenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Oxazolo[4,5-C]pyridine
Introduction: Beyond the Benchtop
In the fast-paced world of drug discovery and chemical synthesis, our focus is often on the target molecule—its synthesis, its activity, its potential. However, the lifecycle of a chemical does not end with data collection. As responsible scientists, our expertise must extend to the safe and compliant management of the materials we create, from initial handling to final disposal. Oxazolo[4,5-c]pyridine and its derivatives represent a class of heterocyclic compounds with significant biological interest. While specific toxicological and environmental data for every new derivative is often unavailable, a robust disposal plan can be formulated by applying established principles of chemical safety and regulatory compliance, guided by the known characteristics of the parent pyridine scaffold.
This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound. It is designed for the laboratory professional, translating regulatory mandates into actionable, step-by-step protocols. Our objective is to empower you to manage chemical waste not as an afterthought, but as an integral and critical component of scientific integrity and laboratory safety.
Section 1: Hazard Identification and Risk Assessment
The cornerstone of any disposal procedure is a thorough understanding of the potential hazards. In the absence of a specific Safety Data Sheet (SDS) for a novel this compound derivative, we must extrapolate from the known hazards of the pyridine chemical family. Pyridine and its analogues are recognized for their potential health effects and reactivity.[1]
Anticipated Hazard Profile: The pyridine ring system imparts a specific set of hazards that must be assumed for any of its derivatives until proven otherwise.
-
Toxicity: Pyridine compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[1] Systemic effects can include damage to the liver, kidneys, and central nervous system.[2][3]
-
Irritation: Direct contact can cause serious skin and eye irritation.[4][5] Some derivatives may cause respiratory irritation if inhaled.[4]
-
Flammability: Pyridine itself is a highly flammable liquid.[6] While the solid nature of many derivatives reduces this risk, flammability should be considered, especially when used with flammable solvents.
-
Reactivity: Pyridine and its derivatives can react violently with strong oxidizing agents and strong acids.[3][6] Upon decomposition, particularly at high temperatures, they can release toxic fumes, including nitrogen oxides (NOx) and cyanide.[3]
The causality behind this cautious approach is clear: assuming the highest reasonable level of hazard from a parent compound ensures that safety protocols are sufficiently robust to protect personnel and the environment.
| Hazard Category | Anticipated Risk for this compound | Primary Sources of Concern |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Pyridine Core Structure[1][2] |
| Irritation | Causes skin and serious eye irritation; may cause respiratory irritation. | Analogous Heterocyclic Compounds[4][5] |
| Organ Toxicity | Potential for liver, kidney, and central nervous system effects. | Pyridine Toxicology Data[2][3] |
| Reactivity | Reacts with strong oxidizers and acids. | General Pyridine Chemistry[3][6] |
| Environmental | Toxic to aquatic life; prevent release to drains and waterways. | General Pyridine Environmental Data[3] |
Section 2: The Regulatory Imperative: "Cradle-to-Grave" Management
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from the moment it is created until its final, environmentally sound disposal.[8] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling these chemicals through standards like the Hazard Communication Standard (29 CFR 1910.1200) and HAZWOPER (29 CFR 1910.120).[9]
This dual regulatory landscape requires a systematic approach, beginning with the correct identification of waste and culminating in its documented transfer to a licensed disposal facility.
Caption: Cradle-to-Grave Hazardous Waste Management Workflow.
Section 3: Personnel Protection and Safety Measures
Before any handling or disposal activities, ensuring the availability and proper use of Personal Protective Equipment (PPE) is non-negotiable. The choice of PPE is dictated by the anticipated hazards of skin contact, eye exposure, and inhalation.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[10]
-
Hand Protection: Given the potential for skin absorption, chemically resistant gloves are required. While nitrile gloves provide minimal splash protection, more robust options like butyl rubber are recommended for extended handling or spill cleanup.[6] Always double-glove when handling highly potent compounds.
-
Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect skin and clothing.[10]
-
Respiratory Protection: All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
Essential Laboratory Infrastructure:
-
An emergency eyewash station and safety shower must be located within a 10-second, unobstructed travel distance from the work area.[6]
-
A certified chemical fume hood must be used for all operations that involve open handling of the compound.[6]
Section 4: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow for safely managing waste streams containing this compound.
Step 1: Waste Characterization and Segregation
Proper segregation at the point of generation is the most critical step to ensure safe, compliant, and cost-effective disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complex, expensive disposal procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the effects of Pyridine on human health and the environment?_Chemicalbook [chemicalbook.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. axonator.com [axonator.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Oxazolo[4,5-C]pyridine
Introduction: The Precautionary Principle in Practice
Given this data gap, this guide is built upon the precautionary principle . We will establish safety protocols by extrapolating from the known hazard profile of pyridine and related nitrogenous heterocyclic compounds. This document provides the essential, immediate safety and logistical information necessary for researchers, scientists, and drug development professionals to handle Oxazolo[4,5-C]pyridine with the highest degree of safety.
Hazard Assessment by Chemical Analogy
The foundational structure of this compound includes a pyridine moiety. Pyridine is a well-characterized compound with established hazards that must be considered analogous for our target compound until specific data proves otherwise.
Known Hazards of Pyridine Derivatives:
-
Inhalation Toxicity: Pyridine fumes can be harmful if inhaled, potentially causing headaches, dizziness, respiratory irritation, nausea, and other nervous system effects.[4]
-
Dermal Toxicity & Irritation: The substance can be absorbed through the skin and may cause significant skin irritation.[7] Some related compounds are known to cause severe skin burns and eye damage.[8]
-
Ocular Toxicity: Direct contact can cause serious eye irritation or damage.[7][9]
-
Ingestion Toxicity: Ingestion can be life-threatening.[4]
-
Organ Toxicity: Pyridine is toxic to the blood, kidneys, liver, and central nervous system.[7]
-
Flammability: Pyridine is a highly flammable liquid and vapor.[7] While this compound is a solid, thermal decomposition or dissolution in flammable solvents requires stringent control of ignition sources.[3]
Therefore, this compound must be handled as a potentially hazardous substance with strict adherence to the PPE and handling protocols outlined below.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The following table summarizes the minimum required PPE for handling this compound in solid or solution form.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face | Chemical Splash Goggles (ANSI Z87.1 rated) & Face Shield | Goggles provide a seal against splashes and fine particulates. A face shield is required when there is a significant risk of splash, such as during transfers of larger quantities of solution or when reacting under pressure. |
| Respiratory | Work exclusively within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of powders or vapors.[4][10] Its proper function is critical. A respirator (e.g., N95 for powders or an organic vapor cartridge for solutions) may be required for spill cleanup or if engineering controls fail, but this requires enrollment in a respiratory protection program.[7] |
| Hand | Nitrile or Neoprene Gloves (check manufacturer's compatibility chart) | Pyridine and related solvents can degrade many glove materials. Nitrile and neoprene offer better resistance than latex.[4][10] Double-gloving is recommended for extended work or when handling concentrated solutions. |
| Body | Fully-buttoned, flame-resistant lab coat & Closed-toe shoes | A lab coat protects against incidental skin contact and contamination of personal clothing.[4] Closed-toe shoes made of a non-porous material are mandatory to protect from spills. |
Operational Plan: Safe Handling Workflow
Adherence to a systematic workflow minimizes risk. The following protocol outlines the key steps for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation & Pre-Handling Checks:
-
Verify that the chemical fume hood has a current certification and the sash is at the appropriate working height.
-
Ensure an emergency eyewash station and safety shower are accessible within a 10-second travel distance (<50 feet).[7]
-
Locate the appropriate spill kit and fire extinguisher.
-
Designate a specific area within the fume hood for the handling procedure.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Solid Compound (e.g., Weighing):
-
Perform all manipulations, including weighing, within the fume hood to contain any airborne particulates.
-
Use anti-static weigh boats or tools to prevent electrostatic discharge, which can cause fine powders to become airborne.
-
Close the primary container tightly immediately after dispensing.
-
-
Handling Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers capped or covered when not in immediate use.
-
Use a bonded and grounded system for transferring solutions to prevent static discharge if flammable solvents are used.[11]
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Thoroughly clean any non-disposable equipment used.
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.[11]
-
Workflow Visualization
Caption: Safe Handling Workflow for this compound.
Contingency and Disposal Plan
Accidents can happen despite the best precautions. Knowing the correct immediate response is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][12]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10][12]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[11]
Spill Management
-
Small Spill (manageable in <10 minutes):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., dry sand, vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area.
-
-
Large Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health & Safety (EHS) department.
-
Prevent re-entry until the area is cleared by trained emergency personnel.
-
Chemical Waste Disposal
Nitrogen-containing heterocyclic compounds are considered hazardous chemical waste.[4][13] All materials contaminated with this compound must be disposed of following institutional and local regulations.
-
Segregation: Collect all waste—including excess solid, solutions, contaminated gloves, and absorbent materials—in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[7]
-
Disposal: Arrange for pickup and disposal by your institution's certified EHS provider. Do not dispose of this chemical down the drain or in regular trash.
Disposal Workflow Visualization
Caption: Hazardous Waste Disposal Workflow.
Conclusion
Handling novel or poorly characterized compounds like this compound demands a conservative and rigorous approach to safety. By treating it with the precautions established for its hazardous analogue, pyridine, we can effectively mitigate risks. The core principles are to always use engineering controls like fume hoods, never compromise on the selection and use of appropriate PPE, and have a clear, rehearsed plan for both routine operations and potential emergencies. This disciplined approach ensures that cutting-edge research does not come at the cost of personal safety.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
PubChem. This compound | C6H4N2O. [Link]
-
Washington State University. Pyridine Safety Information. [Link]
-
Kanto Chemical Co., Inc. (2023, February 1). Pyridine Safety Data Sheet. [Link]
-
PubChem. Oxazolo(4,5-b)pyridine | C6H4N2O. [Link]
-
Michigan State University Department of Chemistry. Heterocyclic Compounds. [Link]
-
Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. [Link]
-
Exactitude Consultancy. (2024). 2-methyl Quinoline Market Size, Share | CAGR of 6.9%. [Link]
-
The Organic Chemistry Portal. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]
-
Uttarakhand Open University. HETEROCYCLIC COMPOUNDS. [Link]
-
Molecules. (2021). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
eGyanKosh. HETEROCYCLIC COMPOUNDS. [Link]
-
ASBASJSM College of Pharmacy. Module-3: HETEROCYCLIC COMPOUNDS. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C6H4N2O | CID 14666223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 273-56-3 [sigmaaldrich.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 6. uou.ac.in [uou.ac.in]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. aksci.com [aksci.com]
- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 11. kishida.co.jp [kishida.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. market.us [market.us]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


